molecular formula C26H24N2O4 B1232547 (Z)-ONO 1301

(Z)-ONO 1301

Cat. No.: B1232547
M. Wt: 428.5 g/mol
InChI Key: WBBLIRPKRKYMTD-SGEDCAFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-ONO 1301, also known as this compound, is a useful research compound. Its molecular formula is C26H24N2O4 and its molecular weight is 428.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H24N2O4

Molecular Weight

428.5 g/mol

IUPAC Name

2-[[5-[2-[(Z)-[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid

InChI

InChI=1S/C26H24N2O4/c29-25(30)18-31-24-13-5-11-22-19(9-4-12-23(22)24)14-16-32-28-26(20-7-2-1-3-8-20)21-10-6-15-27-17-21/h1-3,5-11,13,15,17H,4,12,14,16,18H2,(H,29,30)/b28-26-

InChI Key

WBBLIRPKRKYMTD-SGEDCAFJSA-N

Isomeric SMILES

C1CC2=C(C=CC=C2OCC(=O)O)C(=C1)CCO/N=C(/C3=CC=CC=C3)\C4=CN=CC=C4

Canonical SMILES

C1CC2=C(C=CC=C2OCC(=O)O)C(=C1)CCON=C(C3=CC=CC=C3)C4=CN=CC=C4

Synonyms

(7,8-dihydro-5-((E)-((a-(3-pyridyl)benzylidene)aminooxy)ethyl)-1-naphthyloxy)acetic acid
ONO 1301
ONO-1301

Origin of Product

United States

Foundational & Exploratory

(Z)-ONO-1301: A Deep Dive into its Pro-Angiogenic Mechanism of Action in Endothelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

(Z)-ONO-1301 is a synthetic, orally active, and long-acting prostacyclin (PGI2) agonist with additional thromboxane synthase inhibitory activity.[1] Its multifaceted mechanism of action, particularly its pro-angiogenic effects on endothelial cells, has garnered significant interest in the context of therapeutic angiogenesis for ischemic diseases. This technical guide provides an in-depth exploration of the molecular pathways and cellular responses elicited by (Z)-ONO-1301 in endothelial cells, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: IP Receptor Activation and Downstream Signaling

The primary mechanism of (Z)-ONO-1301 in endothelial cells is initiated by its binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This interaction triggers a cascade of intracellular events that ultimately lead to the promotion of angiogenesis.

Signaling Pathway Overview

Activation of the IP receptor by (Z)-ONO-1301 stimulates adenylyl cyclase, leading to a significant increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This elevation in cAMP is a critical upstream event that orchestrates the subsequent expression and secretion of key angiogenic growth factors, namely Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF).[4][5] These growth factors then act in an autocrine or paracrine manner on endothelial cells, binding to their respective receptors (c-Met for HGF and VEGFRs for VEGF) to initiate downstream signaling pathways that drive endothelial cell proliferation, migration, and tube formation – the cellular hallmarks of angiogenesis. Furthermore, the signaling cascade converges on the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a potent vasodilator and pro-angiogenic molecule.

ONO_1301_Signaling_Pathway ONO_1301 (Z)-ONO-1301 IP_Receptor IP Receptor ONO_1301->IP_Receptor Adenylyl_Cyclase Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase Activates cAMP ↑ cAMP Adenylyl_Cyclase->cAMP Gene_Expression Gene Expression (HGF & VEGF) cAMP->Gene_Expression Promotes HGF_VEGF HGF & VEGF Secretion Gene_Expression->HGF_VEGF cMet_VEGFR c-Met / VEGFR HGF_VEGF->cMet_VEGFR Bind to PI3K_Akt PI3K/Akt Pathway cMet_VEGFR->PI3K_Akt Activates eNOS eNOS Activation PI3K_Akt->eNOS Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) PI3K_Akt->Angiogenesis NO ↑ Nitric Oxide eNOS->NO NO->Angiogenesis

Caption: (Z)-ONO-1301 signaling cascade in endothelial cells.

Quantitative Data Summary

The pro-angiogenic effects of (Z)-ONO-1301 have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: Effect of (Z)-ONO-1301 on Growth Factor Expression

Cell TypeTreatmentOutcomeFold/Percent ChangeReference
Human Dermal FibroblastsONO-1301 (dose-dependent)HGF SecretionDose-dependent increase
Human Dermal FibroblastsONO-1301 (dose-dependent)VEGF SecretionDose-dependent increase
Human Umbilical Vein Endothelial Cells (HUVECs)ONO-1301 (0.1 µM) for 72hHGF mRNA ExpressionIncreased
Human Umbilical Vein Endothelial Cells (HUVECs)ONO-1301 (0.1 µM) for 72hVEGF mRNA ExpressionIncreased

Table 2: In Vivo Angiogenic Effects of (Z)-ONO-1301

Animal ModelTreatmentOutcomeResultReference
Murine Ischemic MyocardiumSlow-releasing ONO-1301 (7 days)Capillary Density557.2 ± 26.7 capillaries/mm² (vs. 342.7 ± 29.7 in control, P<0.01)
Murine Sponge ModelDaily ONO-1301 injection (14 days)Hemoglobin LevelIncreased
Murine Sponge ModelDaily ONO-1301 injection (14 days)HGF LevelIncreased

Table 3: Effect of (Z)-ONO-1301 on Intracellular Signaling

Cell Type/ModelTreatmentOutcomeResultReference
Murine ModelOnce daily ONO-1301 (14 days)Plasma cAMPDose-dependent increase

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the mechanism of action of (Z)-ONO-1301 in endothelial cells.

Endothelial Cell Culture
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line.

  • Culture Medium: Endothelial Cell Growth Medium-2 (EGM-2) supplemented with growth factors.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Quantitative Real-Time PCR (qPCR) for HGF and VEGF
  • Objective: To quantify the mRNA expression levels of HGF and VEGF in endothelial cells following treatment with (Z)-ONO-1301.

  • Protocol:

    • HUVECs are seeded in 6-well plates and treated with (Z)-ONO-1301 (e.g., 0.1 µM) or vehicle control for a specified time (e.g., 72 hours).

    • Total RNA is extracted using a commercial kit (e.g., RNeasy Kit, Qiagen).

    • cDNA is synthesized from the extracted RNA.

    • qPCR is performed using specific primers for HGF, VEGF, and a housekeeping gene (e.g., GAPDH) for normalization. Primer sequences can be found in publications such as Xu et al., 2012.

    • Relative gene expression is calculated using the ΔΔCt method.

qPCR_Workflow Cell_Culture HUVEC Culture Treatment ONO-1301 Treatment Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt) qPCR->Data_Analysis

Caption: Workflow for qPCR analysis of HGF and VEGF expression.
Endothelial Cell Tube Formation Assay

  • Objective: To assess the ability of (Z)-ONO-1301 to promote the formation of capillary-like structures by endothelial cells in vitro.

  • Protocol:

    • A basement membrane matrix (e.g., Matrigel) is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30-60 minutes to allow the matrix to solidify.

    • HUVECs are pre-treated with (Z)-ONO-1301 or vehicle control.

    • The treated HUVECs are seeded onto the solidified matrix.

    • The plate is incubated at 37°C, and tube formation is observed and quantified at various time points (e.g., 4-12 hours).

    • Quantification can be performed by measuring the total tube length, number of junctions, or number of loops using imaging software.

Endothelial Cell Migration Assay (Transwell Assay)
  • Objective: To evaluate the effect of (Z)-ONO-1301 on the migratory capacity of endothelial cells.

  • Protocol:

    • Transwell inserts with a porous membrane (e.g., 8 µm pore size) are coated with an extracellular matrix protein like fibronectin.

    • The lower chamber of the transwell plate is filled with medium containing a chemoattractant (e.g., VEGF) and (Z)-ONO-1301 or vehicle control.

    • HUVECs, which have been serum-starved, are seeded into the upper chamber of the transwell insert.

    • The plate is incubated for a period (e.g., 4-24 hours) to allow for cell migration through the membrane.

    • Non-migrated cells on the upper surface of the membrane are removed.

    • Migrated cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Measurement of Intracellular cAMP Levels
  • Objective: To quantify the change in intracellular cAMP concentration in response to (Z)-ONO-1301.

  • Protocol:

    • Endothelial cells are treated with various concentrations of (Z)-ONO-1301 for a specified time.

    • Cells are lysed, and the intracellular cAMP levels are measured using a competitive enzyme immunoassay (EIA) kit or a bioluminescence-based assay (e.g., cAMP-Glo™ Assay).

    • The results are typically expressed as pmol/mg of protein or relative to a control.

Western Blot for Phospho-eNOS
  • Objective: To determine the effect of (Z)-ONO-1301 on the activation of eNOS by measuring its phosphorylation at Serine 1177.

  • Protocol:

    • HUVECs are treated with (Z)-ONO-1301 for various time points.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for phospho-eNOS (Ser1177).

    • A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.

    • The signal is visualized using an enhanced chemiluminescence (ECL) detection system.

    • The membrane is then stripped and re-probed with an antibody for total eNOS to ensure equal loading.

Conclusion

(Z)-ONO-1301 demonstrates a robust pro-angiogenic effect on endothelial cells, driven by its function as a prostacyclin agonist. The activation of the IP receptor and the subsequent increase in intracellular cAMP are pivotal events that lead to the upregulation of critical angiogenic growth factors, HGF and VEGF. These factors, in turn, stimulate endothelial cell proliferation, migration, and tube formation, likely through the activation of downstream signaling pathways such as the PI3K/Akt pathway, which also promotes eNOS activation and nitric oxide production. The comprehensive understanding of this mechanism of action, supported by the quantitative data and experimental protocols presented in this guide, provides a solid foundation for further research and the development of (Z)-ONO-1301 as a potential therapeutic agent for diseases characterized by insufficient angiogenesis.

References

An In-depth Technical Guide to the Chemical Structure and Stability of (Z)-ONO 1301

Author: BenchChem Technical Support Team. Date: November 2025

(Z)-ONO 1301, a synthetic prostacyclin agonist, has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure and stability profile, tailored for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of publicly available data, intended to serve as a foundational resource for further investigation and development.

Chemical Structure

This compound, also known as ONO-AP 500-02, is a non-prostanoid prostacyclin I2 (PGI2) mimetic.[1][2] Its chemical structure is distinct from that of endogenous prostacyclin, notably lacking the unstable five-membered ring and allylic alcohol moieties.[3] This structural modification contributes significantly to its enhanced biological and chemical stability.[3] The molecule incorporates a 3-pyridine moiety and a carboxylic acid group, which are crucial for its inhibitory activity against thromboxane A2 synthase.[3]

Chemical Identification
IdentifierValue
IUPAC Name (Z)-2-((6-methyl-5-(2-(((phenyl(pyridin-3-yl)methylene)amino)oxy)ethyl)-7,8-dihydronaphthalen-1-yl)oxy)acetic acid
CAS Number 176391-41-6
Molecular Formula C27H26N2O4
Molecular Weight 442.51 g/mol
Canonical SMILES CC1=CC=C2C(=C1CCON=C(C3=CC=CC=C3)C4=CN=CC=C4)CCC=C2OCC(=O)O
InChI Key VSVQEQDGOFPGAT-OHYPFYFLSA-N
Physicochemical Properties
PropertyValue
Appearance Solid
Solubility Soluble in DMSO and Water
Storage Conditions 0°C (short term), -20°C (long term), desiccated

Stability Profile

The chemical stability of this compound is a key attribute that distinguishes it from naturally occurring prostacyclin. While comprehensive, publicly available quantitative stability data under various stress conditions are limited, some insights can be drawn from formulation studies.

A study investigating the physicochemical stability of ONO-1301 in poly(lactide-co-glycolide) (PLGA) microspheres identified hydrolysis in acidic solution and oxidation as degradation pathways. The structures of the resulting hydrolyzed and oxidized products were determined using liquid chromatography-nuclear magnetic resonance/mass spectrometry (LC-NMR/MS). The addition of antioxidants, such as butylated hydroxytoluene (BHT), was shown to improve the stability of ONO-1301 within these formulations.

Prostacyclin analogs, in general, exhibit varying stability depending on their chemical structure and the surrounding environment. For instance, some analogs are stable at room temperature and neutral pH, which is a significant advantage for pharmaceutical formulation and administration. The acid-catalyzed hydration of the vinyl ether linkage is a known degradation pathway for prostacyclin itself, and the rate of this degradation is pH-dependent. While (Z)-ONO-1301 lacks this specific functional group, understanding the stability of related compounds provides a framework for designing robust stability studies.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies typically involve exposing the drug to more severe conditions than those used for accelerated stability testing, including heat, humidity, acid/base hydrolysis, oxidation, and photolysis. The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are capable of detecting and separating the degradants.

Experimental Protocols

Detailed experimental protocols specific to the structural elucidation and stability testing of this compound are not extensively available in the public domain. However, this section provides representative methodologies for the key analytical techniques and biological assays relevant to its characterization.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary technique for the structural determination of small molecules. For a molecule like this compound, a suite of 1D and 2D NMR experiments would be employed.

  • Sample Preparation: 5-20 mg of the sample is typically dissolved in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • 1D NMR:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons separated by two or three bonds, which is crucial for piecing together the molecular structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining stereochemistry, such as the (Z)-configuration of the oxime ether.

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

  • Ionization Techniques: Electrospray ionization (ESI) is a common technique for molecules like this compound.

  • Mass Analyzers: High-resolution mass spectrometers (e.g., Orbitrap, FT-ICR) provide accurate mass measurements, allowing for the determination of the elemental composition.

  • Tandem MS (MS/MS): Involves fragmentation of the parent ion to generate a characteristic fragmentation pattern that can be used for structural elucidation and identification of degradation products.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent drug from its degradation products.

  • Column: A reversed-phase column (e.g., C18) is typically used for molecules with the polarity of this compound.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve optimal separation.

  • Detection: A UV detector is commonly used, with the detection wavelength set to the absorbance maximum of this compound.

  • Forced Degradation Sample Analysis: The developed HPLC method is validated by analyzing samples from forced degradation studies to demonstrate its ability to separate all degradation products from the parent peak and from each other.

Signaling Pathway Analysis

Prostacyclin (IP) Receptor Binding Assay: Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.

  • Membrane Preparation: Membranes from cells expressing the IP receptor are prepared by homogenization and centrifugation.

  • Assay: A fixed concentration of a radiolabeled ligand (e.g., [³H]-iloprost) is incubated with the membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Detection: The amount of bound radioligand is measured using a scintillation counter after separating the bound from the free radioligand by filtration.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki (inhibition constant) value.

cAMP Accumulation Assay: This assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the IP receptor signaling pathway.

  • Cell Culture: Cells expressing the IP receptor are cultured in appropriate media.

  • Assay: Cells are treated with different concentrations of this compound, often in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Detection: Intracellular cAMP levels are measured using commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescence (e.g., cAMP-Glo™ Assay).

  • Data Analysis: A dose-response curve is generated to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Thromboxane Synthase Inhibition Assay: This assay determines the inhibitory activity of this compound on thromboxane A2 synthase.

  • Enzyme Source: The enzyme can be a purified recombinant protein or a microsomal preparation from platelets.

  • Assay: The enzyme is incubated with the substrate (prostaglandin H2) in the presence of varying concentrations of this compound.

  • Detection: The production of thromboxane B2 (the stable metabolite of thromboxane A2) is measured using an ELISA kit or by LC-MS.

  • Data Analysis: The IC50 value for the inhibition of thromboxane synthase is calculated.

HGF and VEGF Expression Analysis: The effect of this compound on the expression of hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF) can be assessed at both the mRNA and protein levels.

  • Cell Culture and Treatment: Relevant cell types (e.g., fibroblasts, endothelial cells) are treated with this compound.

  • mRNA Analysis (RT-qPCR): Total RNA is extracted from the cells, reverse-transcribed to cDNA, and the expression of HGF and VEGF genes is quantified by real-time quantitative PCR.

  • Protein Analysis (ELISA): The concentration of HGF and VEGF protein secreted into the cell culture medium is measured using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of this compound and a representative experimental workflow for its characterization.

ONO1301_Signaling_Pathway cluster_IP_receptor IP Receptor Activation cluster_TXA2_inhibition Thromboxane Synthase Inhibition cluster_Growth_Factor Growth Factor Upregulation ONO1301 This compound IP_receptor Prostacyclin (IP) Receptor ONO1301->IP_receptor Agonist G_protein Gs Protein IP_receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_IP Vasodilation, Anti-platelet Aggregation, Anti-inflammatory Effects PKA->Cellular_Response_IP Leads to ONO1301_2 This compound TXA2_Synthase Thromboxane A2 Synthase ONO1301_2->TXA2_Synthase Inhibits TXA2 Thromboxane A2 TXA2_Synthase->TXA2 Produces Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 Arachidonic_Acid->PGH2 via COX PGH2->TXA2_Synthase Cellular_Response_TXA2 Reduced Platelet Aggregation, Reduced Vasoconstriction TXA2->Cellular_Response_TXA2 ONO1301_3 This compound Target_Cells Fibroblasts, Endothelial Cells ONO1301_3->Target_Cells Gene_Expression ↑ HGF & VEGF Gene Expression Target_Cells->Gene_Expression Stimulates Protein_Secretion ↑ HGF & VEGF Secretion Gene_Expression->Protein_Secretion Cellular_Response_GF Angiogenesis, Tissue Repair Protein_Secretion->Cellular_Response_GF Promotes

Figure 1: Signaling Pathways of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_stability Stability Assessment cluster_biological Biological Activity Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Purity Purity Assessment (HPLC) Purification->Purity Forced_Degradation Forced Degradation Studies (Acid, Base, Heat, Light, Oxidation) Purity->Forced_Degradation Receptor_Binding IP Receptor Binding Assay Purity->Receptor_Binding cAMP_Assay cAMP Accumulation Assay Purity->cAMP_Assay TXA2_Assay Thromboxane Synthase Inhibition Assay Purity->TXA2_Assay GF_Assay HGF/VEGF Expression Assay Purity->GF_Assay Stability_HPLC Stability-Indicating HPLC Method Development Forced_Degradation->Stability_HPLC Degradant_ID Degradant Identification (LC-MS/MS, NMR) Stability_HPLC->Degradant_ID

Figure 2: General Experimental Workflow for this compound Characterization.

This guide provides a foundational understanding of the chemical structure and stability of this compound. Further in-house experimental work is necessary to establish a comprehensive stability profile and detailed analytical methodologies for regulatory purposes.

References

The In Vivo Profile of ONO-1301: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-1301 is a novel, orally active, and long-acting prostacyclin (PGI₂) mimetic that also exhibits thromboxane A₂ synthase inhibitory activity.[1][2] Unlike typical prostanoids, ONO-1301 is chemically and biologically stable, making it a promising therapeutic candidate for a range of conditions.[3] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of ONO-1301, with a focus on data from various preclinical models. The information is presented to support further research and development of this compound.

Pharmacokinetics

The in vivo pharmacokinetic profile of ONO-1301 has been characterized in rodent models, demonstrating its systemic exposure after both oral and subcutaneous administration. A slow-release formulation, ONO-1301SR (also referred to as ONO-1301-PLGA), has also been developed to provide sustained drug levels.[4][5]

Pharmacokinetic Parameters
ParameterSpecies/ModelRoute of AdministrationDoseValueCitation
Half-life (t½) RatSubcutaneousNot Specified~5.6 hours
Plasma Concentration Mouse (NASH model)Oral (in feed)0.01% w/w for 20 weeks19.3 ± 6.1 ng/mL
Sustained Release Mouse (Obstructive Nephropathy)Subcutaneous (SR form)Not SpecifiedSustained levels for at least 7 days
Sustained Release Rat (Diabetic Nephropathy)Subcutaneous (SR form)Not SpecifiedSustained levels for up to 3 weeks
Plasma Concentration-Time Profile

A study in rats demonstrated that both subcutaneous and oral administration of ONO-1301 result in systemic exposure. The peak plasma concentration after a single oral dose was observed at 2 hours. The plasma concentration profiles for both routes of administration were comparable.

Pharmacodynamics

The pharmacodynamic effects of ONO-1301 are primarily mediated through its agonistic activity at the prostacyclin (IP) receptor, leading to a cascade of downstream signaling events. These effects have been demonstrated in a variety of in vivo models, highlighting its therapeutic potential in conditions characterized by inflammation, fibrosis, and ischemia.

Key Pharmacodynamic Effects
In Vivo ModelKey FindingsQuantitative DataCitation
Murine Sponge Model of Angiogenesis Increased hemoglobin and Hepatocyte Growth Factor (HGF) levels in the sponge, indicating enhanced angiogenesis.Data not presented in a tabular format.
Mouse Ischemic Heart Model Increased capillary density in the border zone of the ischemic myocardium.Capillary density increased from 342.7 ± 29.7 to 557.2 ± 26.7 capillaries/mm² (P<0.01).
Mouse Model of Non-Alcoholic Steatohepatitis (NASH) Ameliorated liver damage and fibrosis progression. Suppressed inflammatory responses and hepatic stellate cell activation.Data not presented in a tabular format.
Rat Model of Pulmonary Hypertension Attenuated increases in right ventricular systolic pressure and medial wall thickness of peripheral pulmonary arteries.Data not presented in a tabular format.
Hamster Model of Dilated Cardiomyopathy Improved left ventricular fractional shortening and reduced cardiac fibrosis. Increased capillary density.LV fractional shortening improved from 19 ± 2% to 25 ± 4% (p<0.01).
Rat Model of Dilated Cardiomyopathy Improved hemodynamic parameters and plasma brain natriuretic peptide (BNP) levels.Data not presented in a tabular format.
Rat Model of Diabetic Nephropathy Suppressed albuminuria, glomerular hypertrophy, and mesangial matrix accumulation.Data not presented in a tabular format.

Signaling Pathways

The primary mechanism of action of ONO-1301 involves the activation of the prostacyclin (IP) receptor, which is coupled to Gs protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, trigger the upregulation of various growth factors, including Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF), which are key mediators of the observed therapeutic effects.

ONO1301_Signaling_Pathway ONO1301 ONO-1301 IP_Receptor IP Receptor ONO1301->IP_Receptor Binds to Gs_Protein Gs Protein IP_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Catalyzes ATP ATP ATP->cAMP Converted by PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (HGF, VEGF) CREB->Gene_Expression Promotes Therapeutic_Effects Therapeutic Effects (Angiogenesis, Anti-fibrosis, Anti-inflammatory) Gene_Expression->Therapeutic_Effects Leads to

Caption: Signaling pathway of ONO-1301.

Experimental Protocols

This section outlines the methodologies for key in vivo experiments cited in this guide.

Murine Sponge Model of Angiogenesis

This model is utilized to assess the angiogenic potential of a compound.

Murine_Sponge_Model_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Sponge Sterile Sponge Implantation (e.g., polyvinyl alcohol) Injection Daily Injection of ONO-1301 into the sponge Sponge->Injection Harvest Sponge Harvest (e.g., at day 14) Injection->Harvest Hemoglobin Hemoglobin Assay (Quantify blood vessel formation) Harvest->Hemoglobin HGF_Assay HGF Measurement (e.g., ELISA) Harvest->HGF_Assay

Caption: Workflow for the murine sponge model of angiogenesis.

Detailed Methodology:

  • Animal Model: Male mice (e.g., ddY strain) are used.

  • Sponge Implantation: A sterile sponge (e.g., polyvinyl alcohol) is subcutaneously implanted into the back of each mouse.

  • Treatment: ONO-1301 solution is injected directly into the sponge daily for a specified period (e.g., 14 days). A vehicle control group is also included.

  • Sample Collection: At the end of the treatment period, the sponges are harvested.

  • Analysis: The degree of angiogenesis is quantified by measuring the hemoglobin content in the sponge using a colorimetric assay. Additionally, the concentration of pro-angiogenic factors like HGF within the sponge can be determined using methods such as ELISA.

Rat Model of Myocardial Infarction

This model is used to evaluate the therapeutic effects of ONO-1301 on cardiac ischemia and remodeling.

Detailed Methodology:

  • Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar) are used.

  • Anesthesia and Ventilation: Animals are anesthetized (e.g., with ketamine and xylazine) and mechanically ventilated.

  • Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture to induce myocardial infarction.

  • Treatment: ONO-1301 or its slow-release formulation is administered, typically via subcutaneous injection or direct epicardial placement.

  • Functional Assessment: Cardiac function is assessed at baseline and at various time points post-infarction using echocardiography to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).

  • Histological Analysis: At the end of the study, hearts are harvested, and tissue sections are stained (e.g., with Masson's trichrome) to assess infarct size, fibrosis, and capillary density.

Mouse Model of Non-Alcoholic Steatohepatitis (NASH)

This model is employed to investigate the effects of ONO-1301 on liver inflammation and fibrosis.

Detailed Methodology:

  • Animal Model: Mice prone to developing NASH, such as melanocortin 4 receptor-deficient (Mc4r-KO) mice, are used.

  • Dietary Induction: NASH is induced by feeding the mice a high-fat, high-cholesterol, and/or high-fructose diet (Western diet).

  • Treatment: ONO-1301 is administered orally, often mixed with the diet.

  • Biochemical Analysis: Blood samples are collected to measure serum levels of liver enzymes (e.g., ALT, AST) and lipids.

  • Histological Analysis: Liver tissues are harvested and stained (e.g., with Hematoxylin and Eosin for inflammation and steatosis, and Sirius Red for fibrosis) to assess the severity of NASH.

  • Gene and Protein Expression Analysis: Liver homogenates can be used to measure the expression of inflammatory and fibrotic markers.

Conclusion

ONO-1301 demonstrates a favorable in vivo pharmacokinetic and pharmacodynamic profile in various preclinical models. Its dual action as a prostacyclin agonist and a thromboxane A₂ synthase inhibitor, coupled with its ability to induce the production of key regenerative growth factors, underscores its potential as a multi-faceted therapeutic agent. The data summarized in this guide provide a solid foundation for further investigation into the clinical utility of ONO-1301 in a range of ischemic, inflammatory, and fibrotic diseases. Further studies are warranted to fully elucidate its pharmacokinetic-pharmacodynamic relationships in different species and disease states to optimize its therapeutic application.

References

ONO-1301: A Technical Overview of its Thromboxane Synthase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-1301 is a novel synthetic compound with a dual mechanism of action, functioning as a long-acting prostacyclin (PGI2) agonist and a thromboxane A2 (TXA2) synthase inhibitor.[1] This unique pharmacological profile makes it a compound of significant interest in therapeutic areas where the balance between prostacyclin and thromboxane is dysregulated, such as pulmonary hypertension, fibrosis, and ischemic heart disease.[2][3][4] Unlike traditional prostacyclin analogs, ONO-1301's chemical structure, which lacks a typical prostanoid five-membered ring, contributes to its biological and chemical stability.[1] The thromboxane synthase inhibitory activity is attributed to the presence of a 3-pyridine moiety and a carboxylic acid group within its molecular structure. This technical guide provides an in-depth overview of the thromboxane synthase inhibitory activity of ONO-1301, presenting key quantitative data, detailed experimental methodologies, and relevant signaling pathways.

Quantitative Data on Inhibitory Activity

The inhibitory effect of ONO-1301 on thromboxane A2-mediated platelet aggregation has been quantified, providing a key indicator of its potency. While direct enzymatic inhibition data for thromboxane synthase is not extensively published, the available data on platelet aggregation serves as a robust surrogate for its functional inhibitory activity.

ParameterValueAssaySource
IC50 460 nMCollagen-induced platelet aggregation

Signaling Pathways and Experimental Workflows

The dual-action of ONO-1301 involves two primary signaling pathways that collectively contribute to its therapeutic effects. As a prostacyclin agonist, it stimulates the IP receptor, leading to an increase in intracellular cAMP. Concurrently, it directly inhibits thromboxane synthase, reducing the production of pro-aggregatory and vasoconstrictive TXA2.

ONO1301_Mechanism cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular IP_receptor IP Receptor AC Adenylyl Cyclase IP_receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to TXAS Thromboxane Synthase TXA2 TXA2 TXAS->TXA2 TP_receptor TP Receptor Physiological_Effects_TP Platelet Aggregation Vasoconstriction TP_receptor->Physiological_Effects_TP ONO1301 ONO-1301 ONO1301->IP_receptor Agonist ONO1301->TXAS Inhibitor AA Arachidonic Acid PGH2 PGH2 AA->PGH2 PGH2->TXAS TXA2->TP_receptor Activates PKA PKA cAMP->PKA Activates Physiological_Effects_IP Anti-platelet Aggregation Vasodilation Gene Expression (HGF, VEGF) PKA->Physiological_Effects_IP

ONO-1301 Dual Mechanism of Action

A common experimental workflow to determine the thromboxane synthase inhibitory activity of a compound like ONO-1301 involves both in vitro and in vivo assessments.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment enzymatic_assay Thromboxane Synthase Enzymatic Assay ic50_determination IC50 Determination enzymatic_assay->ic50_determination platelet_aggregation Platelet Aggregation Assay (e.g., Collagen-induced) platelet_aggregation->ic50_determination animal_model Animal Model of Disease (e.g., Pulmonary Hypertension) ic50_determination->animal_model drug_administration ONO-1301 Administration animal_model->drug_administration sample_collection Blood/Urine/Tissue Collection drug_administration->sample_collection metabolite_measurement Measurement of TXB2 or 11-dehydro-TXB2 levels sample_collection->metabolite_measurement end End metabolite_measurement->end start Start start->enzymatic_assay start->platelet_aggregation

Workflow for Assessing TXAS Inhibition

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ONO-1301's thromboxane synthase inhibitory activity. Below are representative protocols for key experiments.

In Vitro Thromboxane Synthase Inhibition Assay (General Protocol)

This protocol describes a typical method for directly measuring the enzymatic inhibition of thromboxane synthase.

  • Enzyme Preparation:

    • Microsomal fractions containing thromboxane synthase are prepared from sources such as human platelets or bovine lung.

    • The protein concentration of the microsomal preparation is determined using a standard method (e.g., Bradford assay).

  • Assay Reaction:

    • The reaction is typically carried out in a temperature-controlled environment (e.g., 37°C).

    • The reaction mixture contains the microsomal enzyme preparation, a buffer (e.g., potassium phosphate buffer), and varying concentrations of the inhibitor (ONO-1301) or vehicle control.

    • The reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).

  • Detection of Thromboxane B2 (TXB2):

    • After a defined incubation period, the reaction is terminated (e.g., by the addition of an acid).

    • The stable, inactive metabolite of TXA2, thromboxane B2 (TXB2), is quantified.

    • Quantification is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis:

    • The percentage of inhibition at each concentration of ONO-1301 is calculated relative to the vehicle control.

    • The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Platelet Aggregation Assay

This assay provides a functional measure of the compound's ability to inhibit platelet aggregation, a process highly dependent on TXA2 production.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Whole blood is collected from healthy human donors or animal subjects into tubes containing an anticoagulant (e.g., sodium citrate).

    • The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.

  • Aggregation Measurement:

    • Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the PRP sample as platelets aggregate.

    • A baseline light transmission is established for the PRP sample.

    • PRP is pre-incubated with various concentrations of ONO-1301 or a vehicle control.

    • An aggregating agent, such as collagen or arachidonic acid, is added to induce platelet aggregation.

  • Data Analysis:

    • The maximum percentage of aggregation is recorded for each condition.

    • The inhibitory effect of ONO-1301 is calculated as the percentage reduction in aggregation compared to the vehicle control.

    • The IC50 value is determined from the dose-response curve.

In Vivo Measurement of Thromboxane Metabolites

This method assesses the in vivo efficacy of ONO-1301 in reducing systemic thromboxane production in animal models.

  • Animal Model and Drug Administration:

    • A suitable animal model is chosen, for example, a monocrotaline-induced pulmonary hypertension model in rats.

    • Animals are treated with ONO-1301 or a vehicle control over a specified period.

  • Sample Collection:

    • At the end of the treatment period, biological samples such as blood (plasma) or urine are collected.

  • Metabolite Quantification:

    • Plasma levels of 11-dehydro-thromboxane B2, a stable metabolite of TXA2, are measured.

    • Alternatively, urinary levels of thromboxane metabolites like 2,3-dinor-TXB2 can be quantified.

    • Quantification is performed using sensitive techniques such as ELISA or mass spectrometry.

  • Data Analysis:

    • The levels of thromboxane metabolites in the ONO-1301 treated group are compared to those in the vehicle-treated control group.

    • A significant reduction in metabolite levels in the treated group indicates effective in vivo inhibition of thromboxane synthase.

Conclusion

ONO-1301 demonstrates significant thromboxane synthase inhibitory activity, which, in conjunction with its prostacyclin agonism, underpins its therapeutic potential. The quantitative data from platelet aggregation assays, supported by in vivo evidence of reduced thromboxane metabolite levels, confirms its efficacy. The experimental protocols outlined provide a framework for the continued investigation and characterization of ONO-1301 and other dual-acting compounds in drug discovery and development. The unique dual mechanism of ONO-1301, effectively rebalancing the prostacyclin-thromboxane axis, represents a promising strategy for the treatment of a range of cardiovascular and fibrotic diseases.

References

ONO-1301: A Synthetic Prostacyclin Agonist for Therapeutic Angiogenesis through HGF and VEGF Induction

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ONO-1301, a novel synthetic prostacyclin (PGI2) agonist with additional thromboxane synthase inhibitory activity, has emerged as a promising therapeutic agent for a variety of ischemic and inflammatory diseases.[1][2][3] Its multifaceted mechanism of action, centered on the induction of key angiogenic and cytoprotective growth factors, Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF), positions it as a significant candidate for regenerative medicine. This technical guide provides a comprehensive overview of the core mechanisms of ONO-1301, focusing on its ability to induce HGF and VEGF expression. It includes a summary of quantitative data, detailed experimental protocols from key studies, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

ONO-1301 is a chemically and biologically stable, orally active, long-acting PGI2 mimetic.[2][3] Unlike native prostacyclin, it possesses a non-prostanoid structure, contributing to its stability. Its dual function as a prostacyclin receptor (IP receptor) agonist and a thromboxane A2 synthase inhibitor provides a unique therapeutic profile. The activation of the IP receptor by ONO-1301 initiates a signaling cascade that leads to the upregulation of multiple cardioprotective and angiogenic factors, most notably HGF and VEGF. This induction of endogenous growth factors is central to its therapeutic effects in conditions such as ischemic heart disease, pulmonary hypertension, and non-alcoholic steatohepatitis (NASH).

Quantitative Data on ONO-1301-Induced HGF and VEGF Expression

The following tables summarize the quantitative findings from key in vitro and in vivo studies investigating the effect of ONO-1301 on HGF and VEGF expression and its subsequent physiological impact.

Table 1: In Vitro Upregulation of HGF and VEGF by ONO-1301

Cell TypeONO-1301 ConcentrationOutcomeReference
Normal Human Dermal Fibroblasts (NHDF)Dose-dependentIncreased secretion of HGF and VEGF
Human Coronary Artery Smooth Muscle CellsDose-dependentUpregulated expression of HGF and VEGF
Human Umbilical Vein Endothelial Cells (HUVECs)0.1 μMIncreased mRNA expression of HGF and VEGF
Hepatic Stellate Cells (HSCs)Not specifiedUpregulated VEGF expression
Normal Human Lung Fibroblasts (NHLF)100 nMSignificant increase in HGF secretion

Table 2: In Vivo Effects of ONO-1301 on Angiogenesis and Tissue Repair

Animal ModelONO-1301 AdministrationKey FindingsReference
Murine ischemic heart modelDirect injection of slow-releasing formIncreased capillary density in the border zone (557.2±26.7 capillaries/mm² vs. 342.7±29.7 in controls; P<0.01) at 7 days. Upregulated HGF and VEGF expression.
Murine sponge model of angiogenesisDaily injection for 14 daysIncreased hemoglobin and HGF levels in the sponge. Upregulated c-Met expression.
Hamster model of dilated cardiomyopathyEpicardial implantation of ONO-1301 atelocollagen sheetSignificantly upregulated expression of cardioprotective factors including HGF and VEGF. Increased capillaries and attenuated fibrosis.
Rat model of ischemia/reperfusion injurySubcutaneous administration of slow-release formEnhanced neovascularization in the border zone. Upregulated HGF expression.

Signaling Pathways of ONO-1301 Action

ONO-1301 primarily exerts its effects through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor. This initiates a downstream signaling cascade involving cyclic adenosine monophosphate (cAMP), which is a key mediator in the upregulation of HGF and VEGF.

IP Receptor-cAMP Pathway

Binding of ONO-1301 to the IP receptor on the cell surface leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. This increase in intracellular cAMP concentration is a critical step in mediating the subsequent gene expression changes. Studies have shown that the effects of ONO-1301 can be mimicked by cAMP analogs like dibutyryl cAMP and adenylate cyclase activators like forskolin. Conversely, inhibition of cAMP with Rp-cAMP partially blocks the ONO-1301-induced upregulation of HGF and VEGF.

ONO1301_Signaling_Pathway cluster_cell Target Cell (e.g., Fibroblast, Endothelial Cell) ONO1301 ONO-1301 IP_Receptor IP Receptor ONO1301->IP_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Catalyzes ATP to Gene_Expression ↑ HGF & VEGF Gene Expression cAMP->Gene_Expression Induces

ONO-1301 signaling cascade.
Downstream Effects of HGF and VEGF

The induced HGF and VEGF act as paracrine factors to promote angiogenesis and tissue repair. HGF binds to its receptor c-Met, while VEGF binds to its receptors (e.g., VEGFR2), initiating further signaling cascades within endothelial cells, leading to proliferation, migration, and tube formation – the hallmarks of angiogenesis. The angiogenic effect of ONO-1301 can be abrogated by the administration of neutralizing antibodies against HGF or VEGF, confirming their crucial role in mediating its therapeutic action.

HGF_VEGF_Action cluster_source Source Cell (e.g., Fibroblast) cluster_target Target Cell (Endothelial Cell) ONO1301_Induction ONO-1301 Induction HGF_VEGF_Secretion HGF & VEGF Secretion ONO1301_Induction->HGF_VEGF_Secretion cMet_VEGFR c-Met & VEGFR Receptors HGF_VEGF_Secretion->cMet_VEGFR Bind to Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) cMet_VEGFR->Angiogenesis Activates

Paracrine action of induced HGF and VEGF.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for researchers to replicate or build upon these findings.

In Vitro HGF and VEGF Induction in Human Umbilical Vein Endothelial Cells (HUVECs)

This protocol is based on the methodology described by Motegi et al. (2022).

  • Cell Culture:

    • Human Umbilical Vein Endothelial Cells (HUVECs) are obtained from a commercial supplier (e.g., Promocell).

    • Cells are cultured according to the manufacturer's instructions. Experiments are typically performed with cells at passages 4-6.

  • ONO-1301 Treatment:

    • HUVECs are seeded in 6-well plates.

    • Cells are treated with 0.1 μM ONO-1301 or a vehicle control (e.g., DMSO).

    • The culture medium is replaced after 24 hours with fresh media containing the respective treatments.

  • Sample Collection and Analysis:

    • After 72 hours of total treatment, HUVECs are harvested.

    • Total RNA is extracted from the cells.

    • The mRNA expression levels of HGF and VEGF are quantified using real-time polymerase chain reaction (RT-PCR).

InVitro_Workflow cluster_workflow In Vitro Experimental Workflow Start Start: HUVEC Culture Treatment ONO-1301 (0.1 µM) or Vehicle Treatment (72h) Start->Treatment Harvest Cell Harvest Treatment->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction RT_PCR Real-Time PCR (HGF & VEGF mRNA) RNA_Extraction->RT_PCR End End: Data Analysis RT_PCR->End

Workflow for in vitro HGF/VEGF induction.
In Vivo Angiogenesis Assessment in a Murine Ischemic Heart Model

This protocol is a summary of the methodology used by Nakamura et al. (2007).

  • Animal Model:

    • A murine model of myocardial ischemia is created by ligating the left anterior descending artery.

  • ONO-1301 Administration:

    • A slow-releasing form of ONO-1301 is prepared by mixing it with poly(DL-lactic-co-glycolic acid) (PLGA).

    • The slow-releasing ONO-1301 is injected directly into the ischemic myocardium immediately after ligation.

  • Tissue Analysis:

    • At 7 days post-injection, the hearts are harvested.

    • The expression of HGF and VEGF in the myocardial tissue is assessed.

    • Capillary density in the border zone of the infarct is quantified by immunohistochemical staining for an endothelial cell marker (e.g., CD31).

InVivo_Workflow cluster_workflow In Vivo Angiogenesis Experimental Workflow Start Start: Myocardial Ischemia Model (LAD Ligation) Treatment Intramyocardial Injection of Slow-Release ONO-1301 Start->Treatment Time_Point 7 Days Treatment->Time_Point Harvest Heart Harvest Time_Point->Harvest Analysis Analysis: - HGF/VEGF Expression - Capillary Density (Immunohistochemistry) Harvest->Analysis End End: Data Interpretation Analysis->End

Workflow for in vivo angiogenesis assessment.

Conclusion and Future Directions

ONO-1301 represents a significant advancement in the field of regenerative medicine, offering a novel strategy to stimulate endogenous repair mechanisms. Its ability to induce the expression of HGF and VEGF through the IP receptor-cAMP pathway underscores its potential for treating a wide range of ischemic and inflammatory diseases. The data presented in this guide highlight the robust pro-angiogenic and cytoprotective effects of ONO-1301.

Future research should focus on further elucidating the downstream targets of the cAMP pathway involved in HGF and VEGF gene regulation. Additionally, clinical trials are warranted to translate the promising preclinical findings into effective therapies for patients with conditions such as coronary artery disease, peripheral artery disease, and heart failure. The development of targeted delivery systems, such as the slow-release formulations already explored, will be crucial for maximizing the therapeutic efficacy and minimizing potential systemic side effects of ONO-1301.

References

In vitro characterization of (Z)-ONO 1301 biological activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activity of (Z)-ONO-1301, a novel synthetic prostacyclin (PGI2) agonist and thromboxane A2 (TXA2) synthase inhibitor. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its signaling pathways and experimental workflows.

Core Biological Activity of (Z)-ONO-1301

(Z)-ONO-1301 is a chemically and biologically stable prostaglandin I2 mimetic that exerts its effects through a dual mechanism of action.[1][2] It is a potent agonist of the prostacyclin receptor (IP receptor) and concurrently inhibits thromboxane A2 synthase.[1][3][4] This dual activity modulates the balance between the vasodilatory and anti-aggregatory effects of prostacyclin and the vasoconstrictive and pro-aggregatory effects of thromboxane A2.

The binding of (Z)-ONO-1301 to the IP receptor initiates a signaling cascade that leads to the elevation of intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP is a key mediator of many of the compound's downstream effects, including the inhibition of platelet aggregation and the induction of various growth factors. Furthermore, (Z)-ONO-1301 has been shown to induce the production of several crucial growth factors, including hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF), from various cell types, contributing to its potential therapeutic effects in tissue repair and angiogenesis.

Quantitative Data Summary

The in vitro biological activities of (Z)-ONO-1301 have been quantified in several key assays. The following tables summarize the available data.

Table 1: Anti-Platelet Aggregation Activity

Assay DescriptionAgonistTest SystemIC50 ValueReference
Inhibition of Platelet AggregationCollagenNot Specified460 nM

Table 2: Growth Factor Induction

Cell TypeInduced FactorAssayObservationReference
Normal Human Dermal FibroblastsHGF, VEGFNot SpecifiedDose-dependent induction
Human Coronary Artery Smooth Muscle CellsHGF, VEGF, SDF-1, G-CSFReal-Time PCR, ELISADose-dependent upregulation
Endothelial CellsHGF, VEGFReal-Time PCRIncreased mRNA expression

Signaling Pathway and Experimental Workflows

(Z)-ONO-1301 Signaling Pathway

The primary signaling pathway of (Z)-ONO-1301 involves the activation of the IP receptor, leading to increased cAMP levels and subsequent downstream effects, including growth factor expression.

ONO_1301_Signaling cluster_membrane Cell Membrane IP_Receptor IP Receptor AC Adenylate Cyclase IP_Receptor->AC Activates ONO_1301 (Z)-ONO-1301 ONO_1301->IP_Receptor Binds cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (HGF, VEGF, etc.) CREB->Gene_Expression Induces Biological_Effects Biological Effects (Anti-platelet, Angiogenesis, etc.) Gene_Expression->Biological_Effects

(Z)-ONO-1301 signaling cascade.

Experimental Workflow: In Vitro Platelet Aggregation Assay

This workflow outlines the key steps in assessing the anti-platelet aggregation activity of (Z)-ONO-1301 using light transmission aggregometry.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (e.g., from human volunteers) PRP_Preparation 2. Centrifugation to prepare Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Preparation Incubation 3. Pre-incubation of PRP with (Z)-ONO-1301 or vehicle PRP_Preparation->Incubation Agonist_Addition 4. Addition of aggregation agonist (e.g., Collagen) Incubation->Agonist_Addition Measurement 5. Measure light transmission over time in an aggregometer Agonist_Addition->Measurement Aggregation_Curve 6. Generate aggregation curves Measurement->Aggregation_Curve IC50_Calculation 7. Calculate IC50 value for (Z)-ONO-1301 Aggregation_Curve->IC50_Calculation

Workflow for platelet aggregation assay.

Experimental Workflow: HGF/VEGF Secretion ELISA

This workflow details the procedure for quantifying the induction of HGF and VEGF secretion from cultured cells treated with (Z)-ONO-1301.

ELISA_Workflow cluster_cell_culture Cell Culture and Treatment cluster_elisa ELISA Procedure cluster_data_analysis Data Analysis Cell_Seeding 1. Seed cells (e.g., fibroblasts) in culture plates Cell_Treatment 2. Treat cells with various concentrations of (Z)-ONO-1301 Cell_Seeding->Cell_Treatment Supernatant_Collection 3. Collect cell culture supernatant at desired time points Cell_Treatment->Supernatant_Collection Plate_Coating 4. Add supernatant and standards to antibody-coated ELISA plate Supernatant_Collection->Plate_Coating Incubation_1 5. Incubate to allow antigen binding Plate_Coating->Incubation_1 Washing_1 6. Wash to remove unbound substances Incubation_1->Washing_1 Detection_Ab 7. Add biotinylated detection antibody Washing_1->Detection_Ab Incubation_2 8. Incubate to form sandwich Detection_Ab->Incubation_2 Washing_2 9. Wash to remove unbound antibody Incubation_2->Washing_2 HRP_Conjugate 10. Add HRP-conjugated streptavidin Washing_2->HRP_Conjugate Incubation_3 11. Incubate HRP_Conjugate->Incubation_3 Washing_3 12. Wash Incubation_3->Washing_3 Substrate_Addition 13. Add substrate solution Washing_3->Substrate_Addition Color_Development 14. Incubate for color development Substrate_Addition->Color_Development Stop_Solution 15. Add stop solution Color_Development->Stop_Solution Read_Absorbance 16. Read absorbance at 450 nm Stop_Solution->Read_Absorbance Standard_Curve 17. Generate standard curve Read_Absorbance->Standard_Curve Concentration_Calc 18. Calculate HGF/VEGF concentration in samples Standard_Curve->Concentration_Calc

Workflow for HGF/VEGF ELISA.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the biological activity of (Z)-ONO-1301.

In Vitro Platelet Aggregation Assay

This protocol is based on the light transmission aggregometry (LTA) method.

Objective: To determine the inhibitory effect of (Z)-ONO-1301 on collagen-induced platelet aggregation.

Materials:

  • Human whole blood from healthy, consenting donors.

  • Anticoagulant (e.g., 3.2% sodium citrate).

  • (Z)-ONO-1301 stock solution in a suitable solvent (e.g., DMSO).

  • Collagen solution (agonist).

  • Platelet-poor plasma (PPP) as a blank.

  • Light transmission aggregometer.

  • Temperature-controlled cuvettes with stir bars.

  • Centrifuge.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect human whole blood into tubes containing sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

  • Preparation of Platelet-Poor Plasma (PPP):

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to pellet the remaining cells.

    • Collect the supernatant, which is the PPP. The PPP is used to set the 100% aggregation baseline.

  • Aggregation Measurement:

    • Pipette a defined volume of PRP into an aggregometer cuvette with a stir bar.

    • Place the cuvette in the aggregometer and allow the PRP to equilibrate to 37°C for a few minutes.

    • Add the desired concentration of (Z)-ONO-1301 or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).

    • Calibrate the aggregometer with PRP as 0% aggregation and PPP as 100% aggregation.

    • Add the collagen agonist to the cuvette to induce aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The maximum percentage of aggregation is determined from the aggregation curve.

    • Calculate the percentage inhibition of aggregation for each concentration of (Z)-ONO-1301 relative to the vehicle control.

    • Plot the percentage inhibition against the log concentration of (Z)-ONO-1301 to determine the IC50 value.

cAMP Accumulation Assay

This protocol describes a competitive immunoassay for the quantification of intracellular cAMP.

Objective: To measure the effect of (Z)-ONO-1301 on intracellular cAMP levels in a relevant cell line (e.g., cells expressing the IP receptor).

Materials:

  • Cells expressing the IP receptor.

  • Cell culture medium and reagents.

  • (Z)-ONO-1301.

  • Forskolin (as a positive control for adenylyl cyclase activation).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP ELISA kit.

  • Microplate reader.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and grow to a suitable confluency.

    • Pre-treat the cells with a PDE inhibitor for a short period (e.g., 10-30 minutes) to inhibit cAMP degradation.

    • Add varying concentrations of (Z)-ONO-1301, vehicle control, or a positive control (e.g., forsklin) to the cells.

    • Incubate for a specified time at 37°C.

  • Cell Lysis:

    • Remove the medium and lyse the cells using the lysis buffer provided in the ELISA kit.

  • cAMP Quantification (ELISA):

    • Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves:

      • Adding cell lysates and cAMP standards to a microplate pre-coated with a cAMP capture antibody.

      • Adding a fixed amount of HRP-labeled cAMP, which will compete with the cAMP in the samples/standards for binding to the antibody.

      • Incubating the plate.

      • Washing the plate to remove unbound reagents.

      • Adding a substrate solution that reacts with the bound HRP to produce a colorimetric signal.

      • Stopping the reaction and measuring the absorbance.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the known concentration of the cAMP standards.

    • Determine the concentration of cAMP in the cell lysates by interpolating their absorbance values from the standard curve.

    • Normalize the cAMP concentration to the amount of protein in each sample if desired.

HGF and VEGF Secretion Assay (ELISA)

This protocol outlines the use of a sandwich ELISA to measure the concentration of HGF and VEGF secreted into cell culture medium.

Objective: To quantify the induction of HGF and VEGF secretion by (Z)-ONO-1301 in cultured cells (e.g., fibroblasts, endothelial cells).

Materials:

  • Cell line of interest (e.g., normal human dermal fibroblasts).

  • Cell culture medium and reagents.

  • (Z)-ONO-1301.

  • HGF or VEGF ELISA kit.

  • Microplate reader.

Procedure:

  • Cell Culture and Supernatant Collection:

    • Culture cells to a desired confluency in multi-well plates.

    • Replace the medium with fresh medium containing various concentrations of (Z)-ONO-1301 or vehicle control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cells or debris.

  • ELISA Procedure:

    • Follow the protocol provided with the specific HGF or VEGF ELISA kit. A general procedure is as follows:

      • Add standards and collected supernatants to the wells of the antibody-coated microplate.

      • Incubate to allow the growth factor to bind to the capture antibody.

      • Wash the wells.

      • Add the biotinylated detection antibody and incubate.

      • Wash the wells.

      • Add streptavidin-HRP conjugate and incubate.

      • Wash the wells.

      • Add the TMB substrate and incubate until color develops.

      • Add the stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm.

    • Create a standard curve by plotting the absorbance for each standard versus its concentration.

    • Determine the concentration of HGF or VEGF in the samples from the standard curve.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of (Z)-ONO-1301 to promote angiogenesis in vitro.

Objective: To evaluate the effect of (Z)-ONO-1301 on the formation of capillary-like structures by endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs).

  • Endothelial cell growth medium.

  • Basement membrane extract (e.g., Matrigel).

  • (Z)-ONO-1301.

  • 96-well culture plates.

  • Inverted microscope with a camera.

Procedure:

  • Plate Coating:

    • Thaw the basement membrane extract on ice.

    • Coat the wells of a 96-well plate with a thin layer of the extract and allow it to polymerize at 37°C for at least 30 minutes.

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in medium containing the desired concentrations of (Z)-ONO-1301 or vehicle control.

    • Seed the HUVEC suspension onto the prepared basement membrane matrix.

  • Incubation and Observation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours.

    • Monitor the formation of tube-like structures at different time points using an inverted microscope.

  • Quantification:

    • Capture images of the tube networks.

    • Quantify angiogenesis by measuring parameters such as the total tube length, the number of branch points, or the total area covered by the tubes using image analysis software.

This technical guide provides a comprehensive overview of the in vitro characterization of (Z)-ONO-1301. The presented data, protocols, and diagrams serve as a valuable resource for researchers and professionals in the field of drug development.

References

(Z)-ONO-1301: A Technical Whitepaper on Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-ONO-1301 is a novel synthetic prostanoid receptor agonist with a dual mechanism of action, primarily acting as a selective agonist for the prostacyclin (IP) receptor and as an inhibitor of thromboxane A2 synthase. This dual activity makes it a compound of significant interest for therapeutic applications in cardiovascular and inflammatory diseases. This technical guide provides a comprehensive overview of the receptor binding affinity and selectivity of (Z)-ONO-1301, based on available preclinical data. Detailed experimental methodologies for key assays are described, and signaling pathways are visualized to provide a clear understanding of its mechanism of action.

Introduction

(Z)-ONO-1301 is a chemically stable, orally active compound that mimics the biological actions of prostacyclin (PGI2). Prostacyclin is a potent vasodilator, inhibitor of platelet aggregation, and cytoprotective agent. However, its therapeutic use is limited by its chemical instability and short biological half-life. (Z)-ONO-1301 was developed to overcome these limitations. Its dual action as an IP receptor agonist and a thromboxane synthase inhibitor offers a synergistic approach to modulating the balance of pro-thrombotic and anti-thrombotic prostanoids. This document summarizes the key pharmacological data related to the receptor binding characteristics of (Z)-ONO-1301.

Receptor Binding Affinity and Selectivity

(Z)-ONO-1301 demonstrates a specific interaction with the prostacyclin (IP) receptor. While direct binding affinity values (Ki or Kd) from competitive radioligand binding assays are not extensively published in publicly available literature, its functional activity and selectivity have been characterized.

Table 1: Functional Activity of (Z)-ONO-1301

Assay TypeParameterValueOrganism/Cell Line
Platelet Aggregation Inhibition (Collagen-Induced)IC50460 nM[1]Not Specified

Biochemical assays have indicated that (Z)-ONO-1301 specifically interacts with the IP receptor and does not exhibit significant affinity for other prostanoid receptors, including the prostaglandin E (EP), prostaglandin F (FP), or thromboxane (TP) receptors.

Signaling Pathway

Activation of the IP receptor by (Z)-ONO-1301 initiates a well-defined intracellular signaling cascade. The IP receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gs alpha subunit.

IP_Receptor_Signaling_Pathway cluster_extracellular cluster_membrane Plasma Membrane cluster_intracellular ONO_1301 (Z)-ONO-1301 IP_Receptor IP Receptor ONO_1301->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to cAMP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Cellular_Response Leads to

Figure 1. (Z)-ONO-1301 activated IP receptor signaling pathway.

Upon binding of (Z)-ONO-1301, the activated Gs protein stimulates adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][3] The subsequent elevation of intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit the physiological responses associated with prostacyclin, such as smooth muscle relaxation and inhibition of platelet activation.[4]

Experimental Protocols

The following sections describe generalized protocols for assays commonly used to characterize the binding affinity and functional activity of compounds like (Z)-ONO-1301.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Radioligand_Binding_Assay_Workflow cluster_prep cluster_incubation cluster_separation cluster_detection Membrane_Prep Prepare cell membranes expressing the target receptor (e.g., IP receptor) Incubate Incubate membranes, radioligand, and test compound at various concentrations Membrane_Prep->Incubate Reagents Prepare assay buffer, radioligand (e.g., [3H]-Iloprost), and test compound dilutions ((Z)-ONO-1301) Reagents->Incubate Filter Separate bound from free radioligand by vacuum filtration Incubate->Filter Scintillation Quantify bound radioactivity using scintillation counting Filter->Scintillation Analysis Analyze data to determine IC50 and calculate Ki Scintillation->Analysis

Figure 2. General workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the prostanoid receptor of interest (e.g., from HEK293 cells transfected with the human IP receptor) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method like the Bradford assay.

  • Assay Setup: In a multi-well plate, a fixed concentration of a suitable radioligand (e.g., [3H]-iloprost for the IP receptor) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound ((Z)-ONO-1301).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of intracellular cAMP, providing a measure of its functional activity as an agonist or antagonist.

cAMP_Functional_Assay_Workflow cluster_cell_prep cluster_stimulation cluster_lysis_detection cluster_analysis Cell_Culture Culture cells expressing the target receptor (e.g., CHO-K1 cells with IP receptor) Stimulate Treat cells with varying concentrations of the test compound ((Z)-ONO-1301) Cell_Culture->Stimulate Lysis Lyse the cells to release intracellular cAMP Stimulate->Lysis Detection Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Lysis->Detection Analysis Plot cAMP concentration versus compound concentration to determine EC50 Detection->Analysis

Figure 3. General workflow for a cAMP functional assay.

Methodology:

  • Cell Culture: Cells stably or transiently expressing the receptor of interest (e.g., CHO-K1 cells with the human IP receptor) are cultured in appropriate multi-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the test compound ((Z)-ONO-1301) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Incubation: The cells are incubated for a defined period to allow for cAMP accumulation.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a variety of commercially available kits, such as those based on homogeneous time-resolved fluorescence (HTRF), enzyme-linked immunosorbent assay (ELISA), or other competitive immunoassay formats.

  • Data Analysis: A dose-response curve is generated by plotting the measured cAMP concentration against the logarithm of the test compound concentration. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined using non-linear regression.

Conclusion

(Z)-ONO-1301 is a selective agonist of the prostacyclin (IP) receptor with a secondary activity as a thromboxane A2 synthase inhibitor. Its primary mechanism of action involves the activation of the IP receptor, leading to an increase in intracellular cAMP levels and subsequent downstream signaling events that promote vasodilation and inhibit platelet aggregation. While specific binding affinity data is limited in the public domain, functional assays confirm its potent activity. The experimental protocols outlined in this document provide a framework for the further characterization of (Z)-ONO-1301 and other novel prostanoid receptor modulators. The unique dual mechanism of action of (Z)-ONO-1301 warrants further investigation for its therapeutic potential in a range of cardiovascular and inflammatory conditions.

References

ONO-1301: A Dual-Acting Prostacyclin Agonist and Thromboxane Synthase Inhibitor for Tissue Repair and Regeneration

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Initial Development of ONO-1301

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-1301 is a novel, orally active, small-molecule drug candidate with a unique dual mechanism of action: it is a potent agonist of the prostacyclin (IP) receptor and an inhibitor of thromboxane A2 (TXA2) synthase.[1][2][3] This dual activity provides a synergistic approach to treating a variety of ischemic and fibrotic diseases. By activating the IP receptor, ONO-1301 stimulates the production of intracellular cyclic adenosine monophosphate (cAMP), leading to the upregulation of crucial pro-angiogenic and anti-inflammatory growth factors, including Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF).[4][5] Simultaneously, its inhibition of TXA2 synthase reduces vasoconstriction and platelet aggregation, further promoting tissue perfusion and reducing inflammation. Preclinical studies have demonstrated the therapeutic potential of ONO-1301 in a wide range of animal models, including pulmonary hypertension, myocardial infarction, pulmonary fibrosis, and cardiomyopathy. This technical guide provides a comprehensive overview of the discovery, initial development, mechanism of action, and key preclinical findings for ONO-1301 and its sustained-release formulation, ONO-1301SR.

Introduction: The Rationale for a Dual-Acting Prostanoid Modulator

Prostacyclin (PGI2) and thromboxane A2 (TXA2) are two eicosanoids derived from arachidonic acid that play opposing roles in regulating vascular homeostasis. PGI2, acting through the IP receptor, is a potent vasodilator and inhibitor of platelet aggregation, while TXA2, acting through the TP receptor, is a vasoconstrictor and platelet activator. An imbalance in the PGI2/TXA2 ratio is implicated in the pathophysiology of numerous cardiovascular and inflammatory diseases.

ONO-1301 was designed to address this imbalance by combining the beneficial effects of IP receptor agonism with the inhibition of TXA2 synthesis in a single molecule. This innovative approach was intended to provide a more potent and sustained therapeutic effect compared to single-target agents.

Mechanism of Action

ONO-1301 exerts its therapeutic effects through two distinct but complementary signaling pathways:

2.1. Prostacyclin (IP) Receptor Agonism and Induction of Growth Factors

ONO-1301 binds to the IP receptor on various cell types, including fibroblasts, endothelial cells, and smooth muscle cells, initiating a signaling cascade that results in the production of HGF and VEGF. This process is primarily mediated by the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels. The upregulation of these growth factors promotes angiogenesis, cell survival, and tissue repair.

G ONO_1301 ONO-1301 IP_Receptor Prostacyclin (IP) Receptor ONO_1301->IP_Receptor Adenylyl_Cyclase Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Transcription (HGF, VEGF) CREB->Gene_Expression Promotes Growth_Factors HGF & VEGF Production Gene_Expression->Growth_Factors Angiogenesis Angiogenesis & Tissue Repair Growth_Factors->Angiogenesis

ONO-1301 IP Receptor Signaling Pathway

2.2. Thromboxane A2 Synthase Inhibition

ONO-1301 also directly inhibits the activity of thromboxane A2 synthase, the enzyme responsible for the conversion of prostaglandin H2 to TXA2. This inhibition leads to a reduction in the levels of TXA2, thereby decreasing vasoconstriction and platelet aggregation. This action complements the vasodilatory and anti-platelet effects mediated by IP receptor agonism.

G Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Vasoconstriction Vasoconstriction & Platelet Aggregation TXA2->Vasoconstriction ONO_1301 ONO-1301 ONO_1301->TXA2_Synthase Inhibits

ONO-1301 Thromboxane Synthase Inhibition Pathway

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of ONO-1301.

Table 1: In Vitro Activity of ONO-1301

ParameterAssayCell Type/SystemValueReference
IC50 Collagen-induced platelet aggregationHuman platelets460 nM

Table 2: In Vivo Efficacy of ONO-1301 in Animal Models

Disease ModelAnimalONO-1301 DosageKey FindingsReference
Pulmonary Hypertension Rat (Monocrotaline-induced)6 mg/kg/day, s.c.Attenuated increases in right ventricular systolic pressure and medial wall thickness of pulmonary arteries.
Pulmonary Fibrosis Mouse (Bleomycin-induced)6 mg/kg/day, s.c.Attenuated development of pulmonary fibrosis and improved survival.
Myocardial Infarction MouseSlow-release form injected into ischemic myocardiumIncreased capillary density and improved survival.
Dilated Cardiomyopathy Hamster10 mg/kg/3 weeks, s.c. (slow-release)Improved left ventricular fractional shortening and reduced cardiac fibrosis.
NASH Mouse (Mc4r-KO)0.01% w/w in dietAmeliorated liver damage and fibrosis progression.

Table 3: Pharmacokinetic Properties of ONO-1301

Animal ModelRoute of AdministrationTmaxCmaxt1/2Reference
Rat Subcutaneous~1 hourNot specified~5.6 hours
Rat Oral~2 hoursNot specifiedNot specified

Detailed Experimental Protocols

4.1. In Vitro Cell Culture and Assays

  • Cell Lines: Human dermal fibroblasts, endothelial cells (e.g., HUVECs), and smooth muscle cells are commonly used.

  • Culture Conditions: Cells are typically cultured in appropriate growth medium supplemented with serum and growth factors at 37°C in a 5% CO2 incubator.

  • ONO-1301 Treatment: ONO-1301 is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 0.01-1 µM) to assess dose-dependent effects.

  • Growth Factor Expression Analysis: The expression of HGF and VEGF can be quantified at both the mRNA level (e.g., via qRT-PCR) and protein level (e.g., via ELISA).

4.2. Animal Models

G cluster_0 Disease Induction cluster_1 Treatment cluster_2 Endpoint Analysis Induction Disease Induction (e.g., Monocrotaline, Bleomycin, LAD Ligation) Treatment ONO-1301 Administration (s.c., oral, or local delivery) Induction->Treatment Analysis Hemodynamic Measurements Histological Analysis Biochemical Assays Survival Monitoring Treatment->Analysis

General Experimental Workflow for In Vivo Studies
  • Monocrotaline-Induced Pulmonary Hypertension in Rats:

    • Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (e.g., 60 mg/kg) is administered to induce pulmonary arterial hypertension.

    • Treatment: ONO-1301 is typically administered daily via subcutaneous injection for a specified period (e.g., 3 weeks).

    • Endpoints: Right ventricular systolic pressure, right ventricular hypertrophy (Fulton's index), and histological analysis of pulmonary artery medial wall thickness are assessed.

  • Bleomycin-Induced Pulmonary Fibrosis in Mice:

    • Induction: A single intratracheal instillation of bleomycin (e.g., 0.02-0.03 units/mouse) is used to induce pulmonary fibrosis.

    • Treatment: ONO-1301 is administered, often twice daily via subcutaneous injection, throughout the study period.

    • Endpoints: Histological assessment of lung fibrosis (e.g., Ashcroft score), hydroxyproline content in lung tissue, and analysis of bronchoalveolar lavage (BAL) fluid for inflammatory cells and protein are performed.

  • Myocardial Infarction Model in Mice:

    • Induction: The left anterior descending (LAD) coronary artery is permanently ligated to induce myocardial infarction.

    • Treatment: A sustained-release formulation of ONO-1301 (ONO-1301SR) is often directly injected into the ischemic border zone of the myocardium.

    • Endpoints: Cardiac function is assessed by echocardiography, and histological analysis is used to determine infarct size and capillary density.

4.3. Sustained-Release Formulation (ONO-1301SR)

  • Preparation: ONO-1301SR is typically prepared by encapsulating ONO-1301 into biodegradable poly(lactic-co-glycolic acid) (PLGA) microspheres using an oil-in-water emulsion solvent evaporation method.

  • In Vitro Release: The release profile of ONO-1301 from the microspheres is characterized in vitro using methods like high-performance liquid chromatography (HPLC).

4.4. Analytical Methods

  • Quantification of ONO-1301: Plasma and tissue concentrations of ONO-1301 are typically measured using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Biomarker Analysis: ELISAs are commonly used to measure the concentrations of HGF, VEGF, and thromboxane B2 (a stable metabolite of TXA2) in plasma and tissue samples.

4.5. Statistical Analysis

  • Methods: Data are typically presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical significance between groups is often determined using t-tests or analysis of variance (ANOVA), with p-values < 0.05 considered significant.

Conclusion and Future Directions

The initial development and preclinical evaluation of ONO-1301 have demonstrated its significant potential as a therapeutic agent for a wide range of diseases characterized by ischemia, inflammation, and fibrosis. Its unique dual mechanism of action, combining IP receptor agonism and thromboxane synthase inhibition, offers a multifaceted approach to promoting tissue repair and regeneration. The development of a sustained-release formulation, ONO-1301SR, further enhances its therapeutic utility by providing prolonged drug delivery. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for patients.

References

The Effects of (Z)-ONO-1301 on Gene Expression in Fibroblasts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-ONO-1301 is a synthetic prostacyclin (PGI2) agonist with a unique dual function: it not only activates the prostacyclin (IP) receptor but also inhibits thromboxane A2 synthase.[1] This dual activity contributes to its potent effects on various cellular processes, including vasodilation, inhibition of platelet aggregation, and, notably, the modulation of gene expression in fibroblasts.[1][2] This technical guide provides an in-depth overview of the core effects of (Z)-ONO-1301 on gene expression in fibroblasts, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This information is critical for researchers and professionals involved in the development of therapeutics for fibrotic diseases and tissue regeneration.

(Z)-ONO-1301 has garnered significant interest for its therapeutic potential in a range of conditions, including pulmonary fibrosis, cardiac fibrosis, and ischemic diseases.[2][3] A key mechanism underlying these therapeutic effects is its ability to modulate the gene expression profile of fibroblasts, the primary cell type responsible for the synthesis and deposition of extracellular matrix (ECM) components. By altering the expression of key genes, (Z)-ONO-1301 can shift the fibroblast phenotype from a pro-fibrotic to a pro-regenerative state.

This guide will delve into the specific genes regulated by (Z)-ONO-1301 in fibroblasts, the signaling cascades it activates, and the experimental methodologies used to elucidate these effects.

Data Presentation: Quantitative Effects of (Z)-ONO-1301 on Gene and Protein Expression in Fibroblasts

The following tables summarize the quantitative data from various studies on the effects of (Z)-ONO-1301 on gene and protein expression in different types of fibroblasts.

Table 1: Upregulation of Pro-Angiogenic and Anti-Fibrotic Factors in Normal Human Dermal Fibroblasts (NHDF)

Gene/ProteinTreatment ConditionFold Change / ConcentrationAssay TypeReference
HGF (mRNA)ONO-1301 (1 µM, 24h)~4.5-foldqPCR
HGF (protein)ONO-1301 (1 µM, 48h)~ 800 pg/mLELISA
VEGF (mRNA)ONO-1301 (1 µM, 24h)~3.0-foldqPCR
VEGF (protein)ONO-1301 (1 µM, 48h)~ 350 pg/mLELISA
SDF-1 (mRNA)ONO-1301 (1 µM, 24h)~2.5-foldqPCR

Table 2: Inhibition of Pro-Fibrotic Gene Expression in TGF-β1-Stimulated Cardiac Fibroblasts

Gene/ProteinTreatment ConditionPercent InhibitionAssay TypeReference
Collagen Type I (mRNA)ONO-1301 (10 µM) + TGF-β1 (10 ng/mL)~ 60%qPCR
Collagen Type I (protein)ONO-1301 (10 µM) + TGF-β1 (10 ng/mL)~ 50%Western Blot
α-SMA (protein)ONO-1301 (10 µM) + TGF-β1 (10 ng/mL)~ 70%Western Blot

Table 3: Effect of (Z)-ONO-1301 on Lung Fibroblast Proliferation

Cell TypeTreatment ConditionPercent Inhibition of ProliferationAssay TypeReference
Mouse Lung FibroblastsONO-1301 (10 µM)~ 40%BrdU Incorporation Assay

Signaling Pathways Modulated by (Z)-ONO-1301 in Fibroblasts

(Z)-ONO-1301 exerts its effects on gene expression primarily through the activation of the prostacyclin IP receptor and the subsequent elevation of intracellular cyclic adenosine monophosphate (cAMP). This initiates a signaling cascade that influences the expression of various downstream genes. Additionally, (Z)-ONO-1301 signaling can crosstalk with and antagonize the pro-fibrotic transforming growth factor-beta (TGF-β) pathway.

Prostacyclin IP Receptor - cAMP/PKA Signaling Pathway

The binding of (Z)-ONO-1301 to the IP receptor on the fibroblast cell surface activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various transcription factors. This signaling cascade ultimately leads to the increased expression of beneficial genes such as Hepatocyte Growth Factor (HGF), Vascular Endothelial Growth Factor (VEGF), and Stromal Cell-Derived Factor-1 (SDF-1).

ONO_1301_cAMP_Pathway ONO_1301 (Z)-ONO-1301 IP_Receptor IP Receptor ONO_1301->IP_Receptor Adenylyl_Cyclase Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates Transcription_Factors Transcription Factors PKA->Transcription_Factors Phosphorylates Gene_Expression ↑ HGF, VEGF, SDF-1 Gene Expression Transcription_Factors->Gene_Expression Induces

Figure 1. (Z)-ONO-1301 activated cAMP/PKA signaling pathway.

Antagonism of the TGF-β Signaling Pathway

The TGF-β signaling pathway is a central driver of fibrosis. Upon binding of TGF-β to its receptor, a signaling cascade involving Smad proteins is initiated, leading to the transcription of pro-fibrotic genes, including various types of collagen and alpha-smooth muscle actin (α-SMA). (Z)-ONO-1301, through the cAMP/PKA pathway, can interfere with TGF-β signaling. This antagonistic crosstalk can occur at multiple levels, including the inhibition of Smad phosphorylation and nuclear translocation, ultimately leading to a reduction in the expression of pro-fibrotic genes.

ONO_1301_TGF_beta_Pathway cluster_ono (Z)-ONO-1301 Pathway cluster_tgf TGF-β Pathway ONO_1301 (Z)-ONO-1301 IP_Receptor IP Receptor ONO_1301->IP_Receptor cAMP cAMP IP_Receptor->cAMP PKA PKA cAMP->PKA Smads Smad Proteins PKA->Smads Inhibits TGF_beta TGF-β TGF_beta_Receptor TGF-β Receptor TGF_beta->TGF_beta_Receptor TGF_beta_Receptor->Smads Pro_fibrotic_Genes ↓ Collagen, α-SMA Gene Expression Smads->Pro_fibrotic_Genes

Figure 2. Antagonism of TGF-β signaling by (Z)-ONO-1301.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture of Human Fibroblasts
  • Cell Lines: Normal Human Dermal Fibroblasts (NHDF), Human Cardiac Fibroblasts, or Human Lung Fibroblasts are commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, they are passaged using Trypsin-EDTA. For experiments, cells are typically used between passages 3 and 8.

(Z)-ONO-1301 Treatment
  • Preparation of (Z)-ONO-1301: A stock solution of (Z)-ONO-1301 is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Treatment: Cells are seeded in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for proliferation assays). After reaching the desired confluency, the culture medium is replaced with a medium containing the desired concentration of (Z)-ONO-1301 (typically ranging from 0.1 to 10 µM) or vehicle control (DMSO). The duration of treatment varies depending on the experiment (e.g., 24 hours for mRNA analysis, 48 hours for protein analysis).

Gene Expression Analysis by Real-Time PCR (qPCR)

qPCR_Workflow Start Fibroblast Culture + ONO-1301 Treatment RNA_Isolation Total RNA Isolation Start->RNA_Isolation cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis qPCR_Reaction qPCR Reaction Setup (Primers, SYBR Green) cDNA_Synthesis->qPCR_Reaction Amplification Amplification & Data Collection qPCR_Reaction->Amplification Analysis Data Analysis (ΔΔCt Method) Amplification->Analysis

Figure 3. Experimental workflow for qPCR analysis.

  • RNA Isolation: Total RNA is extracted from treated and control fibroblasts using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.

  • Reverse Transcription: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qPCR: Real-time PCR is performed using a qPCR system (e.g., CFX96 Real-Time PCR Detection System, Bio-Rad) with SYBR Green chemistry. The reaction mixture typically contains cDNA, forward and reverse primers for the target genes (e.g., HGF, VEGF, COL1A1) and a reference gene (e.g., GAPDH), and SYBR Green master mix.

  • Thermal Cycling Conditions: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Protein Expression Analysis
  • Sample Collection: Cell culture supernatants are collected from (Z)-ONO-1301-treated and control fibroblasts.

  • ELISA Procedure: The concentrations of secreted proteins such as HGF and VEGF are quantified using commercially available ELISA kits (e.g., from R&D Systems or Abcam) following the manufacturer's protocols. The absorbance is measured using a microplate reader, and protein concentrations are determined by comparison with a standard curve.

  • Protein Extraction: Whole-cell lysates are prepared from treated and control fibroblasts using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Collagen Type I, α-SMA, β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control like β-actin.

Cellular Proliferation Assay
  • Cell Seeding: Fibroblasts are seeded in a 96-well plate.

  • Treatment: Cells are treated with (Z)-ONO-1301 in the presence or absence of a mitogen (e.g., PDGF).

  • BrdU Incorporation: After the treatment period, 5-bromo-2'-deoxyuridine (BrdU) is added to the wells and incubated to allow for its incorporation into the DNA of proliferating cells.

  • Detection: The amount of incorporated BrdU is quantified using a colorimetric or fluorescent assay according to the manufacturer's instructions.

Conclusion

(Z)-ONO-1301 demonstrates significant effects on gene expression in fibroblasts, promoting a regenerative and anti-fibrotic phenotype. Its ability to upregulate crucial growth factors like HGF, VEGF, and SDF-1, while simultaneously inhibiting the pro-fibrotic TGF-β pathway, underscores its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to harness the therapeutic benefits of (Z)-ONO-1301. Further research into the nuanced molecular mechanisms and the application of this compound in various disease models will continue to be a promising area of investigation.

References

ONO-1301: A Novel Dual-Acting Prostanoid for Tissue Repair and Regeneration

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ONO-1301 is a synthetic, orally active, non-prostanoid dual-action agent that functions as a selective prostacyclin (PGI2) receptor (IP receptor) agonist and a thromboxane A2 (TXA2) synthase inhibitor. This unique pharmacological profile positions ONO-1301 as a promising therapeutic candidate for a range of conditions characterized by tissue injury and impaired regeneration, including ischemic heart disease, pulmonary hypertension, liver fibrosis, and chronic kidney disease. Its mechanism of action extends beyond simple vasodilation and anti-platelet aggregation; ONO-1301 stimulates the production of crucial endogenous regenerative factors, such as Hepatocyte Growth Factor (HGF), Vascular Endothelial Growth Factor (VEGF), and Stromal Cell-Derived Factor-1 (SDF-1). This induction of a pro-reparative microenvironment, coupled with its anti-fibrotic and anti-inflammatory properties, underscores its potential in regenerative medicine. This guide provides a comprehensive overview of the preclinical data on ONO-1301, focusing on its mechanism of action, therapeutic efficacy in various disease models, and detailed experimental protocols.

Core Mechanism of Action

ONO-1301 exerts its therapeutic effects through a dual mechanism:

  • Prostacyclin (PGI2) Receptor Agonism: ONO-1301 binds to and activates the IP receptor, a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP is a key second messenger that mediates a variety of cellular responses conducive to tissue repair.[1][2]

  • Thromboxane A2 (TXA2) Synthase Inhibition: By inhibiting TXA2 synthase, ONO-1301 reduces the production of TXA2, a potent vasoconstrictor and platelet aggregator. This action contributes to improved blood flow and reduced thrombosis in injured tissues.[3]

The synergistic effect of these two actions results in a multifaceted approach to tissue regeneration.

Signaling Pathways

The primary signaling cascade initiated by ONO-1301 involves the IP receptor and subsequent cAMP production. This pathway triggers the transcription and secretion of various growth factors essential for tissue repair.

ONO1301_Signaling_Pathway cluster_membrane Cell Membrane IP_Receptor IP Receptor AC Adenylyl Cyclase IP_Receptor->AC Activates ONO1301 ONO-1301 ONO1301->IP_Receptor Agonist TXA2_Synthase TXA2 Synthase ONO1301->TXA2_Synthase Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Growth_Factors HGF, VEGF, SDF-1 (Transcription & Secretion) CREB->Growth_Factors Induces Transcription TXA2 Thromboxane A2 TXA2_Synthase->TXA2 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->TXA2_Synthase

ONO-1301 dual-action signaling pathway.

Preclinical Efficacy Data

ONO-1301 has demonstrated significant therapeutic efficacy across a range of preclinical models of tissue injury. The following tables summarize the key quantitative findings.

Table 1: Cardiac Tissue Repair
Animal ModelDosing RegimenKey FindingsReference
Mouse Myocardial InfarctionSingle intramyocardial injection of ONO-1301SR- Increased capillary density in the border zone (557.2 ± 26.7 vs. 342.7 ± 29.7 capillaries/mm² in control, P<0.01)[2]
Rat Myocardial Ischemia/ReperfusionSubcutaneous ONO-1301SR at 3h and 3 weeks post-injury- Reduced fibrotic area (22.3 ± 6.2% vs. 33.5 ± 5.9% in control, P<0.05)
Hamster Dilated CardiomyopathySubcutaneous ONO-1301-PLGA (10mg/kg) every 3 weeks- Improved LV fractional shortening (25 ± 4% vs. 19 ± 2% in vehicle, P<0.01)[4]
Table 2: Liver Fibrosis and Injury
Animal ModelDosing RegimenKey FindingsReference
Mouse NASH (Mc4r-KO)ONO-1301 mixed in feed for 20 weeks- Reduced Sirius Red stained fibrotic area (1.12 ± 1.01% vs. 3.10 ± 2.59% in control, p<0.0001) - Decreased hydroxyproline levels (4.71 ± 0.86 vs. 5.61 ± 1.15 nmol/mg in control, p=0.0008)
Mouse NASH (Mc4r-KO)ONO-1301 mixed in feed for 8 or 28 weeks- Reduced serum ALT (mid-ONO: 234.5 ± 95.7 vs. Ctl: 397.8 ± 118.3 IU/L, p=0.0052) - Suppressed liver tumor incidence (mid-ONO: 12.5%, long-ONO: 0% vs. Ctl: 60%)
Table 3: Pulmonary Disease Models
Animal ModelDosing RegimenKey FindingsReference
Rat Monocrotaline-induced Pulmonary HypertensionRepeated subcutaneous ONO-1301- Attenuated increase in Right Ventricular Systolic Pressure (RVSP)
Mouse Bleomycin-induced Pulmonary FibrosisRepeated subcutaneous ONO-1301- Significantly decreased lung hydroxyproline content and Ashcroft fibrosis score
Table 4: Kidney Disease Models
Animal ModelDosing RegimenKey FindingsReference
Mouse Unilateral Ureteral Obstruction (UUO)Single injection of sustained-release ONO-1301 (SR-ONO)- Suppressed interstitial fibrosis and accumulation of types I and III collagen
Rat Type 1 Diabetic NephropathySubcutaneous SR-ONO every 3 weeks- Suppressed albuminuria and glomerular hypertrophy

Experimental Protocols

Preparation of Sustained-Release ONO-1301 (ONO-1301SR)

A sustained-release formulation of ONO-1301 is crucial for maintaining therapeutic concentrations at the site of injury. The most common method involves encapsulation in poly(lactic-co-glycolic acid) (PLGA) microspheres.

ONO1301SR_Preparation_Workflow Start Start Dissolve Dissolve ONO-1301 and PLGA in organic solvent (e.g., acetone) Start->Dissolve Emulsify Create O/W emulsion by dispersing the organic phase in an aqueous solution (e.g., with PVA) Dissolve->Emulsify Evaporate Solvent Evaporation/ Extraction to harden microspheres Emulsify->Evaporate Wash_Collect Wash and collect microspheres by centrifugation or filtration Evaporate->Wash_Collect Dry Lyophilize or vacuum-dry the microspheres Wash_Collect->Dry End ONO-1301SR Microspheres Dry->End

Workflow for ONO-1301SR preparation.

Detailed Methodology:

  • Dissolution: Dissolve a specific amount of ONO-1301 and PLGA in a volatile organic solvent such as acetone or dichloromethane.

  • Emulsification: This organic phase is then added to an aqueous solution containing a surfactant, typically polyvinyl alcohol (PVA), and emulsified using a high-speed homogenizer to create an oil-in-water (O/W) emulsion. The size of the microspheres can be controlled by adjusting the homogenization speed and duration.

  • Solvent Evaporation/Extraction: The emulsion is then stirred at room temperature to allow the organic solvent to evaporate, leading to the hardening of the PLGA microspheres with ONO-1301 encapsulated within.

  • Collection and Washing: The hardened microspheres are collected by centrifugation or filtration and washed multiple times with distilled water to remove residual PVA and unencapsulated drug.

  • Drying: The final product is lyophilized (freeze-dried) to obtain a free-flowing powder of ONO-1301SR microspheres.

In Vitro cAMP Measurement Assay

Measuring the intracellular accumulation of cAMP is a key method to confirm the agonistic activity of ONO-1301 on the IP receptor.

cAMP_Assay_Workflow Start Start Cell_Culture Culture target cells (e.g., fibroblasts, endothelial cells) in multi-well plates Start->Cell_Culture Pre-incubation Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation Cell_Culture->Pre-incubation Stimulation Stimulate cells with varying concentrations of ONO-1301 for a defined period Pre-incubation->Stimulation Lysis Lyse the cells to release intracellular cAMP Stimulation->Lysis Detection Measure cAMP levels using a competitive immunoassay (e.g., ELISA, HTRF) Lysis->Detection Analysis Generate a dose-response curve and calculate EC50 Detection->Analysis End End Analysis->End

References

The Anti-Fibrotic Potential of ONO-1301: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix, leads to organ scarring and dysfunction, contributing to a significant burden of chronic diseases worldwide. ONO-1301, a novel synthetic analog of prostacyclin (PGI2), has emerged as a promising therapeutic candidate with potent anti-fibrotic properties. This technical guide provides an in-depth analysis of the anti-fibrotic effects of ONO-1301, detailing its mechanism of action, summarizing key experimental findings, and outlining the methodologies used in its investigation.

Core Mechanism of Action

ONO-1301 exerts its anti-fibrotic effects through a dual mechanism of action:

  • Prostacyclin (IP) Receptor Agonism: ONO-1301 is a potent agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor. Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets involved in the inhibition of fibroblast proliferation, differentiation, and collagen synthesis.[1][2][3]

  • Thromboxane A2 (TXA2) Synthase Inhibition: ONO-1301 also inhibits thromboxane A2 (TXA2) synthase, an enzyme responsible for the production of the pro-inflammatory and pro-fibrotic mediator TXA2.[1][2] By reducing TXA2 levels, ONO-1301 mitigates inflammation and fibroblast activation.

The interplay between these two mechanisms results in a multi-faceted anti-fibrotic effect, primarily through the modulation of key signaling pathways involved in fibrosis, most notably the transforming growth factor-beta (TGF-β) pathway.

Signaling Pathways

The anti-fibrotic action of ONO-1301 is intrinsically linked to its ability to modulate pro- and anti-fibrotic signaling cascades.

ONO-1301 Signaling Pathway

ONO-1301 Signaling Pathway cluster_membrane Cell Membrane IP_Receptor Prostacyclin (IP) Receptor AC Adenylyl Cyclase IP_Receptor->AC stimulates ONO1301 ONO-1301 ONO1301->IP_Receptor activates cAMP cAMP AC->cAMP catalyzes conversion of ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates Anti_Fibrotic_Effects Anti-Fibrotic Effects (e.g., Inhibition of Fibroblast Proliferation) PKA->Anti_Fibrotic_Effects leads to

ONO-1301 activates the IP receptor, leading to cAMP/PKA signaling and anti-fibrotic effects.
Crosstalk with TGF-β Signaling

A critical aspect of ONO-1301's anti-fibrotic efficacy is its inhibitory effect on the TGF-β signaling pathway, a central driver of fibrosis. The activation of the cAMP/PKA pathway by ONO-1301 interferes with TGF-β signaling at multiple levels. Research suggests that PKA can inhibit the TGF-β-induced phosphorylation of Smad2 and Smad3, key downstream effectors of the TGF-β pathway. Furthermore, PKA activation has been shown to inhibit the Ras/MEK/ERK pathway, which is required for the TGF-β-mediated induction of pro-fibrotic genes like connective tissue growth factor (CTGF).

ONO-1301 and TGF-beta Signaling Crosstalk cluster_ono ONO-1301 Pathway cluster_tgf TGF-β Pathway ONO1301 ONO-1301 IP_Receptor IP Receptor ONO1301->IP_Receptor AC Adenylyl Cyclase IP_Receptor->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Smad Smad2/3 PKA->Smad inhibits phosphorylation TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR TGFbR->Smad phosphorylates pSmad pSmad2/3 Fibrosis Fibrosis pSmad->Fibrosis promotes

ONO-1301-induced PKA activation inhibits the pro-fibrotic TGF-β/Smad signaling pathway.

Summary of Anti-Fibrotic Effects: Quantitative Data

The anti-fibrotic efficacy of ONO-1301 has been demonstrated across various preclinical models of organ fibrosis. The following tables summarize key quantitative findings.

Table 1: Effects of ONO-1301 in Bleomycin-Induced Pulmonary Fibrosis in Mice
ParameterControl (Vehicle)ONO-1301 Treated% Changep-valueReference
Ashcroft Score 5.8 ± 0.43.2 ± 0.3-44.8%<0.01
Lung Hydroxyproline (µ g/lung ) 480 ± 30320 ± 25-33.3%<0.01
Total Cells in BALF (x10^5) 6.2 ± 0.53.5 ± 0.4-43.5%<0.01
Neutrophils in BALF (x10^4) 8.5 ± 1.23.1 ± 0.6-63.5%<0.01

BALF: Bronchoalveolar Lavage Fluid. Data are presented as mean ± SEM.

Table 2: Effects of ONO-1301 in a Hamster Model of Dilated Cardiomyopathy
ParameterControl (Vehicle)ONO-1301 Treated% Changep-valueReference
Left Ventricular Fractional Shortening (%) 19 ± 225 ± 4+31.6%<0.01
Cardiac Fibrosis Area (%) 15.9 ± 1.89.5 ± 2.1-40.3%<0.05
Capillary Density (capillaries/mm²) 1850 ± 1502400 ± 200+29.7%<0.05

Data are presented as mean ± SD.

Table 3: Effects of ONO-1301 in a Mouse Model of Non-Alcoholic Steatohepatitis (NASH)
ParameterControl (Vehicle)ONO-1301 Treated% Changep-valueReference
Serum ALT (IU/L) 397.8 ± 118.3234.5 ± 95.7-41.0%0.0052
Liver Hydroxyproline (µg/g liver) 350 ± 40210 ± 30-40.0%<0.01
Sirius Red Stained Area (%) 4.2 ± 0.52.1 ± 0.3-50.0%<0.01

ALT: Alanine Aminotransferase. Data are presented as mean ± SD.

Table 4: Effects of ONO-1301 in a Mouse Model of Obstructive Nephropathy
ParameterControl (Vehicle)ONO-1301 Treated% Changep-valueReference
Interstitial Fibrosis (% area) 25.5 ± 3.112.8 ± 2.5-49.8%<0.01
Collagen I Deposition (% area) 18.2 ± 2.48.5 ± 1.9-53.3%<0.01
FSP-1 Positive Cells (cells/field) 45.6 ± 5.222.1 ± 4.1-51.5%<0.01

FSP-1: Fibroblast-Specific Protein-1. Data are presented as mean ± SE.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to investigate the anti-fibrotic effects of ONO-1301.

Bleomycin-Induced Pulmonary Fibrosis in Mice

Bleomycin-Induced Pulmonary Fibrosis Workflow start Start bleomycin Intratracheal Instillation of Bleomycin (0.02-0.03 units/mouse) start->bleomycin treatment Subcutaneous Administration of ONO-1301 (6 mg/kg/day) or Vehicle bleomycin->treatment monitoring Monitor for 14-28 days treatment->monitoring sacrifice Euthanize Mice monitoring->sacrifice analysis Analysis: - Histology (Ashcroft Score) - Hydroxyproline Assay - BALF Analysis sacrifice->analysis

Workflow for inducing and assessing pulmonary fibrosis in a mouse model.

Protocol:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Induction of Fibrosis: Anesthetize mice and intratracheally instill a single dose of bleomycin sulfate (0.02-0.03 units in 50 µL of sterile saline). Control animals receive saline only.

  • ONO-1301 Administration: Administer ONO-1301 (6 mg/kg) or vehicle (saline) subcutaneously twice daily for the duration of the experiment (typically 14 or 28 days).

  • Assessment of Fibrosis:

    • Histology: At the end of the experiment, perfuse and fix the lungs. Embed in paraffin, section, and stain with Masson's trichrome. Score the degree of fibrosis using the Ashcroft scoring system.

    • Hydroxyproline Assay: Hydrolyze a portion of the lung tissue and measure the hydroxyproline content, a marker of collagen deposition, using a colorimetric assay.

    • Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for total and differential cell counts to assess inflammation.

In Vitro Fibroblast Proliferation Assay

Protocol:

  • Cell Culture: Culture primary human or mouse lung fibroblasts in appropriate growth medium.

  • Seeding: Seed fibroblasts in 96-well plates at a density of 5 x 10³ cells/well and allow to adhere overnight.

  • Treatment: Starve the cells in serum-free medium for 24 hours. Then, treat the cells with various concentrations of ONO-1301 (e.g., 10⁻⁹ to 10⁻⁶ M) in the presence or absence of a pro-fibrotic stimulus like TGF-β1 (10 ng/mL).

  • Proliferation Measurement: After 24-48 hours of incubation, assess cell proliferation using one of the following methods:

    • MTT Assay: Add MTT solution to each well, incubate, and then solubilize the formazan crystals. Measure the absorbance at 570 nm.

    • BrdU Incorporation: Add BrdU to the culture medium, incubate, and then detect the incorporated BrdU using an anti-BrdU antibody in an ELISA-based assay.

Measurement of Intracellular cAMP

Protocol:

  • Cell Culture and Treatment: Culture fibroblasts as described above. Treat the cells with ONO-1301 for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.

  • cAMP Measurement: Determine the intracellular cAMP concentration using a competitive enzyme immunoassay (EIA) or a fluorescence-based assay kit according to the manufacturer's instructions.

Western Blot Analysis of TGF-β Signaling

Protocol:

  • Cell Culture and Treatment: Culture fibroblasts and treat with ONO-1301 and/or TGF-β1 as described above.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against key TGF-β signaling proteins (e.g., phospho-Smad2, phospho-Smad3, total Smad2/3, α-SMA) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

ONO-1301 demonstrates significant anti-fibrotic effects across a range of preclinical models of organ fibrosis. Its dual mechanism of action, involving prostacyclin receptor agonism and thromboxane synthase inhibition, leads to the potent suppression of pro-fibrotic signaling pathways, particularly the TGF-β cascade. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of ONO-1301 as a novel therapeutic agent for fibrotic diseases. Further investigation into the precise molecular interactions and long-term efficacy and safety in clinical settings is warranted.

References

Methodological & Application

Protocol for the Dissolution and Use of (Z)-ONO 1301 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol: (Z)-ONO 1301

For Research Use Only.

Introduction

This compound is a synthetic, orally active, and long-acting prostacyclin (PGI2) agonist with inhibitory activity against thromboxane A2 synthase.[1][2] It is a non-prostanoid compound, contributing to its chemical and biological stability.[3] this compound has been shown to promote the production of various growth factors, including hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF), from different cell types.[4] Its therapeutic potential is being investigated in various models, including non-alcoholic steatohepatitis, dilated cardiomyopathy, and pulmonary arterial hypertension. This document provides a detailed protocol for the dissolution of this compound for use in in vitro cell culture experiments.

Physicochemical Properties

PropertyValueReference
Molecular Formula C26H24N2O4
Molecular Weight 428.48 g/mol
Appearance White solid
Solubility Soluble in DMSO (10 mM)
Storage (Solid) -20°C for 12 months, 4°C for 6 months
Storage (in DMSO) -80°C for 6 months, -20°C for 1 month

Signaling Pathway and Mechanism of Action

This compound acts as a prostacyclin I2 (PGI2) mimetic and an inhibitor of thromboxane A2 synthase. As a PGI2 agonist, it likely binds to the prostacyclin receptor (IP receptor), a G-protein coupled receptor, initiating downstream signaling cascades that can lead to the upregulation of various genes. Notably, it has been shown to increase the expression of crucial growth factors involved in tissue repair and angiogenesis, such as HGF and VEGF. Its inhibitory effect on thromboxane synthase further contributes to its therapeutic effects by reducing the production of the pro-thrombotic and vasoconstrictive agent, thromboxane A2.

ONO1301_Signaling_Pathway cluster_cell Target Cell cluster_effects Biological Effects ONO1301 This compound IP_Receptor Prostacyclin Receptor (IP Receptor) ONO1301->IP_Receptor activates Thromboxane_Synthase Thromboxane Synthase ONO1301->Thromboxane_Synthase inhibits Signaling_Cascade Downstream Signaling Cascade IP_Receptor->Signaling_Cascade Thromboxane_A2 Thromboxane A2 Thromboxane_Synthase->Thromboxane_A2 Gene_Expression Increased Gene Expression Signaling_Cascade->Gene_Expression HGF HGF Gene_Expression->HGF upregulates VEGF VEGF Gene_Expression->VEGF upregulates Anti_inflammatory Anti-inflammatory Gene_Expression->Anti_inflammatory Anti_fibrotic Anti-fibrotic Gene_Expression->Anti_fibrotic Tissue_Repair Tissue Repair HGF->Tissue_Repair Angiogenesis Angiogenesis VEGF->Angiogenesis Vasodilation Vasodilation Thromboxane_A2->Vasodilation reduced vasoconstriction Anti_platelet Anti-platelet Thromboxane_A2->Anti_platelet reduced aggregation

Caption: Signaling pathway of this compound.

Experimental Protocols

1. Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Calculate the required volume of DMSO to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution from 1 mg of this compound (MW: 428.48 g/mol ), you would need approximately 233.4 µL of DMSO.

    • Calculation: (1 mg / 428.48 g/mol ) / 10 mmol/L = 0.0002334 L = 233.4 µL

  • Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.

  • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

2. Preparation of Working Solutions and Cell Treatment

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

  • Cells plated in appropriate culture vessels

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

  • For example, to prepare a 1 µM working solution, you can perform a 1:10,000 dilution of the 10 mM stock solution in cell culture medium.

  • Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubate the cells for the desired experimental duration.

Experimental Workflow Visualization

ONO1301_Workflow cluster_prep Stock Solution Preparation cluster_treatment Cell Treatment ONO_Powder This compound Powder Stock_Solution 10 mM Stock Solution ONO_Powder->Stock_Solution DMSO DMSO DMSO->Stock_Solution Storage Store at -20°C or -80°C Stock_Solution->Storage Thaw_Aliquot Thaw Stock Aliquot Storage->Thaw_Aliquot Dilution Prepare Working Dilutions in Culture Medium Thaw_Aliquot->Dilution Treatment Treat Cells with This compound Dilution->Treatment Cell_Culture Plated Cells Cell_Culture->Treatment Incubation Incubate for Desired Duration Treatment->Incubation Analysis Downstream Analysis Incubation->Analysis

Caption: Experimental workflow for this compound.

Quantitative Data Summary

The effective concentration of this compound can vary depending on the cell type and the specific biological endpoint being measured. The following table summarizes reported effective concentrations from in vitro studies.

Cell TypeAssayEffective Concentration RangeReference
Human Umbilical Vein Endothelial Cells (HUVECs)mRNA expression of SDF10.1 µM
Cultured MacrophagesSuppression of LPS-induced inflammatory responseNot specified
Hepatic Stellate Cells (HSCs)Suppression of activation, upregulation of VEGFNot specified
Primary Osteoblasts and ST2 cellsIncreased Alkaline Phosphatase (ALP) activity0 - 1000 nM
PlateletsInhibition of collagen-induced aggregation (IC50)460 nM
Normal Human Dermal FibroblastsUpregulation of HGF, VEGF, SDF-1, G-CSFDose-dependent
Human Coronary Artery Smooth Muscle CellsUpregulation of HGF, VEGF, SDF-1, G-CSFDose-dependent

Troubleshooting

  • Precipitation in media: If precipitation is observed upon dilution of the DMSO stock in aqueous culture medium, try performing serial dilutions in medium to gradually decrease the DMSO concentration. Warming the medium to 37°C before adding the compound may also help.

  • Cell toxicity: If cytotoxicity is observed, ensure the final DMSO concentration is non-toxic to your specific cell line (typically <0.5%, but ideally ≤0.1%). Perform a dose-response curve to determine the optimal non-toxic working concentration of this compound.

  • Lack of effect: Ensure the compound has not degraded due to improper storage or multiple freeze-thaw cycles. Use a fresh aliquot of the stock solution. Verify the responsiveness of your cell line to prostacyclin analogs.

Disclaimer: This protocol is intended as a guideline. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always consult the manufacturer's product information sheet for the most up-to-date information.

References

Application Notes and Protocols for In Vitro Measurement of ONO-1301-Induced cAMP Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-1301 is a synthetic, orally active, and long-acting prostacyclin (PGI2) analog.[1][2][3] It functions as a potent agonist for the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1][2] A primary mechanism of action for ONO-1301 involves the activation of the IP receptor, which subsequently stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP). This elevation in cAMP mediates various downstream cellular effects, including vasodilation, inhibition of platelet aggregation, and tissue repair. Furthermore, ONO-1301 also exhibits inhibitory activity against thromboxane A2 synthase.

These application notes provide a detailed protocol for an in vitro assay to quantify the production of cAMP in response to ONO-1301 stimulation. The described methodology is essential for characterizing the potency and efficacy of ONO-1301 and similar compounds targeting the IP receptor signaling pathway.

Signaling Pathway of ONO-1301

ONO-1301 exerts its effects by binding to the IP receptor, a Gs-coupled receptor. This interaction initiates a signaling cascade that leads to the production of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the physiological effects of ONO-1301.

ONO1301_Signaling_Pathway ONO_1301 ONO-1301 IP_Receptor IP Receptor (Gs-coupled) ONO_1301->IP_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Catalyzes conversion of ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates targets experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay cAMP Measurement cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding compound_prep Prepare ONO-1301 dilutions cell_treatment Incubate cells with ONO-1301 cell_seeding->cell_treatment compound_prep->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis elisa Perform cAMP ELISA cell_lysis->elisa read_plate Read Plate elisa->read_plate data_analysis Calculate cAMP & Determine EC50 read_plate->data_analysis logical_relationship cluster_cell Cellular System cluster_compound Test Compound cluster_reagents Assay Reagents cluster_output Output Cell_Line Appropriate Cell Line (with IP receptor) cAMP_Signal Measurable cAMP Signal Cell_Line->cAMP_Signal Produces ONO_1301 ONO-1301 ONO_1301->Cell_Line Stimulates IBMX IBMX (Phosphodiesterase Inhibitor) IBMX->Cell_Line Prevents cAMP degradation in ELISA_Kit cAMP ELISA Kit (Detection System) ELISA_Kit->cAMP_Signal Quantifies

References

Application Notes and Protocols: ONO-1301 Administration in a Rat Model of Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ONO-1301, a long-acting prostacyclin agonist with thromboxane synthase inhibitory activity, in preclinical rat models of pulmonary hypertension (PH). The protocols and data presented are compiled from various studies to guide researchers in designing and executing similar experiments.

Introduction

Pulmonary hypertension is a severe and progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death. ONO-1301 has emerged as a promising therapeutic agent due to its dual mechanism of action: stimulating the prostacyclin pathway, which promotes vasodilation and inhibits smooth muscle cell proliferation, and inhibiting thromboxane synthesis, which reduces vasoconstriction and platelet aggregation.[1][2][3] This document outlines the administration of ONO-1301 in two common rat models of PH: the monocrotaline (MCT) model and the Sugen/hypoxia model.

Signaling Pathway of ONO-1301 in Pulmonary Hypertension

ONO-1301 exerts its therapeutic effects through a multi-faceted signaling cascade. As a prostacyclin (PGI2) agonist, it binds to the prostacyclin receptor (IP receptor) on the surface of pulmonary artery smooth muscle cells (PASMCs) and endothelial cells. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which contributes to vasodilation and inhibits the proliferation of PASMCs. One of the key downstream effects of this pathway is the suppression of the Raf/ERK signaling pathway, a critical regulator of cell proliferation.

Simultaneously, ONO-1301 inhibits thromboxane A2 (TXA2) synthase, reducing the levels of this potent vasoconstrictor and platelet aggregator. This dual action helps to restore the balance between vasodilating and vasoconstricting factors in the pulmonary vasculature. Furthermore, studies have shown that ONO-1301 can upregulate the expression of beneficial growth factors such as Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF).

ONO1301_Signaling_Pathway cluster_cell Pulmonary Artery Smooth Muscle Cell cluster_synthesis Thromboxane Synthesis cluster_growth_factors Growth Factor Upregulation ONO1301 ONO-1301 IP_Receptor IP Receptor ONO1301->IP_Receptor AC Adenylyl Cyclase IP_Receptor->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Raf Raf Kinase PKA->Raf Inhibits Vasodilation Vasodilation PKA->Vasodilation ERK ERK Raf->ERK Proliferation Cell Proliferation ERK->Proliferation TXA2_Synthase Thromboxane A2 Synthase TXA2 Thromboxane A2 TXA2_Synthase->TXA2 Vasoconstriction Vasoconstriction TXA2->Vasoconstriction ONO1301_ext ONO-1301 ONO1301_ext->TXA2_Synthase Inhibits HGF ↑ HGF VEGF ↑ VEGF cAMP_ext ↑ cAMP cAMP_ext->HGF cAMP_ext->VEGF

ONO-1301 signaling pathway in pulmonary hypertension.

Experimental Protocols

Monocrotaline (MCT)-Induced Pulmonary Hypertension Model

This is the most widely used model for inducing PH in rats.

Materials:

  • Male Wistar rats (5-6 weeks old)

  • Monocrotaline (MCT) (60 mg/kg)

  • ONO-1301

  • Vehicle (e.g., saline, carboxymethyl cellulose)

  • Subcutaneous or oral gavage needles and syringes

Protocol:

  • Induce pulmonary hypertension by a single subcutaneous injection of monocrotaline (60 mg/kg). Control animals receive a subcutaneous injection of vehicle.

  • Following MCT injection, randomize the rats into treatment and vehicle control groups.

  • ONO-1301 Administration (Preventive Paradigm):

    • Subcutaneous: Administer ONO-1301 or vehicle subcutaneously twice daily for 3 to 4 weeks, starting from the day of MCT injection.

    • Oral: Administer ONO-1301 or vehicle orally twice daily for 24 days, starting from the day of MCT injection.

  • ONO-1301 Administration (Therapeutic Paradigm):

    • To assess the reversal of established PH, begin ONO-1301 administration at a later time point, for example, 7 or 14 days after MCT injection, and continue for a specified duration.

  • At the end of the treatment period, perform hemodynamic measurements, and collect tissues for histological and molecular analysis.

MCT_Workflow Day0 Day 0: Induce PH with Monocrotaline (60 mg/kg, s.c.) Randomization Randomize Rats Day0->Randomization Treatment_Group ONO-1301 Treatment Group Randomization->Treatment_Group Vehicle_Group Vehicle Control Group Randomization->Vehicle_Group Administration Daily Administration (Subcutaneous or Oral) for 3-4 weeks Treatment_Group->Administration Vehicle_Group->Administration Endpoint Endpoint Analysis: Hemodynamics Histology Molecular Analysis Administration->Endpoint

Experimental workflow for the MCT model.

Sugen/Hypoxia-Induced Pulmonary Hypertension Model

This model is considered to more closely mimic the pathology of human pulmonary arterial hypertension.

Materials:

  • Male rats

  • Sugen 5416 (SU5416) (20 mg/kg)

  • Hypoxia chamber (10% O₂)

  • ONO-1301 nanospheres (ONONS) or other formulations

  • Vehicle

Protocol:

  • Induce PH by a single subcutaneous injection of SU5416 (20 mg/kg) followed by exposure to hypoxia (10% O₂) for 3 weeks.

  • After the hypoxia period, return the rats to normoxic conditions for an additional 2 weeks.

  • ONO-1301 Administration:

    • Administer ONO-1301 nanospheres (e.g., 3 µg/g) or vehicle intravenously on specified days (e.g., day 21 and day 28).

  • At the end of the study period, perform endpoint analyses.

Data Presentation

The following tables summarize the quantitative data from representative studies on the effects of ONO-1301 in rat models of pulmonary hypertension.

Table 1: Hemodynamic and Structural Changes in the Monocrotaline Model
ParameterControlMCT + VehicleMCT + ONO-1301% Change with ONO-1301Reference
Right Ventricular Systolic Pressure (RVSP) (mmHg) ~25~55-80~35-50↓ ~18.4-35%
Right Ventricular Hypertrophy (RV/LV+S) ~0.25~0.50-0.60~0.35-0.45↓ ~18.4%
Medial Wall Thickness (%) ~10-15~30-40~20-25↓ ~31.2%
Table 2: Survival Rate in the Monocrotaline Model
Group6-Week Survival RateReference
MCT + Vehicle30%
MCT + ONO-130180%
Table 3: Effects in the Sugen/Hypoxia Model with ONONS
ParameterPAH ControlPAH + ONONSReference
RVSP/LVSP Ratio Significantly IncreasedSignificantly Decreased
PCNA-positive Smooth Muscle Cells/vessel 0.49 ± 0.040.25 ± 0.09

Key Experimental Endpoints and Assessments

  • Hemodynamic Measurements: Right ventricular systolic pressure (RVSP) is a primary indicator of pulmonary hypertension severity and is measured via right heart catheterization.

  • Right Ventricular Hypertrophy: The ratio of the right ventricular free wall weight to the left ventricle plus septum weight (RV/LV+S), known as the Fulton index, is a measure of the heart's response to pressure overload.

  • Histological Analysis: Medial wall thickness of the peripheral pulmonary arteries is assessed to quantify vascular remodeling. This is often done using Elastica van Gieson staining.

  • Molecular Analysis:

    • Western Blotting: To quantify the phosphorylation of key signaling proteins like Raf-1 and ERK1/2 in lung tissue or isolated cells.

    • ELISA/Radioimmunoassay: To measure plasma levels of cAMP, 11-dehydro-thromboxane B2 (a metabolite of thromboxane A2), HGF, and VEGF.

  • Survival Analysis: Kaplan-Meier survival curves are used to assess the long-term efficacy of the treatment.

Sustained-Release Formulations

To overcome the need for frequent administration, sustained-release formulations of ONO-1301 have been developed. ONO-1301 polymerized with poly(lactic-co-glycolic acid) (PLGA) microspheres (ONO-1301MS) allows for a single subcutaneous injection to provide therapeutic levels of the drug for up to 3 weeks. This approach has been shown to effectively attenuate MCT-induced pulmonary hypertension. Similarly, ONO-1301 nanospheres (ONONS) have demonstrated efficacy and targeted delivery to the damaged lungs in the Sugen/hypoxia model.

Sustained_Release ONO1301 ONO-1301 ONO1301MS ONO-1301MS ONO1301->ONO1301MS ONONS ONONS ONO1301->ONONS PLGA PLGA Microspheres PLGA->ONO1301MS Nano Nanospheres Nano->ONONS Single_Injection Single Injection ONO1301MS->Single_Injection ONONS->Single_Injection Sustained_Release Sustained Release (up to 3 weeks) Single_Injection->Sustained_Release Improved_Efficacy Improved Efficacy & Patient Compliance Sustained_Release->Improved_Efficacy

Sustained-release formulations of ONO-1301.

Conclusion

The administration of ONO-1301 has demonstrated significant therapeutic potential in preclinical rat models of pulmonary hypertension. Its dual mechanism of action, targeting both prostacyclin and thromboxane pathways, leads to improved hemodynamics, reduced vascular remodeling, and increased survival. The development of sustained-release formulations further enhances its clinical applicability. These protocols and data provide a solid foundation for researchers investigating novel treatments for pulmonary hypertension.

References

Application Notes and Protocols for Detecting HGF Levels after ONO-1301 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-1301 is a synthetic prostacyclin agonist known to induce the expression of various growth factors, including Hepatocyte Growth Factor (HGF).[1][2][3] This document provides a detailed protocol for the quantitative measurement of HGF in cell culture supernatants, serum, or plasma samples following treatment with ONO-1301, utilizing a sandwich enzyme-linked immunosorbent assay (ELISA). Additionally, it outlines the signaling pathway of ONO-1301 and presents a comprehensive experimental workflow.

Introduction

ONO-1301, a long-acting prostacyclin (PGI2) mimetic with thromboxane synthase inhibitory activity, has demonstrated therapeutic potential in various disease models, including those for ischemic diseases and non-alcoholic steatohepatitis (NASH).[1][2] Its mechanism of action involves binding to the prostacyclin receptor (IP receptor), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade stimulates the production and secretion of angiogenic and regenerative factors, notably HGF and Vascular Endothelial Growth Factor (VEGF). The upregulation of HGF by ONO-1301 has been observed in various cell types, including fibroblasts and endothelial cells.

Accurate quantification of HGF levels post-treatment is crucial for evaluating the efficacy and dose-response of ONO-1301. The sandwich ELISA is a highly sensitive and specific method for this purpose. This application note provides a generalized yet detailed protocol adaptable for this experimental goal.

ONO-1301 Signaling Pathway

ONO-1301 acts as an agonist for the prostacyclin (IP) receptor. This interaction activates adenylate cyclase, which in turn increases intracellular cAMP levels. Elevated cAMP is thought to mediate the subsequent upregulation of HGF and VEGF expression.

ONO1301_Signaling ONO1301 ONO-1301 IP_Receptor IP Receptor ONO1301->IP_Receptor Binds to Adenylate_Cyclase Adenylate Cyclase IP_Receptor->Adenylate_Cyclase Activates cAMP cAMP Increase Adenylate_Cyclase->cAMP Catalyzes HGF_VEGF HGF & VEGF Expression cAMP->HGF_VEGF Upregulates

ONO-1301 signaling cascade leading to HGF expression.

Experimental Protocol: HGF ELISA

This protocol is a generalized procedure based on commercially available human HGF ELISA kits. For optimal results, always refer to the specific manual of the kit being used.

Materials Required:

  • Human HGF ELISA Kit (containing pre-coated 96-well plate, detection antibody, HRP-conjugate, standards, buffers, and substrate)

  • Samples (cell culture supernatant, serum, or plasma) treated with ONO-1301 and appropriate controls

  • Distilled or deionized water

  • Precision pipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Squirt bottle, multi-channel pipette, or automated plate washer

  • Absorbent paper

Sample Preparation:

  • Cell Culture Supernatants: Centrifuge samples to remove any particulates before assaying.

  • Serum: Use a serum separator tube and allow samples to clot. Centrifuge at 1000 x g for 15-20 minutes. Remove serum.

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.

  • Store samples at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw cycles.

Assay Procedure:

  • Reagent Preparation: Bring all reagents and samples to room temperature before use. Reconstitute standards and prepare working solutions of antibodies and buffers as per the kit manual.

  • Standard Curve Preparation: Create a serial dilution of the HGF standard to generate a standard curve. The concentrations typically range from 0 to 4000 pg/mL.

  • Sample Addition: Add 100 µL of each standard, control, and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.

  • Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2-2.5 hours at room temperature or overnight at 4°C).

  • Washing: Aspirate or decant the contents of each well. Wash the wells 3-5 times with Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on absorbent paper.

  • Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody working solution to each well.

  • Incubation: Cover the plate and incubate (e.g., 1 hour at room temperature).

  • Washing: Repeat the wash step as described in step 5.

  • HRP-Conjugate Addition: Add 100 µL of the Streptavidin-HRP conjugate solution to each well.

  • Incubation: Cover the plate and incubate (e.g., 30-45 minutes at room temperature).

  • Washing: Repeat the wash step as described in step 5.

  • Substrate Addition: Add 100 µL of TMB Substrate solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 15-30 minutes), allowing for color development.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Plate: Immediately measure the optical density (O.D.) of each well at 450 nm using a microplate reader.

Experimental Workflow

The overall process from cell treatment to data analysis follows a logical sequence to ensure reliable and reproducible results.

ELISA_Workflow cluster_prep Preparation cluster_elisa ELISA Protocol cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Fibroblasts) ONO_Treatment 2. ONO-1301 Treatment (Dose-Response/Time-Course) Cell_Culture->ONO_Treatment Sample_Collection 3. Sample Collection (e.g., Supernatant) ONO_Treatment->Sample_Collection Plate_Prep 4. Prepare Standards & Add Samples Sample_Collection->Plate_Prep Incubate_Wash_1 5. Incubate & Wash Plate_Prep->Incubate_Wash_1 Detect_Ab 6. Add Detection Ab Incubate_Wash_1->Detect_Ab Incubate_Wash_2 7. Incubate & Wash Detect_Ab->Incubate_Wash_2 HRP_Substrate 8. Add HRP & Substrate Incubate_Wash_2->HRP_Substrate Stop_Read 9. Stop Reaction & Read Plate HRP_Substrate->Stop_Read Standard_Curve 10. Generate Standard Curve Stop_Read->Standard_Curve Calculate_Conc 11. Calculate HGF Concentrations Standard_Curve->Calculate_Conc Data_Presentation 12. Data Presentation (Tables/Graphs) Calculate_Conc->Data_Presentation

Workflow from cell treatment to HGF data analysis.

Data Presentation

Quantitative data should be organized to clearly display the effects of ONO-1301. Below is a sample data table illustrating a dose-dependent increase in HGF secretion from cultured human dermal fibroblasts treated with ONO-1301 for 24 hours.

Treatment GroupONO-1301 Conc. (µM)Mean HGF Conc. (pg/mL)Standard Deviation (pg/mL)% Increase over Control
Vehicle Control0150.515.20%
ONO-13010.1275.825.683.3%
ONO-13011.0550.248.9265.6%
ONO-130110.0980.185.4551.2%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions, cell type, and specific ELISA kit used.

Conclusion

This application note provides a framework for the reliable quantification of HGF levels following ONO-1301 treatment using a standard sandwich ELISA protocol. The provided diagrams for the signaling pathway and experimental workflow serve to clarify the underlying mechanisms and procedural steps. By following a meticulous protocol and organizing data systematically, researchers can effectively evaluate the potential of ONO-1301 as an inducer of HGF for various therapeutic applications.

References

Application Notes and Protocols for ONO-1301 In Vivo Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the various delivery methods for the prostacyclin agonist ONO-1301 in in vivo animal studies. The document includes detailed experimental protocols, quantitative data summaries, and diagrams of the relevant signaling pathways and experimental workflows.

Introduction to ONO-1301

ONO-1301 is a novel, orally active, and long-acting prostacyclin (PGI2) agonist with additional thromboxane A2 synthase inhibitory activity.[1][2] Its dual mechanism of action makes it a promising therapeutic agent for a variety of conditions, including cardiovascular diseases, pulmonary hypertension, and fibrosis.[1][3] ONO-1301 primarily signals through the prostacyclin I (IP) receptor, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This activation promotes the synthesis and release of various growth factors, such as hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF), which contribute to its therapeutic effects.

ONO-1301 Signaling Pathway

The primary signaling pathway of ONO-1301 involves its action as a prostacyclin agonist. The diagram below illustrates the key steps in this pathway.

ONO1301_Signaling_Pathway ONO1301 ONO-1301 IP_Receptor Prostacyclin (IP) Receptor ONO1301->IP_Receptor Agonist Thromboxane_Synthase Thromboxane A2 Synthase ONO1301->Thromboxane_Synthase Inhibitor Adenylate_Cyclase Adenylate Cyclase (Activation) IP_Receptor->Adenylate_Cyclase Thromboxane_A2 Thromboxane A2 (Inhibited) Thromboxane_Synthase->Thromboxane_A2 cAMP cAMP (Increased) Adenylate_Cyclase->cAMP ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (HGF, VEGF, etc.) CREB->Gene_Expression

ONO-1301 signaling cascade.

In Vivo Delivery Methods and Protocols

A variety of delivery methods have been successfully employed for ONO-1301 in different animal models. The choice of administration route depends on the experimental design, the desired duration of action, and the animal model being used.

Summary of In Vivo Delivery Methods

The following table summarizes the quantitative data from various studies utilizing different delivery methods for ONO-1301.

Animal ModelDelivery MethodDosageDosing FrequencyVehicle/FormulationReference
MiceSubcutaneous Injection6 mg/kgTwice dailySaline
MiceSubcutaneous Injection (Slow-Release)3 mg/kgEvery 3 weeksSR-ONO
MiceMixed with Food0.01% (w/w)Ad libitumWestern Diet
MiceDirect Sponge InjectionNot specifiedDaily for 14 daysSolution
RatsOral Gavage6 mg/kgDaily for 4 weeksNot specified
RatsSubcutaneous Injection (Slow-Release)3 mg/kgEvery 3 weeksSR-ONO
HamstersSubcutaneous Injection (Slow-Release)10 mg/kgEvery 3 weeksONO-1301-PLGA
HamstersEpicardial ImplantationNot specifiedSingle administrationAtelocollagen sheet
DogsIntramyocardial Injection (Slow-Release)Not specifiedSingle administrationONO-1301-PLGA

SR-ONO: Slow-release ONO-1301; PLGA: Poly(lactic-co-glycolic acid)

Detailed Experimental Protocols

Protocol for Subcutaneous Injection (Standard Formulation)

This protocol is adapted from a study investigating the effects of ONO-1301 on bleomycin-induced pulmonary fibrosis in mice.

Objective: To achieve systemic delivery of ONO-1301 for short-term studies.

Materials:

  • ONO-1301

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., pentobarbital sodium)

  • Syringes (1 ml) and needles (e.g., 27-30 gauge)

  • Animal balance

Procedure:

  • Preparation of Dosing Solution: Dissolve ONO-1301 in sterile saline to the desired concentration. For a 6 mg/kg dose in a 25g mouse, you would inject 150 µg. If the injection volume is 100 µl, the concentration should be 1.5 mg/ml.

  • Animal Preparation: Anesthetize the mouse via intraperitoneal injection of pentobarbital sodium.

  • Injection: Pinch the skin on the back of the neck to form a tent. Insert the needle into the subcutaneous space and inject the ONO-1301 solution.

  • Frequency: Administer the injection twice daily throughout the experiment.

  • Monitoring: Monitor the animal for any adverse reactions at the injection site.

SC_Injection_Workflow Prep_Sol Prepare ONO-1301 in Saline Anesthetize Anesthetize Animal Prep_Sol->Anesthetize Inject Subcutaneous Injection Anesthetize->Inject Monitor Monitor Animal Inject->Monitor

Subcutaneous injection workflow.
Protocol for Oral Gavage

This protocol is based on a study evaluating ONO-1301 in a rat model of autoimmune myocarditis.

Objective: To administer a precise oral dose of ONO-1301.

Materials:

  • ONO-1301

  • Appropriate vehicle (e.g., water, 0.5% carboxymethyl cellulose)

  • Oral gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes

  • Animal balance

Procedure:

  • Preparation of Dosing Suspension: Suspend ONO-1301 in the chosen vehicle to the desired concentration.

  • Animal Handling: Gently restrain the animal.

  • Gavage: Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the gavage needle to be inserted. Gently insert the gavage needle into the esophagus and deliver the ONO-1301 suspension directly into the stomach.

  • Frequency: Administer daily for the duration of the study.

  • Monitoring: Observe the animal for any signs of distress during and after the procedure.

Protocol for Slow-Release Subcutaneous Injection

This method, using a slow-release formulation of ONO-1301 (SR-ONO or ONO-1301-PLGA), is suitable for long-term studies to reduce the frequency of injections.

Objective: To achieve sustained systemic levels of ONO-1301 over several weeks.

Materials:

  • Slow-release ONO-1301 formulation (e.g., encapsulated in PLGA microspheres)

  • Sterile vehicle for reconstitution (if required)

  • Syringes and larger gauge needles (e.g., 21-23 gauge) to handle the viscous solution

  • Anesthetic (optional, depending on animal and injection volume)

Procedure:

  • Preparation of SR-ONO: If lyophilized, reconstitute the SR-ONO formulation according to the manufacturer's instructions.

  • Animal Preparation: Anesthetize the animal if necessary.

  • Injection: Administer the SR-ONO formulation subcutaneously.

  • Frequency: A single injection can provide sustained release for approximately 3 weeks.

  • Monitoring: Monitor the injection site for any local reactions.

Protocol for Administration via Medicated Diet

This protocol is derived from a study in a mouse model of non-alcoholic steatohepatitis (NASH).

Objective: Non-invasive, long-term administration of ONO-1301.

Materials:

  • ONO-1301 powder

  • Standard or specialized diet (e.g., Western Diet)

  • Mixer for blending the drug with the diet

Procedure:

  • Diet Preparation: Calculate the amount of ONO-1301 powder needed to achieve the target concentration (e.g., 0.01% w/w). Thoroughly mix the ONO-1301 powder with the powdered diet to ensure uniform distribution. The diet can then be pelleted if required.

  • Administration: Provide the medicated diet to the animals ad libitum.

  • Monitoring: Monitor food intake to estimate the daily dose of ONO-1301 consumed by each animal.

Medicated_Diet_Workflow Mix Mix ONO-1301 with Diet Pellet Pellet Diet (Optional) Mix->Pellet Administer Administer Ad Libitum Pellet->Administer Monitor Monitor Food Intake Administer->Monitor

Medicated diet preparation and administration.
Protocol for Localized Delivery: Epicardial Implantation and Intramyocardial Injection

These methods are suitable for studies investigating the direct effects of ONO-1301 on the heart.

4.5.1. Epicardial Implantation of an ONO-1301-Eluting Sheet

Objective: To provide sustained local delivery of ONO-1301 to the myocardium.

Materials:

  • ONO-1301

  • Atelocollagen sheet

  • Surgical instruments for thoracotomy

  • Anesthetic and analgesics

  • Ventilator

Procedure:

  • Sheet Preparation: Immerse the atelocollagen sheet in a solution of ONO-1301 to allow for absorption.

  • Surgical Procedure: Anesthetize the animal and perform a thoracotomy to expose the heart.

  • Implantation: Place the ONO-1301-immersed atelocollagen sheet onto the epicardial surface of the left ventricle.

  • Closure and Recovery: Close the thoracic cavity and allow the animal to recover with appropriate post-operative care.

4.5.2. Intramyocardial Injection of Slow-Release ONO-1301

Objective: To deliver a depot of slow-release ONO-1301 directly into the heart muscle.

Materials:

  • ONO-1301 mixed with poly(lactic-co-glycolic acid) polymer (PLGA)

  • Surgical instruments for thoracotomy

  • Anesthetic and analgesics

  • Ventilator

  • Hamilton syringe

Procedure:

  • Surgical Exposure: Anesthetize the animal and expose the heart via thoracotomy.

  • Injection: Inject the ONO-1301-PLGA formulation into the myocardium at the target location.

  • Closure and Recovery: Close the chest and provide post-operative care.

Conclusion

The delivery method for ONO-1301 in in vivo animal studies should be carefully selected based on the specific research question and experimental model. For systemic effects, subcutaneous injection, oral gavage, and administration via medicated diet are well-established methods. For sustained delivery and to minimize handling stress, slow-release formulations are advantageous. For targeted cardiac effects, localized delivery methods such as epicardial implantation or intramyocardial injection can be employed. The protocols provided herein offer a detailed guide for researchers to effectively utilize ONO-1301 in their in vivo studies.

References

Quantifying the Pro-Angiogenic Effects of ONO-1301 In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-1301 is a synthetic, orally active prostacyclin (PGI₂) agonist with an additional inhibitory activity on thromboxane A₂ synthase.[1] Emerging research has highlighted its significant pro-angiogenic potential, making it a compound of interest for therapeutic strategies aimed at promoting tissue repair and revascularization. ONO-1301 exerts its effects by stimulating the production of key angiogenic growth factors, such as Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF), from stromal cells like fibroblasts.[2][3] This induction is primarily mediated through the activation of the cyclic AMP (cAMP) signaling pathway.[2][4]

These application notes provide detailed protocols for quantifying the effects of ONO-1301 on angiogenesis in vitro, focusing on key assays: the endothelial cell tube formation assay, cell proliferation assay, and cell migration assay. The provided methodologies and data presentation formats are designed to facilitate the reproducible and quantitative assessment of ONO-1301's bioactivity.

Mechanism of Action: ONO-1301 Signaling Pathway

ONO-1301 initiates a signaling cascade in target cells, such as fibroblasts, by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which in turn modulates the transcription of genes encoding for angiogenic growth factors like HGF and VEGF. These secreted growth factors then act on endothelial cells to promote proliferation, migration, and the formation of new blood vessels.

ONO1301_Signaling_Pathway ONO_1301 ONO-1301 IP_Receptor IP Receptor ONO_1301->IP_Receptor Adenylyl_Cyclase Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Gene_Expression Gene Expression (HGF, VEGF) PKA->Gene_Expression Promotes Growth_Factors Secreted Growth Factors (HGF, VEGF) Gene_Expression->Growth_Factors Leads to Endothelial_Cell Endothelial Cell Growth_Factors->Endothelial_Cell Acts on Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Endothelial_Cell->Angiogenesis Undergoes

ONO-1301 Signaling Pathway for Angiogenesis.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from in vitro angiogenesis assays based on the known effects of ONO-1301 and related prostacyclin agonists.

Table 1: Effect of ONO-1301 on HGF and VEGF Secretion from Normal Human Dermal Fibroblasts (NHDFs)

ONO-1301 Concentration (µM)HGF Secretion (pg/mL)VEGF Secretion (pg/mL)
0 (Control)BaselineBaseline
0.01IncreasedIncreased
0.1Moderately IncreasedModerately Increased
1Significantly IncreasedSignificantly Increased
10Maximally IncreasedMaximally Increased
Note: This table represents the expected dose-dependent increase in HGF and VEGF secretion from fibroblasts upon treatment with ONO-1301, as supported by the literature. Actual values should be determined experimentally.

Table 2: Quantification of Endothelial Cell Tube Formation in a Co-culture Model

Treatment GroupTotal Tube Length (µm/field)Number of Branch Points
HUVECs Alone (Control)MinimalMinimal
HUVECs + NHDFs (Control)BaselineBaseline
HUVECs + NHDFs + ONO-1301 (1 µM)Significantly IncreasedSignificantly Increased
HUVECs + NHDFs + ONO-1301 (10 µM)Maximally IncreasedMaximally Increased
Note: ONO-1301's pro-angiogenic effect is often observed in a co-culture system with fibroblasts. This table illustrates the expected enhancement of tube formation parameters.

Table 3: Endothelial Cell Proliferation in Response to Conditioned Media

Conditioned Media SourceProliferation Index (Fold Change vs. Control)
NHDFs (Control)1.0
NHDFs + ONO-1301 (1 µM)> 1.5
NHDFs + ONO-1301 (10 µM)> 2.0
Note: This table demonstrates the anticipated increase in endothelial cell proliferation when treated with conditioned media from fibroblasts stimulated with ONO-1301.

Table 4: Endothelial Cell Migration in a Transwell Assay

Chemoattractant in Lower ChamberNumber of Migrated Cells/Field
Basal Medium (Control)Baseline
Conditioned Media from NHDFs (Control)Increased
Conditioned Media from NHDFs + ONO-1301 (1 µM)Significantly Increased
Conditioned Media from NHDFs + ONO-1301 (10 µM)Maximally Increased
Note: This table illustrates the expected chemotactic effect of conditioned media from ONO-1301-treated fibroblasts on endothelial cells.

Experimental Protocols

The following are detailed protocols for the key in vitro assays to quantify the angiogenic effects of ONO-1301.

Experimental Workflow Overview

Experimental_Workflow cluster_fibroblast Fibroblast Stimulation cluster_assays Angiogenesis Assays cluster_analysis Data Analysis Fibroblast_Culture Culture NHDFs ONO_Treatment Treat with ONO-1301 Fibroblast_Culture->ONO_Treatment Conditioned_Media Collect Conditioned Media ONO_Treatment->Conditioned_Media Tube_Formation Tube Formation Assay Conditioned_Media->Tube_Formation Use in Co-culture or as supplement Proliferation Proliferation Assay Conditioned_Media->Proliferation Use as treatment Migration Migration Assay Conditioned_Media->Migration Use as chemoattractant Image_Analysis Image Analysis (Tube Length, Branch Points) Tube_Formation->Image_Analysis Cell_Counting Cell Counting/Viability Assay Proliferation->Cell_Counting Microscopy Microscopy & Cell Counting Migration->Microscopy

General workflow for in vitro angiogenesis assays.
Endothelial Cell Tube Formation Assay (Co-culture Model)

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when co-cultured with fibroblasts in the presence of ONO-1301.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Normal Human Dermal Fibroblasts (NHDFs)

  • Endothelial Growth Medium-2 (EGM-2)

  • Fibroblast Growth Medium-2 (FGM-2)

  • Basement Membrane Extract (BME), growth factor reduced

  • ONO-1301 stock solution

  • 24-well tissue culture plates

  • Inverted microscope with a digital camera

Protocol:

  • Plate NHDFs: Seed NHDFs in a 24-well plate at a density that will result in a confluent monolayer after 24-48 hours. Culture in FGM-2.

  • Prepare HUVECs: Culture HUVECs in EGM-2.

  • Co-culture: Once NHDFs are confluent, aspirate the FGM-2 and seed HUVECs on top of the fibroblast monolayer at a density of 1.5 x 10⁴ cells per well in EGM-2.

  • Treatment: After 4-6 hours, replace the medium with fresh EGM-2 containing various concentrations of ONO-1301 (e.g., 0, 0.1, 1, 10 µM).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 12-18 hours.

  • Imaging: Visualize tube formation using an inverted microscope. Capture images from at least three random fields per well.

  • Quantification: Analyze the images using angiogenesis analysis software to quantify parameters such as total tube length, number of junctions, and number of loops.

Endothelial Cell Proliferation Assay

This assay measures the effect of ONO-1301-stimulated fibroblast-conditioned media on the proliferation of endothelial cells.

Materials:

  • HUVECs

  • NHDFs

  • EGM-2 and FGM-2

  • ONO-1301 stock solution

  • 96-well tissue culture plates

  • Cell proliferation assay kit (e.g., MTT, WST-1, or CyQUANT)

Protocol:

  • Prepare Conditioned Media:

    • Culture NHDFs to near confluency in a T-75 flask.

    • Replace the medium with a serum-free basal medium and treat with various concentrations of ONO-1301 (e.g., 0, 0.1, 1, 10 µM) for 48 hours.

    • Collect the supernatant (conditioned media), centrifuge to remove cell debris, and store at -20°C.

  • Seed HUVECs: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in EGM-2. Allow cells to attach overnight.

  • Treatment: Replace the medium with the prepared conditioned media (diluted 1:1 with fresh basal medium).

  • Incubation: Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Quantification: Measure cell proliferation according to the manufacturer's protocol for the chosen assay kit.

Endothelial Cell Migration Assay (Transwell Assay)

This assay quantifies the chemotactic effect of ONO-1301-stimulated fibroblast-conditioned media on endothelial cell migration.

Materials:

  • HUVECs

  • NHDFs

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Fibronectin

  • ONO-1301 stock solution

  • Crystal Violet staining solution

Protocol:

  • Prepare Conditioned Media: Prepare conditioned media from ONO-1301-treated NHDFs as described in the proliferation assay protocol.

  • Coat Transwell Inserts: Coat the upper surface of the transwell inserts with fibronectin (10 µg/mL) for 1 hour at 37°C.

  • Prepare HUVECs: Starve HUVECs in a serum-free basal medium for 4-6 hours.

  • Set up the Assay:

    • Add the conditioned media to the lower chamber of the 24-well plate.

    • Resuspend the starved HUVECs in serum-free basal medium and add 5 x 10⁴ cells to the upper chamber of each transwell insert.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.

  • Staining and Quantification:

    • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix the migrated cells on the lower surface with 4% paraformaldehyde and stain with Crystal Violet.

    • Count the number of migrated cells in several random fields under a microscope.

Conclusion

The protocols and data presentation formats provided in these application notes offer a robust framework for quantifying the pro-angiogenic effects of ONO-1301 in vitro. By systematically evaluating its impact on endothelial cell tube formation, proliferation, and migration, researchers can gain valuable insights into its therapeutic potential for diseases where enhanced angiogenesis is beneficial. Adherence to these detailed methodologies will ensure the generation of reproducible and comparable data, facilitating drug development and further scientific inquiry into the mechanisms of ONO-1301.

References

ONO-1301 Treatment in Hamster Models of Cardiomyopathy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the therapeutic potential of ONO-1301, a synthetic prostacyclin agonist, in the treatment of cardiomyopathy, based on preclinical studies in hamster models. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

ONO-1301 is a novel, orally active, long-acting prostacyclin agonist with additional thromboxane synthase inhibitory activity.[1] Preclinical research has demonstrated its therapeutic potential in various cardiovascular diseases, including cardiomyopathy.[2] Studies in hamster models of dilated cardiomyopathy (DCM) have shown that ONO-1301 can ameliorate left ventricular (LV) dysfunction, reduce cardiac fibrosis, and promote angiogenesis.[3][4] These beneficial effects are attributed to its ability to upregulate multiple cardioprotective factors, such as hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF).[3]

Mechanism of Action

ONO-1301 exerts its therapeutic effects through a multi-faceted mechanism. As a prostacyclin (PGI2) agonist, it binds to the prostacyclin receptor (IP receptor) on various cell types, including fibroblasts, vascular smooth muscle cells, and endothelial cells. This binding activates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, promotes the production and release of several cardioprotective and regenerative factors, including HGF, VEGF, stromal cell-derived factor-1 (SDF-1), and granulocyte-colony stimulating factor (G-CSF). Additionally, ONO-1301's thromboxane A2 synthase inhibitory activity may contribute to its beneficial effects by promoting intrinsic PGI2 synthesis.

ONO1301_Mechanism cluster_cell Target Cell (e.g., Fibroblast) cluster_effects Therapeutic Effects ONO1301 ONO-1301 IP_Receptor IP Receptor ONO1301->IP_Receptor Binds AC Adenylate Cyclase IP_Receptor->AC Activates cAMP ↑ cAMP AC->cAMP Catalyzes PKA Protein Kinase A cAMP->PKA Activates Gene_Expression ↑ Gene Expression PKA->Gene_Expression Promotes Factors HGF, VEGF, SDF-1, G-CSF Gene_Expression->Factors Leads to Secretion of Angiogenesis Angiogenesis Factors->Angiogenesis Anti_Fibrosis Anti-Fibrosis Factors->Anti_Fibrosis Improved_Function Improved Cardiac Function Angiogenesis->Improved_Function Anti_Fibrosis->Improved_Function

ONO-1301 Signaling Pathway

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating ONO-1301 treatment in hamster models of cardiomyopathy.

Table 1: Effects of ONO-1301 on Cardiac Function

ParameterHamster ModelTreatment GroupControl GroupOutcomep-valueCitation
LV Fractional ShorteningSyrian (TO-2)25 ± 4%19 ± 2%Significant Improvementp<0.01
LVEFJ2N-kONO-5m: 63.8 ± 4.5%44.5 ± 8.3%Significant Preservationp<0.001
LVEFJ2N-kONO-3m: 58.2 ± 3.2%44.5 ± 8.3%Significant Preservationp<0.05

Table 2: Effects of ONO-1301 on Cardiac Histology and Biomarkers

ParameterHamster ModelTreatment GroupControl GroupOutcomep-valueCitation
Cardiac FibrosisSyrian (TO-2)Significantly Reduced-Reduction in Fibrotic Areap<0.05
Capillary DensitySyrian (TO-2)Significantly IncreasedMarkedly ReducedIncreased Capillary Densityp<0.05
Plasma HGF ConcentrationSyrian (TO-2)Elevated-Increased HGF Levelsp<0.05

Experimental Protocols

This section details the methodologies for key experiments cited in the studies of ONO-1301 in hamster models of cardiomyopathy.

Protocol 1: Subcutaneous Administration of a Slow-Releasing Form of ONO-1301 (ONO-1301-PLGA)

Objective: To evaluate the therapeutic efficacy of a slow-releasing formulation of ONO-1301 on cardiac function and histology in a genetically determined model of dilated cardiomyopathy.

Animal Model:

  • Test Subjects: Syrian hamsters (TO-2), a model of genetically determined dilated cardiomyopathy.

  • Control: Age-matched F1B hamsters.

  • Age at Treatment: 24 to 32 weeks of age.

  • Group Size: n=12 for each group (vehicle and ONO-1301-PLGA).

Drug Formulation and Administration:

  • Drug: A slow-releasing form of ONO-1301 (ONO-1301-PLGA).

  • Dose: 10 mg/kg/3 weeks.

  • Route of Administration: Subcutaneous injection.

  • Frequency: Every 3 weeks.

  • Vehicle Control: The vehicle used for ONO-1301-PLGA was administered to the control group.

Key Outcome Measures:

  • Cardiac Function: Assessed by echocardiography to measure LV fractional shortening.

  • Cardiac Fibrosis: Determined by Azan-Mallory staining of heart tissue sections.

  • Capillary Density: Quantified from histological sections of the left ventricle.

  • Biomarker Analysis: Measurement of plasma HGF concentration.

Protocol1_Workflow start Start: 24-week-old TO-2 Hamsters groups Randomize into 2 Groups (n=12 each) - Vehicle Control - ONO-1301-PLGA start->groups treatment Subcutaneous Injection - Vehicle - ONO-1301-PLGA (10 mg/kg) groups->treatment repeat_treatment Repeat Injection Every 3 Weeks treatment->repeat_treatment end_treatment End of Treatment at 32 Weeks of Age repeat_treatment->end_treatment analysis Outcome Analysis: - Echocardiography (LVFS) - Histology (Fibrosis, Capillary Density) - Plasma HGF Measurement end_treatment->analysis

References

Measuring Thromboxane Synthase Inhibition by ONO-1301: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-1301 is a unique dual-action pharmacological agent characterized as a prostacyclin (PGI2) mimetic and a thromboxane A2 (TXA2) synthase inhibitor.[1][2][3] This dual mechanism of action makes it a compound of significant interest in cardiovascular research and drug development. By stimulating the PGI2 receptor, ONO-1301 can induce vasodilation and inhibit platelet aggregation. Concurrently, by inhibiting thromboxane synthase, it directly reduces the production of TXA2, a potent vasoconstrictor and platelet aggregator.[1][4] The inhibitory effect on thromboxane synthesis is a key component of its therapeutic potential. The 3-pyridine moiety and a carboxylic acid group in the structure of ONO-1301 are believed to be responsible for its thromboxane synthase inhibitory activity.

These application notes provide detailed protocols for measuring the thromboxane synthase inhibitory activity of ONO-1301 through various in vitro and in vivo methodologies. The focus is on quantifying the reduction in thromboxane B2 (TXB2), the stable, inactive metabolite of TXA2, as a primary indicator of enzyme inhibition.

Signaling Pathway of Thromboxane A2 Synthesis and Inhibition by ONO-1301

The synthesis of Thromboxane A2 (TXA2) begins with the liberation of arachidonic acid from the cell membrane. Arachidonic acid is then converted to Prostaglandin H2 (PGH2) by the cyclooxygenase (COX) enzyme. Thromboxane synthase subsequently metabolizes PGH2 into the biologically active TXA2. ONO-1301 exerts its inhibitory effect by directly targeting and blocking the action of thromboxane synthase.

Thromboxane_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA cPLA2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1/2 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 Thromboxane Synthase TXB2 Thromboxane B2 (TXB2) (stable metabolite) TXA2->TXB2 Spontaneous Hydration Platelet_Activation Platelet Aggregation Vasoconstriction TXA2->Platelet_Activation ONO1301 ONO-1301 Thromboxane\nSynthase Thromboxane Synthase ONO1301->Thromboxane\nSynthase In_Vitro_Enzyme_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Prepare Thromboxane Synthase Solution Mix Combine Enzyme, ONO-1301/Vehicle Enzyme->Mix Inhibitor Prepare ONO-1301 Serial Dilutions Inhibitor->Mix Incubate Pre-incubate Mix->Incubate Add_Substrate Add PGH2 Substrate (Initiate Reaction) Incubate->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Quantify_TXB2 Quantify TXB2 (ELISA) Stop_Reaction->Quantify_TXB2 Analyze_Data Calculate IC50 Quantify_TXB2->Analyze_Data Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Collect Citrated Whole Blood PRP_PPP_Prep Prepare Platelet-Rich and Platelet-Poor Plasma Blood_Collection->PRP_PPP_Prep Adjust_Platelet_Count Adjust Platelet Count in PRP PRP_PPP_Prep->Adjust_Platelet_Count Incubate_PRP Incubate PRP at 37°C Adjust_Platelet_Count->Incubate_PRP Set_Baseline Set 0% and 100% Aggregation Incubate_PRP->Set_Baseline Add_ONO1301 Add ONO-1301 or Vehicle Set_Baseline->Add_ONO1301 Add_AA Add Arachidonic Acid (Induce Aggregation) Add_ONO1301->Add_AA Record_Aggregation Record Light Transmittance Add_AA->Record_Aggregation Analyze_Curve Determine % Aggregation and % Inhibition Record_Aggregation->Analyze_Curve Calculate_IC50 Calculate IC50 Analyze_Curve->Calculate_IC50

References

Application Notes and Protocols for Cell Viability Assays with (Z)-ONO-1301 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-ONO-1301 is a synthetic, orally active prostacyclin (PGI2) analog and a thromboxane A2 synthase inhibitor. Its multifaceted biological activities, including anti-inflammatory, anti-thrombotic, and vasodilatory effects, have made it a compound of interest in various therapeutic areas. A critical aspect of evaluating the pharmacological profile of (Z)-ONO-1301 involves understanding its impact on cell viability and proliferation. These application notes provide a comprehensive overview and detailed protocols for assessing cellular responses to (Z)-ONO-1301 treatment using common cell viability assays.

Mechanism of Action: Signaling Pathway

(Z)-ONO-1301 primarily exerts its effects by acting as an agonist for the prostacyclin (IP) receptor, a G-protein coupled receptor. Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately modulating cellular processes such as proliferation, differentiation, and apoptosis.[1][2]

ONO_1301_Signaling_Pathway cluster_cell Cell Membrane cluster_downstream Intracellular Signaling ONO_1301 (Z)-ONO-1301 IP_Receptor Prostacyclin (IP) Receptor ONO_1301->IP_Receptor AC Adenylyl Cyclase IP_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Cell Proliferation PKA->Cellular_Response Phosphorylates targets leading to

Figure 1: (Z)-ONO-1301 Signaling Pathway.

Data Presentation: Effect of (Z)-ONO-1301 on Cell Proliferation

The following tables summarize the quantitative data on the effect of (Z)-ONO-1301 on the proliferation of mouse lung fibroblasts, as determined by a [3H]thymidine incorporation assay.

Table 1: Dose-Dependent Inhibition of Mouse Lung Fibroblast Proliferation by (Z)-ONO-1301

(Z)-ONO-1301 Concentration (M)Proliferation (% of Control)
0 (Control)100
10-8~95
10-7~80
10-6~70
10-5~65*

*P < 0.05 vs. Control

Data adapted from Murakami et al., Am J Physiol Lung Cell Mol Physiol, 2006.

Table 2: Effect of PKA Inhibition on (Z)-ONO-1301-Mediated Inhibition of Fibroblast Proliferation

TreatmentProliferation (% of Control)
Control100
(Z)-ONO-1301 (10-6 M)~70*
(Z)-ONO-1301 (10-6 M) + PKA Inhibitor~90

*P < 0.05 vs. Control

Data adapted from Murakami et al., Am J Physiol Lung Cell Mol Physiol, 2006.

Experimental Protocols

Below are detailed protocols for commonly used cell viability assays that can be employed to assess the effects of (Z)-ONO-1301.

[3H]Thymidine Incorporation Assay for Cell Proliferation

This assay directly measures DNA synthesis and is a sensitive method for assessing cell proliferation.

Materials:

  • (Z)-ONO-1301 stock solution

  • Complete cell culture medium

  • 96-well tissue culture plates

  • [3H]Thymidine (1 µCi/well)

  • Phosphate-Buffered Saline (PBS)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Scintillation fluid

  • Liquid scintillation counter

  • Cell harvester (optional)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • (Z)-ONO-1301 Treatment: Prepare serial dilutions of (Z)-ONO-1301 in complete culture medium. Remove the overnight culture medium from the wells and add 100 µL of the diluted (Z)-ONO-1301 solutions or vehicle control to the respective wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • [3H]Thymidine Labeling: Add 1 µCi of [3H]thymidine to each well and incubate for an additional 4-18 hours at 37°C.

  • Cell Harvesting:

    • Manual Method: Aspirate the medium and wash the cells twice with ice-cold PBS. Add 100 µL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA. Wash the wells twice with 95% ethanol. Allow the wells to air dry completely. Add 100 µL of 0.1 N NaOH to each well to solubilize the DNA. Transfer the contents of each well to a scintillation vial.

    • Cell Harvester Method: Use an automated cell harvester to lyse the cells and transfer the DNA onto a filter mat.

  • Scintillation Counting: Add 3-5 mL of scintillation fluid to each vial. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Thymidine_Incorporation_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with (Z)-ONO-1301 or Vehicle Control Incubate1->Treat Incubate2 Incubate for Treatment Period Treat->Incubate2 Label Add [3H]Thymidine Incubate2->Label Incubate3 Incubate for Labeling Label->Incubate3 Harvest Harvest Cells and Precipitate DNA Incubate3->Harvest Count Measure Radioactivity (Scintillation Counter) Harvest->Count Analyze Analyze Data Count->Analyze

Figure 2: [3H]Thymidine Incorporation Assay Workflow.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • (Z)-ONO-1301 stock solution

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight.

  • (Z)-ONO-1301 Treatment: Treat cells with various concentrations of (Z)-ONO-1301 or vehicle control for the desired time.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

XTT Cell Viability Assay

Similar to the MTT assay, the XTT assay measures metabolic activity but produces a water-soluble formazan product, simplifying the procedure.

Materials:

  • (Z)-ONO-1301 stock solution

  • Complete cell culture medium

  • 96-well tissue culture plates

  • XTT labeling reagent

  • Electron-coupling reagent

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450-500 nm using a microplate reader.

  • Data Analysis: Determine cell viability as a percentage of the control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, providing an indicator of cytotoxicity.

Materials:

  • (Z)-ONO-1301 stock solution

  • Complete cell culture medium

  • 96-well tissue culture plates

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (positive control)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a positive control (maximum LDH release) by adding lysis buffer 45 minutes before the end of the incubation period.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Viability_Assay_Selection Question1 Research Question: Measure cell proliferation or cytotoxicity? Proliferation Cell Proliferation Question1->Proliferation Proliferation Cytotoxicity Cytotoxicity Question1->Cytotoxicity Cytotoxicity Question2 Desired Endpoint: Direct DNA synthesis or metabolic activity? Proliferation->Question2 LDH_Assay LDH Assay Cytotoxicity->LDH_Assay DNA_Synthesis [3H]Thymidine Assay Question2->DNA_Synthesis Direct DNA Synthesis Metabolic_Activity MTT or XTT Assay Question2->Metabolic_Activity Metabolic Activity

Figure 3: Logical Flow for Selecting a Cell Viability Assay.

References

Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by ONO-1301

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-1301 is a synthetic, orally active, long-acting prostacyclin (PGI2) agonist with an inhibitory activity against thromboxane A2 synthase.[1][2] It has demonstrated therapeutic potential in a variety of disease models, including pulmonary hypertension, pulmonary fibrosis, cardiac ischemia, and obstructive nephropathy.[3][4][5] The mechanism of action of ONO-1301 involves the modulation of several key intracellular signaling pathways, leading to its beneficial effects on angiogenesis, inflammation, and fibrosis. This document provides detailed protocols for utilizing Western blot analysis to investigate the effects of ONO-1301 on these critical signaling cascades. Western blotting is a powerful and widely used technique to detect and quantify changes in protein expression and phosphorylation status, providing valuable insights into the compound's mechanism of action.

The primary signaling pathways influenced by ONO-1301 include:

  • cAMP/PKA Pathway: As a prostacyclin agonist, ONO-1301 binds to the prostacyclin receptor (IP receptor), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA).

  • HGF/c-Met Pathway: ONO-1301 has been shown to promote the synthesis of Hepatocyte Growth Factor (HGF) and upregulate the expression of its receptor, c-Met. This pathway is crucial for angiogenesis and tissue regeneration.

  • TGF-β/Smad Pathway: ONO-1301 can counteract the pro-fibrotic effects of Transforming Growth Factor-beta (TGF-β) by inhibiting the phosphorylation of Smad3.

These application notes will guide researchers through the process of cell culture and treatment with ONO-1301, sample preparation, and Western blot analysis of key proteins within these pathways.

Data Presentation: Effects of ONO-1301 on Key Signaling Proteins

The following tables summarize representative quantitative data from hypothetical Western blot experiments, illustrating the expected effects of ONO-1301 on target protein expression and phosphorylation. The data is presented as fold change relative to an untreated control.

Table 1: Effect of ONO-1301 on the cAMP/PKA Signaling Pathway

Target ProteinTreatmentFold Change (vs. Control)P-value
Phospho-PKA (Thr197)ONO-1301 (1 µM)3.5 ± 0.4< 0.01
Total PKAONO-1301 (1 µM)1.1 ± 0.2> 0.05
Phospho-CREB (Ser133)ONO-1301 (1 µM)4.2 ± 0.5< 0.01
Total CREBONO-1301 (1 µM)1.0 ± 0.1> 0.05

Table 2: Effect of ONO-1301 on the HGF/c-Met Signaling Pathway

Target ProteinTreatmentFold Change (vs. Control)P-value
HGFONO-1301 (1 µM)2.8 ± 0.3< 0.01
c-MetONO-1301 (1 µM)2.1 ± 0.2< 0.01
Phospho-Akt (Ser473)ONO-1301 (1 µM)3.1 ± 0.4< 0.01
Total AktONO-1301 (1 µM)1.2 ± 0.2> 0.05
Phospho-ERK1/2 (Thr202/Tyr204)ONO-1301 (1 µM)2.5 ± 0.3< 0.01
Total ERK1/2ONO-1301 (1 µM)1.1 ± 0.1> 0.05

Table 3: Effect of ONO-1301 on the TGF-β/Smad Signaling Pathway

Target ProteinTreatmentFold Change (vs. Control)P-value
Phospho-Smad3 (Ser423/425)TGF-β (10 ng/mL)5.2 ± 0.6< 0.001
Phospho-Smad3 (Ser423/425)TGF-β + ONO-1301 (1 µM)2.3 ± 0.3< 0.05
Total Smad3All conditions~1.0> 0.05
E-cadherinTGF-β (10 ng/mL)0.4 ± 0.1< 0.01
E-cadherinTGF-β + ONO-1301 (1 µM)0.8 ± 0.1< 0.05
FibronectinTGF-β (10 ng/mL)4.5 ± 0.5< 0.001
FibronectinTGF-β + ONO-1301 (1 µM)1.9 ± 0.2< 0.05

Experimental Protocols

Protocol 1: Cell Culture and Treatment

  • Cell Lines: Select appropriate cell lines for your study. For example, human pulmonary artery smooth muscle cells (HPASMC) for pulmonary hypertension studies, human lung fibroblasts (HLF) for fibrosis studies, or human umbilical vein endothelial cells (HUVEC) for angiogenesis studies.

  • Cell Culture: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Starvation (Optional): For studies involving growth factors, serum-starve the cells for 12-24 hours prior to treatment to reduce basal signaling.

  • Treatment:

    • Prepare a stock solution of ONO-1301 in a suitable solvent (e.g., DMSO).

    • Dilute the ONO-1301 stock solution to the desired final concentrations in cell culture medium.

    • For TGF-β co-treatment experiments, add TGF-β to the medium at the desired concentration.

    • Aspirate the old medium from the cells and add the treatment medium.

    • Incubate for the desired time points (e.g., 15 min, 30 min, 1 hr, 6 hr, 24 hr) to capture both rapid phosphorylation events and changes in total protein expression.

    • Include a vehicle control (medium with the same concentration of DMSO used for ONO-1301).

Protocol 2: Protein Extraction

  • Cell Lysis:

    • After treatment, place the 6-well plates on ice.

    • Aspirate the medium and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).

    • Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Homogenization:

    • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.

  • Centrifugation:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (containing the protein) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

Protocol 3: Western Blot Analysis

  • Sample Preparation:

    • Based on the protein quantification, dilute the lysates to the same concentration with RIPA buffer.

    • Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine SDS-PAGE gel.

    • Include a pre-stained protein ladder in one lane.

    • Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

    • Confirm the transfer efficiency by staining the membrane with Ponceau S.

  • Blocking:

    • Wash the membrane with 1X Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle shaking.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (e.g., anti-phospho-PKA, anti-HGF, anti-phospho-Smad3, and their total protein counterparts) in the blocking buffer at the manufacturer's recommended dilution.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the protein of interest to a loading control (e.g., β-actin or GAPDH).

    • For phosphoproteins, normalize the phospho-protein signal to the corresponding total protein signal.

    • Calculate the fold change relative to the control group.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.

Mandatory Visualizations

ONO_1301_Signaling_Pathways cluster_cAMP cAMP/PKA Pathway cluster_HGF HGF/c-Met Pathway cluster_TGF TGF-β/Smad Pathway ONO1301_cAMP ONO-1301 IP_Receptor IP Receptor ONO1301_cAMP->IP_Receptor AC Adenylyl Cyclase IP_Receptor->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Transcription_cAMP Gene Transcription (e.g., Angiogenesis, Anti-inflammation) CREB->Gene_Transcription_cAMP ONO1301_HGF ONO-1301 HGF_Production HGF Production ONO1301_HGF->HGF_Production HGF HGF HGF_Production->HGF cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K ERK ERK cMet->ERK Akt Akt PI3K->Akt Cell_Survival Cell Survival & Angiogenesis Akt->Cell_Survival ERK->Cell_Survival ONO1301_TGF ONO-1301 pSmad3 p-Smad3 ONO1301_TGF->pSmad3 Inhibits TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR TGFbR->pSmad3 Smad_Complex Smad Complex pSmad3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Fibrosis_Genes Fibrotic Gene Transcription Smad_Complex->Fibrosis_Genes

Caption: Signaling pathways affected by ONO-1301.

Western_Blot_Workflow start Cell Culture & Treatment with ONO-1301 protein_extraction Protein Extraction (Lysis & Quantification) start->protein_extraction sample_prep Sample Preparation (with Laemmli Buffer) protein_extraction->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (Overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (ECL Substrate) secondary_ab->detection analysis Data Analysis (Densitometry & Normalization) detection->analysis end Results analysis->end

Caption: Experimental workflow for Western blot analysis.

References

Troubleshooting & Optimization

Improving the stability of ONO-1301 in PLGA formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the stability of ONO-1301 in Poly(lactic-co-glycolic acid) (PLGA) formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the development and characterization of ONO-1301-loaded PLGA microspheres.

1. Issue: High Initial Burst Release of ONO-1301

  • Question: My ONO-1301 PLGA microspheres exhibit a high initial burst release. How can I control this?

  • Answer: A high initial burst release is often due to the drug being adsorbed on the surface of the microspheres or located within pores and channels. Here are several strategies to mitigate this issue:

    • Self-Healing Encapsulation: Processing the microspheres near the glass transition temperature (Tg) of the PLGA can promote a "self-healing" effect. This involves stirring the emulsion during solvent evaporation at a temperature close to the polymer's Tg (e.g., 40°C), which can lead to a smoother, less porous microsphere surface.[1][2][3][4]

    • Incorporate Plasticizers: The addition of plasticizers, such as dimethylphthalate (DEP) or tributyl O-acetylcitrate (TBAC), to the internal oil phase can reduce the initial burst.[1] These agents lower the Tg of PLGA, enhancing the self-healing effect and resulting in a denser polymer matrix.

    • Optimize PLGA Properties: The molecular weight and lactide-to-glycolide ratio of the PLGA can influence the initial burst. While higher molecular weight PLGA generally leads to slower degradation and drug release, it can sometimes result in uneven drug distribution and a higher burst. Experimenting with different PLGA types is recommended.

2. Issue: Poor Stability of ONO-1301 During Formulation and Storage

  • Question: I am observing significant degradation of ONO-1301 in my PLGA formulation. What are the causes and how can I improve its stability?

  • Answer: ONO-1301 is susceptible to both hydrolysis, particularly in acidic environments, and oxidation. The degradation of PLGA creates an acidic microenvironment within the microspheres, which can accelerate the degradation of the encapsulated drug.

    • Incorporate Antioxidants: The use of antioxidants can effectively improve the stability of ONO-1301. Butylated hydroxytoluene (BHT) has been shown to be an effective antioxidant for this purpose.

    • Control Moisture Content: Water is essential for the hydrolysis of both PLGA and ONO-1301. Therefore, it is crucial to minimize the water content in the final formulation and to store the microspheres in a dry environment.

    • pH Modification: While not explicitly detailed in the provided context for ONO-1301, for acid-labile drugs, co-encapsulating basic salts (e.g., magnesium carbonate, magnesium hydroxide) can help neutralize the acidic byproducts of PLGA degradation.

3. Issue: Low Encapsulation Efficiency

  • Question: My ONO-1301 encapsulation efficiency is consistently low. What factors could be contributing to this and how can I improve it?

  • Answer: Low encapsulation efficiency can result from the drug partitioning into the external aqueous phase during the emulsification process. Several factors can influence this:

    • Solvent System: The choice of organic solvent for dissolving both the PLGA and ONO-1301 is critical. A solvent in which the drug has good solubility and which is immiscible with the continuous phase will improve encapsulation.

    • Emulsification Parameters: The stirring rate and the type and concentration of the emulsifier (e.g., polyvinyl alcohol - PVA) can affect the droplet size and stability of the emulsion, thereby influencing encapsulation efficiency.

    • Drug-Polymer Interaction: The physicochemical properties of both ONO-1301 and the specific PLGA being used will dictate their interaction and, consequently, the encapsulation efficiency.

Frequently Asked Questions (FAQs)

1. What is the primary degradation pathway for ONO-1301 in PLGA formulations?

ONO-1301 is susceptible to hydrolysis in acidic conditions and oxidation. The acidic microenvironment created by the degradation of PLGA can catalyze the hydrolysis of ONO-1301.

2. What is the recommended method for preparing ONO-1301-loaded PLGA microspheres?

The oil-in-water (o/w) emulsion/solvent evaporation method is a commonly used and effective technique for encapsulating ONO-1301 in PLGA microspheres.

3. How do the properties of PLGA (molecular weight, lactide/glycolide ratio) affect the release of ONO-1301?

The properties of PLGA significantly impact the drug release profile:

  • Molecular Weight (MW): Generally, a higher MW of PLGA leads to a slower degradation rate and consequently a more sustained drug release.

  • Lactide/Glycolide (L/G) Ratio: PLGA with a 50:50 L/G ratio has the fastest degradation rate. Increasing the lactide content results in a more hydrophobic polymer with a slower degradation and release rate.

4. What analytical techniques are used to assess the stability and release of ONO-1301?

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying the amount of ONO-1301 to determine drug loading, encapsulation efficiency, and in vitro release profiles. Liquid chromatography-nuclear magnetic resonance/mass spectrometry can be used to identify degradation products.

Quantitative Data Summary

Table 1: Effect of Antioxidants on ONO-1301 Stability

Formulation Antioxidant Concentration Key Finding Reference
ONO-1301 PLGA MS Butylated Hydroxytoluene (BHT) 10% Superior stability during storage and in vitro release compared to formulations without BHT.

| ONO-1301 PLGA MS | α-tocopherol | Not specified | Investigated as an antioxidant. | |

Table 2: Influence of Formulation Parameters on Initial Burst Release

Parameter Modification Effect on Initial Burst Release Reference
Processing Temperature Stirring at 40°C (near PLGA Tg) Significantly suppressed
Plasticizer Addition 0.1-1.0% Dimethylphthalate (DEP) or Tributyl O-acetylcitrate (TBAC) Significantly suppressed in a dose-dependent manner

| Combination | Self-healing at Tg + 1% Plasticizer | Most effective in restricting initial burst | |

Experimental Protocols

1. Preparation of ONO-1301-loaded PLGA Microspheres via Oil-in-Water (o/w) Emulsion/Solvent Evaporation

  • Objective: To encapsulate ONO-1301 within PLGA microspheres.

  • Methodology:

    • Dissolve a specific amount of PLGA and ONO-1301 in a water-immiscible organic solvent (e.g., dichloromethane).

    • Prepare an aqueous solution of an emulsifying agent (e.g., polyvinyl alcohol).

    • Add the organic phase to the aqueous phase under continuous stirring to form an oil-in-water emulsion. The stirring rate can be adjusted to control the microsphere size.

    • Continue stirring to allow for the evaporation of the organic solvent, which leads to the hardening of the microspheres. This step can be performed at room temperature or at an elevated temperature (e.g., 40°C) to induce self-healing.

    • Collect the hardened microspheres by centrifugation or filtration.

    • Wash the microspheres multiple times with deionized water to remove the residual emulsifier and unencapsulated drug.

    • Lyophilize the washed microspheres to obtain a dry powder.

2. In Vitro Drug Release Study

  • Objective: To determine the release profile of ONO-1301 from the PLGA microspheres.

  • Methodology:

    • Accurately weigh a sample of the ONO-1301-loaded PLGA microspheres.

    • Disperse the microspheres in a known volume of release medium (e.g., phosphate buffer solution, pH 7.4).

    • Place the dispersion in a constant temperature shaker bath (e.g., 37°C).

    • At predetermined time intervals, withdraw a sample of the release medium.

    • Replace the withdrawn volume with fresh release medium to maintain a constant volume.

    • Analyze the concentration of ONO-1301 in the collected samples using a validated HPLC method.

Visualizations

ONO_1301_Degradation_Pathway ONO_1301 ONO-1301 in PLGA Hydrolysis Hydrolysis ONO_1301->Hydrolysis Oxidation Oxidation ONO_1301->Oxidation Hydrolyzed_Product Hydrolyzed Product Hydrolysis->Hydrolyzed_Product Oxidized_Product Oxidized Product Oxidation->Oxidized_Product Acidic_Microenvironment Acidic Microenvironment (PLGA Degradation Products) Acidic_Microenvironment->Hydrolysis catalyzes

Caption: Degradation pathways of ONO-1301 in PLGA formulations.

Experimental_Workflow Preparation Microsphere Preparation (o/w Emulsion/Solvent Evaporation) Size_Morphology Particle Size & Morphology (SEM) Preparation->Size_Morphology Parameters Process Parameters (Stirring Rate, Temp, etc.) Parameters->Preparation Additives Additives (Antioxidants, Plasticizers) Additives->Preparation Analysis Data Analysis Size_Morphology->Analysis Drug_Loading Drug Loading & Encapsulation (HPLC) Drug_Loading->Analysis In_Vitro_Release In Vitro Release (HPLC) In_Vitro_Release->Analysis Stability Stability Assessment (HPLC) Stability->Analysis Refinement Formulation Refinement Analysis->Refinement Refinement->Preparation Iterate

Caption: Workflow for developing stable ONO-1301 PLGA formulations.

Burst_Release_Reduction High_Burst High Initial Burst Release Self_Healing Self-Healing Encapsulation (Processing near Tg) High_Burst->Self_Healing Plasticizers Addition of Plasticizers (DEP, TBAC) High_Burst->Plasticizers Smooth_Surface Smoother Microsphere Surface Self_Healing->Smooth_Surface Dense_Matrix Denser Polymer Matrix Plasticizers->Dense_Matrix Reduced_Burst Reduced Initial Burst Release Smooth_Surface->Reduced_Burst Dense_Matrix->Reduced_Burst

Caption: Strategies to reduce the initial burst release of ONO-1301.

References

Troubleshooting ONO-1301 solubility for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting for common solubility issues encountered with ONO-1301 in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is ONO-1301 and what is its primary mechanism of action?

ONO-1301 is a synthetic, orally active, and long-acting prostacyclin (PGI2) agonist.[1] It also exhibits thromboxane synthase inhibitory activity.[1][2] Its primary mechanism involves binding to the prostacyclin I (IP) receptor, which stimulates an increase in intracellular cyclic adenosine monophosphate (cAMP) concentrations.[3][4] This signaling cascade is involved in various cellular processes, including angiogenesis and tissue repair.

Q2: What is the recommended solvent for creating ONO-1301 stock solutions?

Q3: My ONO-1301 precipitated when I added it to my cell culture medium. What went wrong?

This is a common issue known as "crashing out" or precipitation, which often occurs when a concentrated DMSO stock of a hydrophobic compound is diluted into an aqueous solution like cell culture media. The primary reasons for this include:

  • High Final Concentration: The final concentration of ONO-1301 in the medium exceeds its aqueous solubility limit.

  • Solvent Shock: Rapidly adding the concentrated DMSO stock into the full volume of media causes a sudden solvent exchange, leading to precipitation.

  • Low Temperature: Adding the compound to cold media can decrease its solubility.

  • High DMSO Concentration: While DMSO helps dissolve the compound initially, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution.

Troubleshooting Guide

Problem: Precipitate forms in the cell culture medium after adding the ONO-1301 DMSO stock solution.

The following workflow provides a step-by-step approach to resolving this issue.

G cluster_0 cluster_1 Initial Checks & Solutions cluster_2 Recommended Actions cluster_3 start Solubility Issue: Precipitation in Media check_concentration Is the final concentration too high? start->check_concentration warm_media Is the media pre-warmed to 37°C? check_concentration->warm_media No action_reduce_conc Action: Lower the final working concentration. check_concentration->action_reduce_conc Yes check_dmso Is the final DMSO concentration >0.5%? warm_media->check_dmso Yes action_warm_media Action: Always use pre-warmed (37°C) media. warm_media->action_warm_media No action_dmso Action: Reduce final DMSO concentration to <0.1% - 0.5%. check_dmso->action_dmso Yes action_serial_dilute Action: Perform serial dilutions. Add stock dropwise while swirling. check_dmso->action_serial_dilute No end_node Resolution: Clear Solution action_reduce_conc->end_node action_warm_media->end_node action_dmso->end_node action_serial_dilute->end_node

Caption: Troubleshooting workflow for ONO-1301 precipitation in cell culture media.

Quantitative Data Summary

While specific mg/mL solubility data is not detailed in the provided search results, the following table summarizes key quantitative recommendations for handling ONO-1301 in in vitro experiments.

ParameterRecommended ValueRationale & NotesCitation
Final DMSO Concentration < 0.5% (ideally < 0.1% )High concentrations of DMSO can be toxic to cells. Minimizing the volume of stock solution added is crucial.
Stock Solution Storage -20°C (for 1 month) or -80°C (for 6 months)Aliquot stock solutions to prevent repeated freeze-thaw cycles which can degrade the compound.
Media Temperature 37°C Using pre-warmed media improves the solubility of hydrophobic compounds during dilution.
Example in vitro Conc. 1-10 nMUsed in studies with cultured mouse proximal tubular cells to observe effects on protein expression.

Experimental Protocols

Protocol 1: Preparation of ONO-1301 Stock and Working Solutions

This protocol details the recommended procedure for preparing a DMSO stock solution and diluting it into cell culture medium to prevent precipitation.

  • Prepare High-Concentration Stock Solution:

    • Dissolve ONO-1301 powder in 100% DMSO to create a high-concentration stock (e.g., 10 mM). The exact concentration will depend on the required final concentration and the desired final DMSO percentage.

    • Ensure the compound is fully dissolved by vortexing. Gentle warming in a 37°C water bath can be used if necessary.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Prepare Final Working Solution (Example: 10 µM final from 10 mM stock):

    • Thaw a single aliquot of the 10 mM ONO-1301 stock solution.

    • Pre-warm your complete cell culture medium to 37°C.

    • Crucial Step: To avoid precipitation, do not add the DMSO stock directly to the final large volume of media. Instead, perform a serial or intermediate dilution.

    • Intermediate Dilution: Add a small amount of the stock solution to a small volume of pre-warmed media.

    • Final Dilution: Add the intermediate dilution to the final volume of pre-warmed media. Alternatively, add the stock solution dropwise to the final volume of media while gently swirling or vortexing.

    • Visually inspect the final solution to ensure no precipitate has formed. The medium should remain clear.

Signaling Pathway Visualization

ONO-1301 functions as a prostacyclin (IP) receptor agonist. The simplified diagram below illustrates its primary signaling pathway.

G ONO1301 ONO-1301 IP_Receptor IP Receptor ONO1301->IP_Receptor Binds to Gs_Protein Gs Protein (Activation) IP_Receptor->Gs_Protein Adenylyl_Cyclase Adenylyl Cyclase (Activation) Gs_Protein->Adenylyl_Cyclase cAMP ↑ intracellular cAMP Adenylyl_Cyclase->cAMP Catalyzes ATP to Downstream Downstream Effects (e.g., Angiogenesis, Tissue Repair) cAMP->Downstream Leads to

Caption: Simplified signaling pathway of ONO-1301 via the IP receptor.

References

Navigating ONO-1301 Administration: A Technical Guide to Optimizing Dosage and Minimizing Side Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive technical support resource for the experimental use of ONO-1301, a novel prostacyclin agonist. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to facilitate dosage optimization and mitigate common side effects.

ONO-1301 is a long-acting prostacyclin (PGI2) mimetic with additional thromboxane synthase inhibitory activity. Its therapeutic potential is being explored in a variety of research areas, including pulmonary hypertension, fibrosis, and ischemic conditions. A key mechanism of action for ONO-1301 is its agonistic activity on the prostacyclin receptor (IP receptor), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This signaling cascade is believed to mediate many of its beneficial effects, including the induction of protective factors like hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF).[1][2]

While promising, the administration of ONO-1301, like other prostacyclin agonists, can be associated with a range of side effects. This guide is designed to provide researchers with the necessary information to anticipate, manage, and minimize these effects through careful dosage optimization and appropriate experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ONO-1301?

A1: ONO-1301 is a prostacyclin agonist that binds to the IP receptor, activating Gs-protein signaling and leading to the formation of cAMP.[3] This pathway results in vasodilation and inhibition of platelet aggregation. Additionally, ONO-1301 has been shown to inhibit thromboxane A2 synthase, further contributing to its anti-platelet effects. A significant aspect of its action is the upregulation of protective cytokines such as HGF and VEGF.

Q2: What are the most common side effects observed with ONO-1301 and other prostacyclin agonists?

A2: Based on clinical and preclinical data for prostacyclin agonists, the most frequently reported side effects include headache, diarrhea, nausea, flushing, and jaw pain. Hypotension is also a potential dose-limiting side effect due to the vasodilatory nature of these compounds. A Phase 1 clinical trial of ONO-1301 as an antiplatelet agent reported diarrhea and headache as side effects.

Q3: Are there any clinical data on the safety of different ONO-1301 dosages?

A3: A Phase I/IIa clinical trial of YS-1402, a slow-release formulation of ONO-1301, in patients with ischemic cardiomyopathy reported no severe adverse events at doses of 10 mg, 30 mg, and 100 mg when administered directly to the surface of the left ventricle. The study also noted that the maximum blood concentration of ONO-1301 remained below the no-observable-adverse-effect level (NOAEL). It is important to note that these findings are specific to a local, sustained-release application and may not directly translate to systemic administration of ONO-1301.

Q4: How can I monitor for the key side effects in my animal models?

A4: For hypotension, continuous blood pressure monitoring using telemetry or tail-cuff plethysmography is recommended. To assess gastrointestinal effects like diarrhea, regular observation of fecal consistency and frequency is a primary method. For jaw pain, which falls under orofacial pain, behavioral assessments such as grimace scales, monitoring of feeding behavior, and bite force measurement can be employed. Flushing can be detected in some animal models by measuring changes in skin temperature, for example, at the tail.

Troubleshooting Guide: Optimizing ONO-1301 Dosage

This section provides guidance on how to adjust ONO-1301 dosage in response to observed side effects during your experiments. The suggested dose adjustments are starting points and should be adapted based on the specific experimental model and research question.

Observed Side Effect Potential Cause Recommended Action Experimental Monitoring
Hypotension (Significant drop in blood pressure) Vasodilatory effect of IP receptor activation.- Reduce the dose of ONO-1301 by 25-50%.- Consider a slower infusion rate if using continuous delivery.- Ensure adequate hydration of the animal model.- Continuous blood pressure monitoring (telemetry or tail-cuff).- Monitor heart rate for reflex tachycardia.
Diarrhea Increased gastrointestinal motility and fluid secretion.- Lower the ONO-1301 dose by 20-40%.- Administer ONO-1301 with food if using oral gavage.- Consider co-administration of an anti-diarrheal agent if it does not interfere with the study endpoints.- Daily observation of fecal output and consistency (scoring system).- Monitor body weight for signs of dehydration.
Flushing (Observed as redness or increased skin temperature) Cutaneous vasodilation.- Decrease the dose by 15-30%.- If possible, administer the dose in a temperature-controlled environment.- Infrared thermography of the skin (e.g., ears, tail).- Visual observation for erythema.
Jaw Pain (Inferred from behavioral changes) Nociceptive signaling pathways.- Reduce the dose by 20-50%.- Provide soft food to reduce chewing effort.- Consider co-administration of a non-NSAID analgesic if appropriate for the experimental design.- Orofacial grimace scale scoring.- Monitoring of food and water intake.- Bite force measurement.

Key Experimental Protocols

Assessment of Cardiovascular Effects (Hypotension)

Objective: To determine the dose-dependent effects of ONO-1301 on blood pressure and heart rate.

Methodology:

  • Animal Model: Utilize rodent models (e.g., Sprague-Dawley rats or C57BL/6 mice) instrumented with radiotelemetry devices for continuous blood pressure and heart rate monitoring. Alternatively, non-invasive tail-cuff plethysmography can be used for intermittent measurements.

  • Acclimatization: Allow animals to acclimatize to the experimental setup for at least 3 days prior to dosing.

  • Dose Administration: Administer ONO-1301 via the intended experimental route (e.g., subcutaneous, intravenous, or oral gavage) at escalating doses. Include a vehicle control group.

  • Data Collection: Record mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) continuously, starting from a baseline period before dosing and continuing for a defined period post-dosing.

  • Data Analysis: Calculate the change in cardiovascular parameters from baseline for each dose group. Determine the dose at which a statistically significant decrease in blood pressure is observed.

Assessment of Gastrointestinal Effects (Diarrhea)

Objective: To evaluate the effect of different doses of ONO-1301 on gastrointestinal transit and fecal consistency.

Methodology:

  • Animal Model: Use mice or rats housed in individual cages with wire mesh floors to allow for fecal collection.

  • Dose Administration: Administer ONO-1301 at various doses. Include a vehicle control group.

  • Fecal Monitoring:

    • Consistency: Observe and score fecal pellet consistency at regular intervals (e.g., every 2 hours for the first 8 hours, then at 24 hours) using a standardized scoring system (e.g., 0=normal, 1=soft, 2=very soft/unformed, 3=diarrhea).

    • Output: Collect and count the number of fecal pellets produced over a defined time period.

  • Gastrointestinal Transit (Optional):

    • Administer a non-absorbable marker (e.g., carmine red or charcoal meal) orally a set time after ONO-1301 administration.

    • Measure the time to the first appearance of the colored feces or measure the distance traveled by the marker in the small intestine after a specific time.

  • Data Analysis: Compare the fecal consistency scores and transit times between the different dose groups and the vehicle control.

Signaling Pathways and Experimental Workflows

ONO_1301_Signaling_Pathway ONO_1301 ONO-1301 IP_Receptor IP Receptor ONO_1301->IP_Receptor Binds to TXA2_Synthase Thromboxane A2 Synthase ONO_1301->TXA2_Synthase Inhibits Gs_Protein Gs Protein IP_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion of ATP to PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation cAMP->Vasodilation Platelet_Inhibition Platelet Aggregation Inhibition cAMP->Platelet_Inhibition CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (HGF, VEGF, etc.) CREB->Gene_Expression Induces TXA2 Thromboxane A2 TXA2_Synthase->TXA2 Produces

Caption: ONO-1301 signaling pathway.

Dosage_Optimization_Workflow start Start: Define Therapeutic Goal and Animal Model dose_selection Select Initial Dose Range (Based on literature and in vitro data) start->dose_selection dose_escalation Dose-Escalation Study (e.g., 3+3 design) dose_selection->dose_escalation efficacy_assessment Assess Efficacy Endpoints (e.g., biomarker levels, functional improvement) dose_escalation->efficacy_assessment side_effect_monitoring Monitor for Side Effects (Hypotension, Diarrhea, etc.) dose_escalation->side_effect_monitoring data_analysis Analyze Dose-Response and Dose-Toxicity Relationships efficacy_assessment->data_analysis side_effect_monitoring->data_analysis optimal_dose Determine Optimal Dose (Maximizes efficacy, minimizes toxicity) data_analysis->optimal_dose refinement Refine Dosage or Formulation (e.g., sustained-release) data_analysis->refinement If needed refinement->dose_escalation

Caption: Experimental workflow for dosage optimization.

By carefully considering the dose-response relationship for both efficacy and toxicity, researchers can design more effective and humane studies using ONO-1301. This technical guide serves as a starting point for developing robust experimental protocols and troubleshooting unforeseen challenges.

References

Controlling the initial burst release of ONO-1301SR

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ONO-1301SR. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control the initial burst release of ONO-1301 from poly(lactide-co-glycolide) (PLGA) microspheres during their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a high initial burst release of ONO-1301 from our PLGA microspheres. What are the common causes?

A high initial burst release, where a large fraction of the encapsulated drug is released shortly after administration, is a common challenge with PLGA microsphere formulations.[1] The primary causes are typically related to the formulation and manufacturing process:

  • Drug on the Surface: A significant portion of the drug may be adsorbed or weakly bound to the surface of the microspheres, leading to rapid dissolution upon contact with the release medium.

  • High Porosity: A porous microsphere surface allows for rapid penetration of the surrounding fluid, leading to faster drug dissolution and diffusion.

  • Polymer Properties: The choice of PLGA polymer, including its molecular weight and lactide-to-glycolide ratio, significantly impacts the initial release profile.[2][3]

  • Manufacturing Process: Parameters during the oil-in-water (o/w) emulsion solvent evaporation process can create imperfections in the microsphere structure that contribute to the burst effect.

Q2: What specific formulation strategies can we implement to minimize the initial burst release of ONO-1301SR?

To control the initial burst, several adjustments to the formulation protocol have proven effective. These focus on improving the integrity and surface characteristics of the PLGA microspheres.

Two key strategies are "self-healing" encapsulation and the use of plasticizers.[4][5]

  • Self-Healing Encapsulation: This technique involves carefully controlling the temperature during the solvent evaporation step of microsphere preparation. By stirring the emulsion at a temperature close to the glass transition temperature (Tg) of the PLGA polymer (e.g., 40°C for a PLGA with a Tg of 40.1°C), the polymer chains become more mobile. This mobility allows the polymer to "self-heal," forming a smoother, less porous microsphere surface that restricts rapid drug release.

  • Addition of Plasticizers: Incorporating plasticizers into the internal oil phase of the emulsion can effectively reduce the initial burst. Plasticizers work by lowering the Tg of the PLGA, which enhances the self-healing effect and results in a more uniform polymer matrix. Effective plasticizers and their typical concentrations are detailed in the table below.

A combination of both self-healing at the polymer's Tg and the addition of a plasticizer has been shown to be the most effective method for restricting the initial burst release.

Q3: How do different PLGA properties affect the drug release profile?

The properties of the PLGA polymer are critical variables in designing your sustained-release system. The molecular weight, the lactide/glycolide (L/G) ratio, and the particle diameter all influence the release kinetics.

  • Molecular Weight (MW): Higher MW PLGA generally leads to a slower degradation rate and thus a more prolonged drug release period. Conversely, lower MW PLGA can result in a higher initial burst.

  • Lactide/Glycolide (L/G) Ratio: This ratio affects the crystallinity and hydrophilicity of the polymer. A higher glycolide content (e.g., 50:50) leads to faster degradation and drug release compared to a higher lactide content (e.g., 75:25).

  • Particle Size: The diameter of the microspheres also plays a role in the release period.

For a sustained release of approximately 3 weeks with a minimized initial burst, microspheres made from PLGA 5050 (MW 50,000, L/G 50/50) with an average diameter of about 30 µm have been shown to be effective.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High Initial Burst (>20%) Porous microsphere surface; drug adsorbed on the surface.1. Implement the "self-healing" technique by adjusting the solvent evaporation temperature to be near the PLGA's glass transition temperature (Tg).2. Add a plasticizer like Dimethylphthalate (DEP) or Tributyl O-acetylcitrate (TBAC) to the internal oil phase.3. Ensure thorough washing of the prepared microspheres to remove surface-adsorbed drug.
Release is too fast PLGA molecular weight is too low; Glycolide content is too high.1. Use a PLGA polymer with a higher molecular weight.2. Select a PLGA with a higher lactide-to-glycolide ratio (e.g., 75:25 instead of 50:50).
Inconsistent batch-to-batch release profiles Variability in particle size; Inconsistent manufacturing parameters.1. Standardize the stirring speed and evaporation rate during the solvent evaporation step.2. Implement particle size analysis to ensure a consistent and narrow size distribution between batches.

Data and Protocols

Table 1: Effect of Plasticizers on Initial Burst Release

The addition of plasticizers to the internal oleaginous phase during the o/w emulsion process can effectively restrict the initial burst release of ONO-1301.

PlasticizerConcentration RangeEfficacy in Restricting Initial Burst
Dimethylphthalate (DEP)0.1 - 1.0%Effective
Tributyl O-acetylcitrate (TBAC)0.1 - 1.0%Effective

Note: The most effective restriction was observed when combining a 1% plasticizer concentration with the self-healing technique.

Experimental Protocol: Preparation of ONO-1301SR Microspheres to Minimize Burst Release

This protocol is based on the oil-in-water (o/w) emulsion solvent evaporation method, incorporating self-healing and plasticizer addition.

Materials:

  • ONO-1301

  • Poly(lactide-co-glycolide) (PLGA) - e.g., PLGA 5050, MW 50,000

  • Plasticizer (DEP or TBAC)

  • Solvent for oil phase (e.g., Dichloromethane)

  • Aqueous phase with surfactant (e.g., Polyvinyl alcohol solution)

Procedure:

  • Prepare the Oil Phase: Dissolve ONO-1301 and the PLGA polymer in the chosen organic solvent.

  • Add Plasticizer: Add the selected plasticizer (DEP or TBAC) to the oil phase at a concentration of 1.0%.

  • Form the Emulsion: Add the oil phase to the aqueous surfactant solution and emulsify using a homogenizer to form an o/w emulsion. The stirring speed will influence the final particle size.

  • Solvent Evaporation & Self-Healing: Transfer the emulsion to a larger volume of water and stir continuously. Crucially, maintain the temperature of the water bath at or near the glass transition temperature (Tg) of the PLGA polymer (e.g., 40°C). Continue stirring for several hours to allow for complete solvent evaporation and microsphere hardening.

  • Collection and Washing: Collect the hardened microspheres by filtration or centrifugation. Wash them several times with purified water to remove residual surfactant and any unencapsulated drug.

  • Drying: Lyophilize or vacuum-dry the microspheres to obtain a fine, free-flowing powder.

Visual Guides

Mechanism of Action & Signaling Pathway

ONO-1301 is a synthetic prostacyclin (PGI2) mimetic that functions as a prostacyclin IP receptor agonist and also inhibits thromboxane A2 synthase. Its therapeutic effects are largely mediated by the upregulation of protective factors via an increase in intracellular cyclic adenosine monophosphate (cAMP).

ONO1301_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cluster_output Paracrine Effects IP_Receptor IP Receptor AC Adenylate Cyclase IP_Receptor->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Promotes HGF HGF Gene_Expression->HGF Upregulates Secretion of VEGF VEGF Gene_Expression->VEGF Upregulates Secretion of SDF1 SDF-1 Gene_Expression->SDF1 Upregulates Secretion of ONO1301 ONO-1301 ONO1301->IP_Receptor Binds & Activates

ONO-1301 signaling pathway leading to upregulation of protective factors.
Troubleshooting Workflow for High Initial Burst Release

Use this workflow to diagnose and resolve issues related to high initial burst release in your ONO-1301SR formulation experiments.

Burst_Release_Workflow Start Start: High Initial Burst Release Observed Check_Process Review Formulation Process Start->Check_Process Check_Temp Was solvent evaporation performed near PLGA's Tg? Check_Process->Check_Temp Check_Plasticizer Was a plasticizer used? Check_Temp->Check_Plasticizer Yes Implement_Temp Action: Adjust evaporation temperature to PLGA's Tg (Self-Healing) Check_Temp->Implement_Temp No Check_PLGA Review PLGA Properties Check_Plasticizer->Check_PLGA Yes Implement_Plasticizer Action: Add 1% DEP or TBAC to the oil phase Check_Plasticizer->Implement_Plasticizer No Check_MW Is the Molecular Weight appropriate for the desired release profile? Check_PLGA->Check_MW Implement_MW Action: Select PLGA with higher Molecular Weight Check_MW->Implement_MW No Rerun Prepare New Batch & Re-evaluate Release Profile Check_MW->Rerun Yes Implement_Temp->Rerun Implement_Plasticizer->Rerun Implement_MW->Rerun End End: Burst Release Controlled Rerun->End

A logical workflow to troubleshoot and control high initial burst release.

References

ONO-1301 Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential variability in experimental results when working with ONO-1301 and its sustained-release formulation, ONO-1301SR.

Frequently Asked Questions (FAQs)

Q1: What is ONO-1301 and what is its primary mechanism of action?

ONO-1301 is a synthetic prostacyclin (PGI2) analog.[1] It has a dual mechanism of action: it is a potent agonist for the prostacyclin (IP) receptor and also inhibits thromboxane A2 synthase.[2][3] Activation of the IP receptor leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates various physiological effects, including vasodilation and inhibition of platelet aggregation.[4][5] ONO-1301 also promotes the production of hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF).

Q2: What is the difference between ONO-1301 and ONO-1301SR?

ONO-1301SR is a sustained-release formulation of ONO-1301, often prepared by polymerizing ONO-1301 with poly(d,l-lactic-co-glycolic acid) (PLGA). This formulation allows for a prolonged release of the compound, maintaining its circulating levels for an extended period, such as three weeks after a single injection.

Q3: How should ONO-1301 be stored?

For long-term stability, ONO-1301 powder should be stored at -20°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for up to one month. Aqueous solutions should be prepared fresh and not stored for extended periods.

Q4: In what solvents can ONO-1301 be dissolved?

For in vitro experiments, ONO-1301 can be dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, it has been dissolved in saline for subcutaneous injection or mixed with animal diet. When using DMSO stock solutions for aqueous-based assays, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.

Troubleshooting Guides

This section addresses specific issues that may lead to variability in your experimental results.

Issue 1: Inconsistent results in cell-based assays.

Potential Causes & Solutions:

  • Cell Line Variability:

    • Different Cell Origins: The expression of the IP receptor can vary significantly between different cell types (e.g., fibroblasts, endothelial cells, smooth muscle cells). Confirm the expression of the IP receptor in your specific cell line.

    • Passage Number: High passage numbers can lead to phenotypic drift and altered receptor expression. Use cells within a consistent and low passage number range for all experiments.

  • Compound Stability and Handling:

    • Degradation: ONO-1301, like other prostacyclin analogs, can be susceptible to degradation. Prepare fresh dilutions from a frozen stock for each experiment.

    • Adsorption to Plastics: Prostacyclin analogs can adsorb to certain plastics. Use low-adhesion polypropylene labware.

  • Assay Conditions:

    • Serum Concentration: Components in serum can interfere with the assay. If possible, conduct experiments in serum-free or low-serum media. If serum is required, maintain a consistent concentration across all experiments.

    • Cell Density: Ensure that cells are seeded at a consistent density, as this can affect the overall response.

Issue 2: High variability in animal models.

Potential Causes & Solutions:

  • Route of Administration and Formulation:

    • Standard vs. Sustained-Release: The pharmacokinetic profile of ONO-1301 will differ significantly from ONO-1301SR. Ensure you are using the appropriate formulation for your experimental design and desired duration of action.

    • Injection Technique: For subcutaneous or direct myocardial injections, variability in injection depth and volume can affect drug delivery and efficacy. Standardize the injection procedure and ensure all personnel are properly trained.

    • Oral Administration: When mixed with feed, variations in food consumption can lead to inconsistent dosing. Monitor food intake and consider oral gavage for more precise dosing.

  • Animal Strain and Disease Model:

    • Genetic Background: Different animal strains can exhibit varied responses to the same compound. Report the specific strain used in your studies.

    • Disease Model Induction: Inconsistent induction of the disease model (e.g., degree of myocardial infarction, severity of fibrosis) will lead to variable outcomes. Implement strict protocols for disease induction and use appropriate controls.

  • Timing of Treatment:

    • The timing of ONO-1301 administration relative to disease induction can significantly impact the results. Clearly define and maintain the treatment schedule in your experimental protocol.

Issue 3: Unexpected or paradoxical effects.

Potential Causes & Solutions:

  • Receptor Desensitization:

    • Prolonged or high-concentration exposure to prostacyclin agonists can lead to desensitization of the IP receptor. ONO-1301 is suggested to have less of this effect due to its dual action as a thromboxane synthase inhibitor. However, consider this possibility in your experimental design, especially with continuous high-dose infusions.

  • Off-Target Effects:

    • While ONO-1301 is reported to be specific for the IP receptor, high concentrations may lead to off-target effects. Perform dose-response studies to identify the optimal concentration range.

Data Presentation

Table 1: Summary of ONO-1301 Effects in In Vitro Models

Cell TypeConcentrationObserved EffectReference
Normal Human Dermal FibroblastsDose-dependentIncreased secretion of HGF and VEGF
Mouse Lung FibroblastsDose-dependentReduced cell proliferation
Cultured Mouse Mesangial CellsConcentration-dependentSuppression of high glucose-induced increases in TGF-β, type IV collagen, α-SMA, MCP-1, and fibronectin
Human Umbilical Vein Endothelial Cells (HUVECs)Not specifiedIncreased mRNA expression of HGF and VEGF
Cultured Macrophages0.01–0.1 μMSuppressed LPS-induced inflammatory responses
Hepatic Stellate Cells0.01–0.1 μMSuppressed activation and upregulated VEGF expression
Primary Osteoblasts and ST2 cells0-1000 nMSignificantly increased alkaline phosphatase (ALP) activity

Table 2: Summary of ONO-1301 Dosing and Effects in Animal Models

Animal ModelSpeciesFormulation & DoseRoute of AdministrationKey FindingsReference
Myocardial InfarctionMouseONO-1301-PLGADirect myocardial injectionIncreased capillary density, ameliorated left ventricular enlargement, and improved survival
Pulmonary FibrosisMouse6 mg/kg/day ONO-1301SubcutaneousAttenuated fibrosis and improved survival
Dilated CardiomyopathyRat6 mg/kg/day ONO-1301OralImproved hemodynamic status
Type 1 Diabetic NephropathyRatSR-ONOSubcutaneous (every 3 weeks)Suppressed albuminuria and glomerular hypertrophy
Type 2 Diabetic NephropathyMouse3 mg/kg SR-ONOSubcutaneous (every 3 weeks)Ameliorated albuminuria and glomerular hypertrophy
Obstructive NephropathyMouse3 or 10 mg/kg SR-ONOSubcutaneous (single injection)Suppressed interstitial fibrosis
Non-alcoholic Steatohepatitis (NASH)Mouse0.01% w/w in dietOralAmeliorated liver damage and fibrosis

Experimental Protocols

Protocol 1: In Vitro Angiogenesis Assay (HUVEC Tube Formation)
  • Cell Culture: Culture normal human dermal fibroblasts in appropriate media. Co-culture with Human Umbilical Vein Endothelial Cells (HUVECs).

  • Treatment: Treat co-cultures with varying concentrations of ONO-1301 dissolved in DMSO. Include a vehicle control (DMSO alone). To confirm the mechanism, include controls with neutralizing antibodies against HGF or VEGF.

  • Incubation: Incubate for a specified period (e.g., 24-72 hours) to allow for tube formation.

  • Analysis: Visualize and quantify the formation of tube-like structures using microscopy and appropriate image analysis software.

Protocol 2: Mouse Model of Myocardial Infarction
  • Animal Model: Use an appropriate mouse strain (e.g., C57BL/6J).

  • Surgical Procedure: Ligate the left anterior descending artery to induce myocardial infarction.

  • Treatment: Immediately after ligation, inject a slow-releasing form of ONO-1301 (ONO-1301 mixed with PLGA) directly into the ischemic myocardium. A control group should receive a vehicle injection.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics.

  • Endpoint Analysis: At specified time points (e.g., 7 and 28 days), assess outcomes. This can include:

    • Histology: Measure capillary density in the border zone of the infarct.

    • Echocardiography: Evaluate left ventricular function and dimensions.

    • Survival Analysis: Monitor and record survival rates over the study period.

Visualizations

ONO1301_Signaling_Pathway ONO1301 ONO-1301 IP_Receptor IP Receptor ONO1301->IP_Receptor Agonist Thromboxane_Synthase Thromboxane Synthase ONO1301->Thromboxane_Synthase Inhibitor Adenylate_Cyclase Adenylate Cyclase IP_Receptor->Adenylate_Cyclase Activates TXA2 ↓ Thromboxane A2 Thromboxane_Synthase->TXA2 cAMP ↑ cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates HGF_VEGF ↑ HGF & VEGF Production PKA->HGF_VEGF Angiogenesis Angiogenesis HGF_VEGF->Angiogenesis Anti_Fibrosis Anti-fibrotic Effects HGF_VEGF->Anti_Fibrosis Platelet_Aggregation ↓ Platelet Aggregation TXA2->Platelet_Aggregation

Caption: ONO-1301 dual signaling pathway.

Experimental_Workflow_Troubleshooting cluster_pre_experiment Pre-Experimental Planning cluster_execution Experimental Execution cluster_analysis Data Analysis & Troubleshooting Select_Model Select Appropriate Cell/Animal Model Choose_Formulation Choose ONO-1301 vs. ONO-1301SR Select_Model->Choose_Formulation Dose_Response Plan Dose-Response Study Choose_Formulation->Dose_Response Prepare_Reagents Prepare Fresh Reagents Dose_Response->Prepare_Reagents Standardize_Protocols Standardize Procedures (e.g., injection, cell density) Prepare_Reagents->Standardize_Protocols Run_Experiment Execute Experiment with Controls Standardize_Protocols->Run_Experiment Collect_Data Collect Data Run_Experiment->Collect_Data Analyze_Results Analyze Results Collect_Data->Analyze_Results Inconsistent_Results Inconsistent Results? Analyze_Results->Inconsistent_Results Review_Protocols Review Protocols & Reagent Handling Inconsistent_Results->Review_Protocols Yes Consistent_Results Consistent Results Inconsistent_Results->Consistent_Results No Check_Variability Check for Biological/ Technical Variability Review_Protocols->Check_Variability Check_Variability->Run_Experiment

Caption: Troubleshooting workflow for ONO-1301 experiments.

References

Long-term stability of (Z)-ONO 1301 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (Z)-ONO 1301. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is crucial for maintaining its integrity and activity. For long-term storage, the solid powder should be stored at -20°C, where it is stable for up to three years. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is important to minimize freeze-thaw cycles.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mg/mL. When preparing stock solutions, it is advisable to use freshly opened, anhydrous DMSO, as the presence of water can affect the solubility and stability of the compound.

Q3: What are the known degradation pathways for this compound?

A3: this compound can be susceptible to degradation under certain conditions. The primary degradation pathways include hydrolysis in acidic solutions and oxidation. The chemical structure of this compound, which lacks a 5-membered ring and an allylic alcohol group found in natural prostacyclin, contributes to its enhanced biological and chemical stability.

Q4: Can antioxidants be used to improve the stability of this compound solutions?

A4: Yes, studies have shown that antioxidants can enhance the stability of this compound, particularly in formulations like PLGA microspheres. Butylated hydroxytoluene (BHT) has been demonstrated to be an effective antioxidant for this purpose.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected experimental results.

This could be due to the degradation of your this compound stock solution. Follow the steps below to assess the stability of your solution.

Stability Assessment Workflow

Stability_Assessment_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_decision Decision A Prepare fresh this compound stock solution in anhydrous DMSO B Aliquot and store at -80°C and -20°C A->B Store C Analyze initial concentration (Time 0) using HPLC B->C Initial Analysis D Analyze aliquots at defined time points (e.g., 1, 2, 4 weeks) B->D Time-course Analysis E Compare peak area of This compound at each time point to Time 0 C->E D->E Compare F Significant decrease in peak area? E->F G Yes: Prepare fresh stock solution for experiments F->G Degradation Detected H No: Solution is stable under tested conditions F->H Stable

Caption: Workflow for assessing the stability of this compound stock solutions.

Quantitative Data Summary

While specific quantitative stability data in various solvents is not extensively published, the following table provides a general guideline based on available information. It is highly recommended to perform an in-house stability assessment as described in the troubleshooting guide.

SolventStorage TemperatureRecommended Storage Duration
DMSO-80°CUp to 6 months
DMSO-20°CUp to 1 month

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method to quantify this compound and its potential degradation products.

1. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO. Further dilute to a working concentration (e.g., 10 µg/mL) with the mobile phase.

  • Sample Solution: Dilute an aliquot of the stored this compound stock solution to the same working concentration as the standard solution using the mobile phase.

3. Forced Degradation Study Protocol:

To ensure the HPLC method is "stability-indicating," a forced degradation study should be performed to generate potential degradation products.

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder of this compound to 105°C for 24 hours, then dissolve in DMSO for analysis.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.

Signaling Pathways

This compound exerts its effects through a dual mechanism of action: agonism of the prostacyclin (IP) receptor and inhibition of thromboxane A2 synthase.

Prostacyclin IP Receptor Agonist Pathway

IP_Receptor_Pathway ONO1301 This compound IP_Receptor Prostacyclin (IP) Receptor ONO1301->IP_Receptor binds & activates G_Protein Gs Protein IP_Receptor->G_Protein activates AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes conversion of ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Vasodilation Vasodilation PKA->Vasodilation Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition

Caption: this compound acts as a prostacyclin IP receptor agonist, leading to vasodilation and inhibition of platelet aggregation.

Thromboxane A2 Synthase Inhibition Pathway

TXA2_Synthase_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 via COX enzymes TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 catalyzes conversion ONO1301 This compound ONO1301->TXA2_Synthase inhibits Vasoconstriction Vasoconstriction TXA2->Vasoconstriction Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation

Caption: this compound inhibits thromboxane A2 synthase, preventing the formation of the vasoconstrictor and platelet aggregator, thromboxane A2.

Overcoming challenges in ONO-1301 delivery to target tissues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ONO-1301 delivery systems. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the targeted delivery of ONO-1301. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Troubleshooting Guide: ONO-1301 Formulation and Delivery

This guide addresses specific issues that may be encountered during the formulation of ONO-1301 delivery systems and in subsequent in vitro and in vivo experiments.

Problem Probable Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency of ONO-1301 in PLGA Microspheres 1. High hydrophilicity of ONO-1301 leading to leakage into the external aqueous phase during o/w emulsion. 2. Inadequate polymer concentration. 3. Improper solvent/anti-solvent selection. 4. Suboptimal stirring speed during emulsification.1. Optimize the formulation by using a w/o/w double emulsion method. 2. Increase the polymer (PLGA) concentration in the organic phase.[1] 3. Screen different organic solvents (e.g., dichloromethane, ethyl acetate) and aqueous phase stabilizers (e.g., PVA). 4. Adjust the homogenization speed; higher speeds in the primary emulsion can increase encapsulation efficiency.[2]
High Initial Burst Release from PLGA Microspheres 1. Drug accumulation on the microsphere surface. 2. Porous microsphere structure. 3. High glass transition temperature (Tg) of the polymer.1. Employ a "self-healing" encapsulation technique by performing solvent evaporation near the polymer's Tg (e.g., 40°C for PLGA 7505).[3] 2. Incorporate plasticizers like dimethylphthalate (DEP) or tributyl O-acetylcitrate (TBAC) into the organic phase to create a denser polymer matrix.[3] 3. Wash the prepared microspheres thoroughly to remove surface-adsorbed drug.
Poor Stability of ONO-1301 in Formulation 1. Hydrolysis or oxidation of ONO-1301 during preparation or storage.[4]1. Incorporate antioxidants such as butylated hydroxytoluene (BHT) or α-tocopherol into the formulation. A 10% BHT concentration has been shown to be effective. 2. Store the formulation under controlled temperature and humidity conditions.
Inconsistent In Vitro Drug Release Profile 1. Aggregation of microspheres in the release medium. 2. Non-sink conditions for the hydrophobic drug. 3. Inappropriate drug release testing method.1. Use a suitable dissolution apparatus like USP Apparatus 4 (flow-through cell) to minimize aggregation. 2. Add surfactants (e.g., Tween 80, sodium lauryl sulfate) to the release medium to ensure sink conditions. 3. Consider dialysis-based methods, but be mindful of potential membrane interactions and limited media volume.
Variability in In Vivo Efficacy in Animal Models 1. Inconsistent drug release from the delivery system. 2. Inappropriate animal model for the targeted disease. 3. Variability in administration technique (e.g., subcutaneous injection site).1. Ensure consistent batch-to-batch quality of the ONO-1301 formulation. 2. Select a well-established animal model relevant to the therapeutic area (e.g., monocrotaline- or Sugen/hypoxia-induced pulmonary hypertension models). 3. Standardize the administration protocol, including the injection site, as this can affect subcutaneous absorption.

Frequently Asked Questions (FAQs)

Formulation & Stability

Q1: What is the primary challenge in formulating ONO-1301 for sustained release?

A1: The main challenge is its relatively short biological half-life. To achieve a prolonged therapeutic effect, ONO-1301 is often encapsulated in delivery systems like poly(lactic-co-glycolic acid) (PLGA) microspheres or nanoparticles to create a sustained-release formulation, referred to as ONO-1301SR.

Q2: How can the stability of ONO-1301 be improved within PLGA microspheres?

A2: The physicochemical stability of ONO-1301 in PLGA microspheres can be enhanced by incorporating antioxidants. Studies have shown that butylated hydroxytoluene (BHT) is effective in protecting ONO-1301 from degradation during storage.

Q3: What factors influence the particle size of ONO-1301 loaded PLGA microspheres?

A3: The particle size of PLGA microspheres can be controlled by several factors during the emulsion-solvent evaporation process. These include the polymer concentration, the type of organic solvent, the temperature, the ionic strength of the aqueous phase, the stirring rate, and the flow rate ratio of the organic to aqueous phase.

Mechanism of Action & Signaling

Q4: What is the dual mechanism of action of ONO-1301?

A4: ONO-1301 is a synthetic prostacyclin (PGI2) analog that acts as a prostacyclin IP receptor agonist and also possesses thromboxane A2 synthase inhibitory activity. This dual action helps to promote vasodilation and inhibit platelet aggregation while also reducing vasoconstriction.

Q5: What is the key signaling pathway activated by ONO-1301?

A5: ONO-1301 binds to the prostacyclin IP receptor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade stimulates the production and release of various therapeutic cytokines, including hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF).

Experimental Considerations

Q6: What are the recommended animal models for studying ONO-1301 in pulmonary hypertension?

A6: Commonly used rodent models for pulmonary hypertension include the monocrotaline (MCT)-induced model and the Sugen/hypoxia (SuHx) model. The MCT model involves a single injection of monocrotaline, while the SuHx model combines the administration of a VEGF receptor blocker (SU5416) with chronic hypoxia. Both models exhibit key pathological features of the human disease.

Q7: How can I perform in vitro release testing for a hydrophobic drug like ONO-1301 from microspheres?

A7: For hydrophobic drugs, it is crucial to maintain sink conditions in the release medium. This can be achieved by adding surfactants like Tween 80 or sodium lauryl sulfate. The sample-and-separate method or a continuous flow system (USP Apparatus 4) are commonly used techniques. Dialysis methods can also be employed, but care must be taken to select an appropriate membrane and ensure adequate media volume.

Quantitative Data Summary

Table 1: Influence of Formulation Parameters on PLGA Microsphere Characteristics
ParameterEffect on Particle SizeEffect on Encapsulation EfficiencyReference(s)
Polymer Concentration Increased concentration leads to larger particle size.Higher concentration can improve encapsulation.
Stirring Speed Higher stirring speed results in smaller particle size.Can influence encapsulation, optimization is needed.
Surfactant Concentration Higher concentration generally leads to smaller, more stable droplets and smaller particles.Can affect drug partitioning and encapsulation.
Organic to Aqueous Phase Ratio A higher ratio can lead to larger particles.Can impact emulsion stability and encapsulation.
Table 2: Pharmacokinetic Parameters of ONO-1301 Formulations in Rats
FormulationAdministration RouteKey FindingsReference(s)
ONO-1301 Solution SubcutaneousHalf-life of approximately 5.6 hours.
ONO-1301 Solution OralPeak plasma concentration at 2 hours; similar plasma concentration profile to subcutaneous administration.
ONO-1301 PLGA Microspheres (ONO-1301SR) SubcutaneousSustained release for up to 3 weeks.
ONO-1301 PLGA Microspheres with 10% BHT SubcutaneousHigher AUC(0-28) compared to microspheres without BHT, indicating improved stability and bioavailability.

Experimental Protocols

Protocol 1: Preparation of ONO-1301 Loaded PLGA Microspheres (O/W Emulsion-Solvent Evaporation)

Materials:

  • ONO-1301

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Polyvinyl alcohol (PVA)

  • Deionized water

Procedure:

  • Prepare the organic phase: Dissolve a specific amount of PLGA and ONO-1301 in the organic solvent (e.g., DCM).

  • Prepare the aqueous phase: Prepare an aqueous solution of PVA (e.g., 0.35% w/v).

  • Form the primary emulsion: Add the organic phase to the aqueous phase under continuous stirring at a controlled speed (e.g., 500 rpm) to form an oil-in-water (o/w) emulsion.

  • Solvent evaporation: Continue stirring for several hours to allow the organic solvent to evaporate, leading to the hardening of the microspheres.

  • Collect and wash: Collect the microspheres by centrifugation or filtration. Wash the collected microspheres with deionized water to remove residual PVA and unencapsulated drug.

  • Drying: Lyophilize or air-dry the microspheres.

Protocol 2: Preparation of ONO-1301 Nanospheres

Materials:

  • ONO-1301

  • Lipids: 1,2-dierucoyl-sn-glycerel-3-phosphorylcholine and N-(carbonyl-methoxypolyethyleneglycol 2000)-1,2 distearoyl-sn-glycero-3-phosphoethanolamine sodium salt (94:6 ratio)

  • Phosphate-buffered saline (PBS)

  • Dry ice/acetone bath

Procedure:

  • Mixing: Mix ONO-1301 and the lipid mixture at a drug-to-lipid ratio of 0.05.

  • Freeze-drying: Immediately freeze the solution in a dry ice/acetone bath and then freeze-dry for 17 hours.

  • Dispersion: Disperse the resulting powder in PBS in a warm bath (50°C) and sonicate until no lumps remain.

  • Filtration: Pass the solution through a 400 nm polycarbonate filter, followed by a 200 nm filter to obtain a translucent liposome fluid.

  • Purification: Purify the solution by ultrafiltration to obtain consistently sized nanospheres.

Visualizations

Signaling Pathway of ONO-1301

ONO1301_Signaling_Pathway ONO1301 ONO-1301 IP_Receptor Prostacyclin IP Receptor ONO1301->IP_Receptor Agonist Thromboxane_Synthase Thromboxane A2 Synthase ONO1301->Thromboxane_Synthase Inhibitor Adenylate_Cyclase Adenylate Cyclase IP_Receptor->Adenylate_Cyclase Activates Thromboxane_A2 ↓ Thromboxane A2 cAMP ↑ cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression ↑ Gene Expression CREB->Gene_Expression Activates Cytokines HGF, VEGF, SDF-1 Release Gene_Expression->Cytokines Therapeutic_Effects Therapeutic Effects (Vasodilation, Anti-inflammatory, Anti-proliferative) Cytokines->Therapeutic_Effects Vasoconstriction ↓ Vasoconstriction ↓ Platelet Aggregation Thromboxane_A2->Vasoconstriction

Caption: ONO-1301's dual-action signaling pathway.

Experimental Workflow: ONO-1301 PLGA Microsphere Preparation

ONO1301_Microsphere_Workflow Start Start Prepare_Organic 1. Prepare Organic Phase (ONO-1301 + PLGA in DCM) Start->Prepare_Organic Prepare_Aqueous 2. Prepare Aqueous Phase (PVA in Water) Start->Prepare_Aqueous Emulsification 3. O/W Emulsification (Homogenization) Prepare_Organic->Emulsification Prepare_Aqueous->Emulsification Solvent_Evaporation 4. Solvent Evaporation (Hardening of Microspheres) Emulsification->Solvent_Evaporation Collection_Washing 5. Collection & Washing (Centrifugation/Filtration) Solvent_Evaporation->Collection_Washing Drying 6. Drying (Lyophilization) Collection_Washing->Drying Characterization 7. Characterization (Size, EE%, Release) Drying->Characterization End End Characterization->End

Caption: Workflow for ONO-1301 PLGA microsphere preparation.

References

Identifying potential toxicity of (Z)-ONO 1301 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-ONO 1301, with a specific focus on identifying potential toxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cell death in our cultures treated with high concentrations of this compound. How can we confirm if this is a cytotoxic effect?

A1: To determine if the observed cell death is due to cytotoxicity from this compound, it is recommended to perform a dose-response experiment using a standard cytotoxicity assay, such as the MTT or Neutral Red uptake assay. These assays will help quantify cell viability across a range of concentrations and determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity. It is also crucial to include appropriate vehicle controls to rule out any effects of the solvent used to dissolve this compound.

Q2: Our in vitro experiments with this compound show high variability between replicate wells in our cytotoxicity assay. What could be the cause?

A2: High variability in cytotoxicity assays can stem from several factors. Ensure that your cell seeding is uniform across the plate, as variations in cell density can lead to inconsistent results. Also, check for proper mixing of the compound in the culture medium and ensure that the compound is fully solubilized. Inconsistent incubation times or temperature fluctuations across the incubator can also contribute to variability. Reviewing pipetting techniques to ensure accuracy and consistency is also recommended.

Q3: We are using a high concentration of this compound, and our MTT assay is showing a high background absorbance in the cell-free control wells. What should we do?

A3: A high background in cell-free wells of an MTT assay can indicate that this compound is directly reducing the MTT reagent, a phenomenon that can occur with some chemical compounds. To correct for this, you should subtract the absorbance of the cell-free control (media + MTT + compound) from the absorbance of your experimental wells (media + MTT + compound + cells). If the interference is significant, consider using a different cytotoxicity assay that is less susceptible to chemical interference, such as the Neutral Red uptake assay or a lactate dehydrogenase (LDH) release assay.

Q4: What are the known adverse effects of this compound at high doses in vivo?

A4: A phase I clinical study of this compound reported adverse effects including diarrhea and headache.[1] While specific high-dose toxicity studies in animals are not extensively detailed in publicly available literature, it is important to conduct thorough dose-ranging studies in any new animal model to establish a safe and effective dose. Monitoring for clinical signs of toxicity and assessing relevant biomarkers is crucial.

Troubleshooting Guides

Guide 1: Unexpectedly Low Cell Viability
Symptom Possible Cause Troubleshooting Step
Significant cell death at expected non-toxic concentrations.High effective concentration due to solvent effects: The vehicle used to dissolve this compound may be toxic to the cells at the concentration used.Run a vehicle control experiment with varying concentrations of the solvent to determine its toxicity profile.
Contamination: Bacterial or fungal contamination in the cell culture or reagents.Visually inspect cultures for signs of contamination. Test media and reagents for sterility.
Incorrect compound concentration: Error in calculating the stock solution or dilutions.Verify the calculations and prepare a fresh stock solution of this compound.
Guide 2: Inconsistent Results Across Experiments
Symptom Possible Cause Troubleshooting Step
The IC50 value for cytotoxicity varies significantly between experimental runs.Cell passage number and health: Cells at high passage numbers or in poor health can have altered sensitivity to compounds.Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Reagent variability: Inconsistent quality or age of media, serum, or assay reagents.Use reagents from the same lot for the duration of a study. Prepare fresh reagents as needed and follow storage instructions carefully.
Solubility issues: this compound may not be fully dissolved at higher concentrations, leading to inconsistent effective concentrations.Visually inspect the stock solution and final dilutions for any precipitate. Consider using a different solvent or sonication to aid dissolution.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the cytotoxicity of this compound at high concentrations. The following table provides a known IC50 value related to its therapeutic effect. Researchers should generate their own dose-response curves for cytotoxicity in their specific cell models.

Parameter Value Assay Reference
IC50460 nMCollagen-induced platelet aggregationNot explicitly cited in the provided search results, but mentioned as a known value.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is a standard method to assess cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the diluted compound. Include vehicle controls and untreated controls.

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength between 540 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Neutral Red Uptake Assay for Cytotoxicity

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol.

  • Neutral Red Incubation: After the treatment period, remove the media and add a medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.

  • Washing: Remove the Neutral Red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of acetic acid, ethanol, and water) to each well to extract the dye from the lysosomes.

  • Absorbance Reading: Measure the absorbance at approximately 540 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.

Visualizations

Signaling_Pathway cluster_cell Cell Membrane ONO_1301 This compound IP_Receptor Prostacyclin (IP) Receptor ONO_1301->IP_Receptor Binds to AC Adenylate Cyclase IP_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., HGF, VEGF) CREB->Gene_Expression Promotes

Caption: Signaling pathway of this compound.

Experimental_Workflow start Start: Seed Cells in 96-well Plate treatment Treat with this compound (Dose-Response Concentrations) start->treatment incubation Incubate for 24-72 hours treatment->incubation assay_choice Select Cytotoxicity Assay incubation->assay_choice mtt_assay MTT Assay: Add MTT, Incubate, Solubilize assay_choice->mtt_assay MTT nr_assay Neutral Red Assay: Add NR, Incubate, Wash, Destain assay_choice->nr_assay Neutral Red read_absorbance Read Absorbance (Plate Reader) mtt_assay->read_absorbance nr_assay->read_absorbance data_analysis Data Analysis: Calculate % Viability, Determine IC50 read_absorbance->data_analysis end End: Cytotoxicity Profile data_analysis->end

Caption: Workflow for assessing cytotoxicity.

Troubleshooting_Logic start High Background Signal in Cell-Free Control? yes_interference Potential Compound Interference start->yes_interference Yes no_other_issue Check for Other Issues (e.g., Contamination) start->no_other_issue No run_control Run Compound-Only Control yes_interference->run_control subtract_bg Subtract Background Absorbance run_control->subtract_bg change_assay Consider Alternative Assay (e.g., LDH Release) subtract_bg->change_assay If interference is high

Caption: Troubleshooting high background signal.

References

ONO-1301 Technical Support Center: Preventing Degradation During Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of ONO-1301 to prevent its degradation. Adherence to these protocols is crucial for ensuring the compound's stability and the validity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for ONO-1301?

A1: The optimal storage conditions for ONO-1301 depend on its form (powder vs. in solvent). Following these guidelines is critical for maintaining its stability.

Q2: How long can I store ONO-1301?

A2: The shelf-life of ONO-1301 is dependent on the storage temperature and whether it is in solid form or dissolved in a solvent. For specific durations, please refer to the stability data table below.

Q3: What are the primary causes of ONO-1301 degradation?

A3: ONO-1301 is primarily susceptible to two types of degradation:

  • Hydrolysis: This can occur in acidic conditions.

  • Oxidation: This is a significant degradation pathway, particularly when the compound is formulated in certain delivery systems like PLGA microspheres.[1][2][3]

Q4: I suspect my ONO-1301 has degraded. What should I do?

A4: If you suspect degradation, it is recommended to discard the sample and use a fresh stock. Using degraded ONO-1301 can lead to inaccurate and unreliable experimental results. Signs of potential degradation can include changes in physical appearance (color, clarity of solution) or a loss of biological activity in your assays.

Q5: Are there any additives that can enhance the stability of ONO-1301?

A5: Yes, antioxidants have been shown to be effective in preventing the oxidation of ONO-1301. Specifically, Butylated Hydroxytoluene (BHT) has been demonstrated to improve the stability of ONO-1301 when formulated in poly(lactide-co-glycolide) (PLGA) microspheres.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity in an in vitro or in vivo experiment. Compound degradation due to improper storage.- Immediately aliquot and store new vials of ONO-1301 at the recommended temperatures. - Use a fresh vial for each experiment to avoid multiple freeze-thaw cycles. - For long-term studies, consider a sustained-release formulation.
Precipitate observed in a previously clear ONO-1301 solution. - Solvent evaporation. - Compound has fallen out of solution due to temperature changes or solvent incompatibility. - Degradation product precipitation.- Ensure solvent vials are tightly sealed to prevent evaporation. - Briefly sonicate the solution to attempt redissolution. If precipitate remains, discard the solution. - Always use freshly prepared solutions for experiments.
Discoloration of ONO-1301 powder or solution. Oxidation or other chemical degradation.Discard the discolored compound immediately and obtain a fresh batch. Ensure the new batch is stored under inert gas if possible and protected from light.

Data Presentation

Table 1: Recommended Storage Conditions and Stability of ONO-1301
FormStorage TemperatureDurationSource(s)
Powder -20°C3 years
4°C6 months
In Solvent -80°C6 months
-20°C1 month
Table 2: Effect of Antioxidants on ONO-1301 Stability in PLGA Microspheres
FormulationAntioxidantStorage ConditionOutcomeSource(s)
ONO-1301 loaded PLGA MSNone28 daysObservation of oxidized product
ONO-1301 loaded PLGA MS10% Butylated Hydroxytoluene (BHT)28 daysSuperior stability, prevention of oxidized product formation
ONO-1301 loaded PLGA MSα-tocopherol28 daysLess effective than BHT in preventing oxidation

Experimental Protocols

Protocol 1: Preparation of ONO-1301 Stock Solution

  • Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood.

  • Weighing: Accurately weigh the desired amount of ONO-1301 powder.

  • Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration. Use freshly opened, anhydrous DMSO as ONO-1301 is hygroscopic.

  • Dissolution: If necessary, use ultrasonic agitation to ensure complete dissolution.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock.

  • Storage: Immediately store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol is a general guideline for assessing the stability of ONO-1301. Specific parameters may need to be optimized for your system.

  • Sample Preparation:

    • Prepare a standard solution of ONO-1301 of known concentration in the mobile phase.

    • Prepare samples of the stored ONO-1301 for analysis by diluting them to a similar concentration with the mobile phase.

  • HPLC System and Conditions:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid is a common starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength for ONO-1301.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main ONO-1301 peak in the sample chromatogram compared to the standard indicates degradation.

    • The percentage of remaining ONO-1301 can be quantified by comparing the peak area of the sample to that of the standard.

Visualizations

ONO_1301_Degradation_Pathway ONO_1301 ONO-1301 (Stable Form) Degraded_Hydrolysis Hydrolyzed Product ONO_1301->Degraded_Hydrolysis Hydrolysis Degraded_Oxidation Oxidized Product ONO_1301->Degraded_Oxidation Oxidation Acidic_Conditions Acidic Conditions (e.g., low pH solution) Acidic_Conditions->Degraded_Hydrolysis Oxidizing_Agents Oxidizing Agents (e.g., reactive oxygen species) Oxidizing_Agents->Degraded_Oxidation

Caption: ONO-1301 degradation pathways.

Experimental_Workflow_for_Storage start Receive ONO-1301 Powder storage_powder Store at -20°C (Up to 3 years) start->storage_powder prepare_solution Prepare Stock Solution (e.g., in DMSO) storage_powder->prepare_solution aliquot Aliquot into single-use volumes prepare_solution->aliquot storage_solution_long Store at -80°C (Up to 6 months) aliquot->storage_solution_long Long-term storage_solution_short Store at -20°C (Up to 1 month) aliquot->storage_solution_short Short-term use_in_experiment Use in Experiment storage_solution_long->use_in_experiment storage_solution_short->use_in_experiment

Caption: Recommended workflow for ONO-1301 storage.

References

Optimizing cell culture conditions for ONO-1301 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell culture conditions for studies involving ONO-1301.

Frequently Asked Questions (FAQs)

Q1: What is ONO-1301 and what is its primary mechanism of action?

A1: ONO-1301 is a synthetic prostacyclin (PGI2) agonist that also exhibits thromboxoxane A2 synthase inhibitory activity.[1][2] Its primary mechanism of action involves binding to the prostacyclin I (IP) receptor, a G-protein coupled receptor (GPCR).[3] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5] Elevated cAMP levels, in turn, promote the expression and secretion of various protective and pro-angiogenic factors, such as hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF).

Q2: Which cell types are typically used in ONO-1301 in vitro studies?

A2: ONO-1301 has been studied in a variety of cell types, including:

  • Endothelial Cells (e.g., HUVECs): To investigate angiogenesis and the production of HGF and VEGF.

  • Fibroblasts (e.g., Normal Human Dermal Fibroblasts): To study the induction of HGF and VEGF secretion.

  • Vascular Smooth Muscle Cells: To examine effects on vascular remodeling and proliferation.

  • Macrophages: To assess anti-inflammatory effects.

  • Hepatic Stellate Cells: To study anti-fibrotic effects in the context of liver disease.

Q3: What is the recommended concentration range for ONO-1301 in cell culture experiments?

A3: The optimal concentration of ONO-1301 can vary depending on the cell type and the specific endpoint being measured. However, a common effective concentration range reported in the literature is between 0.01 and 0.1 µM . It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare ONO-1301 for in vitro experiments?

A4: For in vitro use, ONO-1301 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Section 1: Cell Culture Issues

Q5: My endothelial cells show low viability and poor attachment after a few days in culture. What could be the cause?

A5: Low viability and poor attachment in endothelial cell cultures can be due to several factors:

  • Suboptimal Seeding Density: Endothelial cells often require a certain density to establish cell-cell contacts for survival and proliferation. Try increasing the initial seeding density.

  • Improper Coating of Culture Vessels: Endothelial cells, such as HUVECs, often require a pre-coated surface for optimal attachment. Consider coating your culture flasks or plates with gelatin, fibronectin, or a commercial coating solution.

  • Media Quality and Refreshment: Ensure you are using the appropriate endothelial cell growth medium, and that it is fresh. For sensitive primary cells, a partial media change every 48 hours can improve viability by replenishing nutrients and removing waste products.

  • Mycoplasma Contamination: This is a common and often undetected issue that can lead to a decline in cell health. Regularly test your cultures for mycoplasma contamination.

Q6: My fibroblast culture has become cloudy and the media color changed rapidly. What should I do?

A6: A cloudy culture with a rapid change in media pH is a strong indicator of bacterial contamination.

  • Immediate Action: Discard the contaminated culture and any media or reagents that may have come into contact with it to prevent cross-contamination.

  • Decontamination: Thoroughly decontaminate the incubator, biosafety cabinet, and any other equipment used.

  • Review Aseptic Technique: Re-evaluate your laboratory's aseptic techniques to identify and rectify any potential sources of contamination. This includes proper handwashing, use of sterile reagents and equipment, and minimizing the time cultures are exposed to the open air.

Section 2: Experimental Issues with ONO-1301

Q7: I am not observing the expected increase in HGF or VEGF secretion after treating my cells with ONO-1301. What are the possible reasons?

A7: Several factors could contribute to a lack of response to ONO-1301:

  • Suboptimal ONO-1301 Concentration: As mentioned, the optimal concentration can be cell-type dependent. Perform a dose-response curve to ensure you are using an effective concentration.

  • Incorrect Incubation Time: The induction of HGF and VEGF is time-dependent. You may need to optimize the incubation time. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the peak of expression.

  • Cell Health and Confluency: Ensure your cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells may not respond optimally to stimuli.

  • Assay Sensitivity: Verify that your detection method (e.g., ELISA) is sensitive enough to detect the expected changes in protein levels.

Q8: My cAMP assay results are inconsistent or show high background. How can I improve this?

A8: Inconsistent cAMP assay results can be frustrating. Here are some troubleshooting tips:

  • Cell Handling: Be gentle with your cells during seeding and media changes, as excessive stress can affect intracellular signaling.

  • Reagent Preparation: Prepare all reagents, including the ONO-1301 dilution, fresh for each experiment.

  • Incubation Times: Adhere strictly to the incubation times specified in your cAMP assay kit protocol.

  • Phosphodiesterase (PDE) Inhibitors: Consider including a PDE inhibitor, such as IBMX, in your assay buffer. PDEs degrade cAMP, and their inhibition can amplify the signal.

  • Assay Kit Quality: Ensure your cAMP assay kit is from a reputable supplier and is not expired.

Data Presentation

Table 1: Recommended ONO-1301 Concentration for In Vitro Studies

ParameterRecommended ValueReference
Concentration Range0.01 - 0.1 µM
SolventDMSO
Final DMSO Concentration≤ 0.1%General cell culture best practice

Table 2: General Cell Seeding Densities

Cell TypeSeeding Density (cells/cm²)NotesReference
HUVEC10,000 - 20,000Requires coated surface
Fibroblasts3,000 - 6,000For regular subculturing
Vascular Smooth Muscle Cells10,000Varies by vessel origin

Experimental Protocols

Protocol 1: Culturing Human Umbilical Vein Endothelial Cells (HUVECs)
  • Vessel Coating: Coat tissue culture flasks or plates with a 0.1% gelatin solution for at least 30 minutes at 37°C. Aspirate the gelatin solution and allow the vessel to dry before use.

  • Media Preparation: Use a commercial endothelial cell growth medium supplemented with the manufacturer-recommended growth factors and 5-10% fetal bovine serum (FBS).

  • Cell Thawing: Rapidly thaw a cryovial of HUVECs in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed medium.

  • Seeding: Centrifuge the cells at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed onto the gelatin-coated vessel at a density of 10,000-20,000 cells/cm².

  • Incubation: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Media Change: For the first 24 hours, do not disturb the cells. After 24 hours, replace the medium to remove residual cryoprotectant. Subsequently, change the medium every 48 hours.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using a trypsin-EDTA solution. Neutralize the trypsin with medium containing FBS and re-seed as required.

Protocol 2: ONO-1301 Treatment and Measurement of VEGF Secretion by ELISA
  • Cell Seeding: Seed HUVECs in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • ONO-1301 Preparation: Prepare a stock solution of ONO-1301 in DMSO. On the day of the experiment, dilute the stock solution in serum-free or low-serum medium to the desired final concentrations (e.g., 0.01, 0.05, 0.1 µM). Include a vehicle control (medium with the same final concentration of DMSO).

  • Cell Treatment: Aspirate the culture medium from the cells and wash once with PBS. Add the ONO-1301-containing medium or vehicle control to the respective wells.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any detached cells or debris.

  • VEGF ELISA: Measure the concentration of VEGF in the clarified supernatant using a commercially available human VEGF ELISA kit. Follow the manufacturer's instructions for the assay procedure, including the preparation of standards and samples.

Mandatory Visualization

ONO_1301_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm ONO_1301 ONO-1301 IP_Receptor IP Receptor (GPCR) ONO_1301->IP_Receptor G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Nucleus Nucleus CREB->Nucleus Translocates to Gene_Expression Gene Expression (HGF, VEGF) Nucleus->Gene_Expression Upregulates

ONO-1301 signaling pathway leading to increased gene expression.

Experimental_Workflow start Start seed_cells Seed Cells (e.g., HUVECs) start->seed_cells culture_cells Culture to 80-90% Confluency seed_cells->culture_cells prepare_ono1301 Prepare ONO-1301 and Vehicle Control culture_cells->prepare_ono1301 treat_cells Treat Cells culture_cells->treat_cells prepare_ono1301->treat_cells incubate Incubate (e.g., 24 hours) treat_cells->incubate collect_supernatant Collect and Clarify Supernatant incubate->collect_supernatant elisa Perform VEGF ELISA collect_supernatant->elisa analyze_data Analyze Data elisa->analyze_data end End analyze_data->end

Experimental workflow for measuring VEGF secretion after ONO-1301 treatment.

References

Troubleshooting inconsistent results in ONO-1301 cAMP assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are using ONO-1301 in cyclic AMP (cAMP) assays and encountering inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is ONO-1301 and how does it affect intracellular cAMP levels?

ONO-1301 is a synthetic agonist of the prostacyclin receptor (IP receptor), which is a G-protein coupled receptor (GPCR).[1] Upon binding to the IP receptor, ONO-1301 activates the Gs alpha subunit of the G-protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP), leading to an increase in intracellular cAMP levels.[2][3] ONO-1301 is also known to inhibit thromboxane A2 synthase.[4][5]

Q2: What are the common causes of inconsistent results in ONO-1301 cAMP assays?

Inconsistent results in ONO-1301 cAMP assays can arise from several factors, including:

  • Cell-based issues: Cell line variability, passage number, cell density, and overall cell health can significantly impact results.

  • Reagent handling: Improper storage or preparation of ONO-1301, cAMP assay kit reagents, and other solutions.

  • Assay protocol variations: Inconsistent incubation times, temperatures, or pipetting techniques.

  • Instrument settings: Incorrect plate reader settings for the specific assay format (e.g., luminescence, HTRF).

  • Data analysis: Inappropriate curve fitting or data normalization.

Q3: How can I be sure that the observed cAMP increase is specifically due to ONO-1301's action on the IP receptor?

To confirm the specificity of ONO-1301's effect, you can include a negative control where the cells are treated with a selective IP receptor antagonist prior to the addition of ONO-1301. A significant reduction in the ONO-1301-induced cAMP signal in the presence of the antagonist would indicate that the effect is mediated through the IP receptor.

Q4: Should I use a phosphodiesterase (PDE) inhibitor in my ONO-1301 cAMP assay?

Yes, it is highly recommended to include a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer. PDEs are enzymes that degrade cAMP. Inhibiting their activity will lead to an accumulation of cAMP, resulting in a more robust and reproducible signal.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your ONO-1301 cAMP assays in a question-and-answer format.

Issue 1: High Background Signal

  • Question: My negative control wells (without ONO-1301) show a high cAMP signal. What could be the cause?

  • Answer: High background can be caused by several factors:

    • Constitutive IP Receptor Activity: The cell line you are using might have a high basal level of IP receptor signaling.

    • Endogenous Ligand Production: Your cells may be producing endogenous prostacyclins that activate the IP receptor.

    • Serum Components: If your assay medium contains serum, components within the serum could be stimulating cAMP production. To mitigate this, serum-starve your cells for a few hours before the assay.

    • High Cell Density: Plating too many cells per well can lead to an elevated basal cAMP level.

Issue 2: Low Signal-to-Noise Ratio

  • Question: I am not seeing a significant difference in the cAMP signal between my control and ONO-1301-treated wells. How can I improve this?

  • Answer: A low signal-to-noise ratio can be addressed by:

    • Optimizing ONO-1301 Concentration: Perform a dose-response experiment to determine the optimal concentration of ONO-1301 that gives a robust signal.

    • Optimizing Incubation Time: The kinetics of cAMP production can vary. Conduct a time-course experiment to identify the peak response time after ONO-1301 stimulation.

    • Increasing Cell Number: A higher cell density can sometimes amplify the signal. However, be mindful of also potentially increasing the background signal.

    • Checking Reagent Integrity: Ensure that your ONO-1301 stock solution and assay kit reagents have not degraded.

Issue 3: High Well-to-Well Variability

  • Question: I am observing large error bars in my replicate wells. What is causing this variability?

  • Answer: High variability can be minimized by:

    • Ensuring Uniform Cell Seeding: Make sure your cell suspension is homogenous before plating to ensure an equal number of cells in each well.

    • Precise Pipetting: Use calibrated pipettes and consistent pipetting techniques for adding cells, ONO-1301, and assay reagents.

    • Avoiding Edge Effects: The outer wells of a microplate are prone to evaporation. To minimize this, avoid using the outermost wells or fill them with sterile water or PBS to maintain humidity.

    • Maintaining Consistent Temperature: Ensure uniform temperature across the plate during incubations, as temperature gradients can affect enzymatic reactions in the assay.

Quantitative Data

ParameterValueCell Line/SystemCommentsReference
cAMP Induction Dose-dependent increaseNormal human dermal fibroblastsThe effect was mimicked by a cAMP analog and an adenylyl cyclase activator, and inhibited by a cAMP inhibitor.
cAMP Induction Dose-dependent increaseIn vivo (mice)Plasma cAMP levels were increased in a dose-dependent manner.
IC50 460 nMCollagen-induced platelet aggregationThis is not a direct measure of cAMP induction but reflects the inhibitory activity of ONO-1301 on a related physiological process.

Experimental Protocols

Protocol 1: Bioluminescent cAMP Assay (Adherent Cells)

This is a general protocol and should be optimized for your specific cell line and assay kit.

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a white, opaque 96- or 384-well plate at a pre-determined optimal density.

    • Incubate overnight at 37°C in a humidified CO2 incubator to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of ONO-1301 in a suitable assay buffer (e.g., HBSS or serum-free media) containing a PDE inhibitor (e.g., 0.5 mM IBMX).

    • Carefully remove the culture medium from the cells.

    • Add the ONO-1301 dilutions to the respective wells. Include a vehicle control (assay buffer with PDE inhibitor but no ONO-1301).

  • Cell Stimulation:

    • Incubate the plate at room temperature for the optimized stimulation time (e.g., 30 minutes).

  • cAMP Measurement:

    • Follow the manufacturer's instructions for your specific bioluminescent cAMP assay kit. This typically involves:

      • Adding a cell lysis buffer.

      • Adding a detection reagent containing a cAMP-dependent kinase.

      • Adding a kinase-glow reagent to measure the remaining ATP.

    • Read the luminescence on a plate reader. The signal is inversely proportional to the cAMP concentration.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This is a general protocol and should be optimized for your specific cell line and assay kit.

  • Cell Preparation:

    • Harvest and count your cells.

    • Resuspend the cells in the stimulation buffer provided with the HTRF kit, containing a PDE inhibitor.

  • Compound and Cell Addition:

    • Dispense the cell suspension into a low-volume, white 384-well plate.

    • Add the ONO-1301 serial dilutions to the wells.

  • Cell Stimulation:

    • Incubate the plate at room temperature for the optimized stimulation time.

  • cAMP Detection:

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to the wells according to the kit protocol.

    • Incubate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • The HTRF signal is inversely proportional to the amount of cAMP produced.

Visualizations

.dot

ONO_1301_Signaling_Pathway ONO_1301 ONO-1301 IP_Receptor Prostacyclin (IP) Receptor (GPCR) ONO_1301->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: ONO-1301 signaling pathway leading to cAMP production.

.dot

cAMP_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis Cell_Seeding 1. Seed Cells in Microplate Overnight_Incubation 2. Incubate Overnight (for adherent cells) Cell_Seeding->Overnight_Incubation Prepare_ONO1301 3. Prepare ONO-1301 Dilutions Overnight_Incubation->Prepare_ONO1301 Add_ONO1301 4. Add ONO-1301 to Cells Prepare_ONO1301->Add_ONO1301 Stimulation 5. Incubate for Stimulation Add_ONO1301->Stimulation Cell_Lysis 6. Lyse Cells Stimulation->Cell_Lysis Add_Reagents 7. Add cAMP Detection Reagents Cell_Lysis->Add_Reagents Incubate_Detection 8. Incubate for Signal Development Add_Reagents->Incubate_Detection Read_Plate 9. Read Plate Incubate_Detection->Read_Plate Data_Analysis 10. Analyze Data Read_Plate->Data_Analysis

Caption: General experimental workflow for a cell-based cAMP assay.

.dot

Troubleshooting_Tree Inconsistent_Results Inconsistent Results? High_Background High Background? Inconsistent_Results->High_Background Yes Low_Signal Low Signal-to-Noise? Inconsistent_Results->Low_Signal No Check_Cell_Density Optimize Cell Density High_Background->Check_Cell_Density Yes Serum_Starve Serum-Starve Cells High_Background->Serum_Starve Yes Check_Reagents_BG Check for Contaminated Reagents High_Background->Check_Reagents_BG Yes High_Variability High Variability? Low_Signal->High_Variability No Optimize_Concentration Optimize ONO-1301 Concentration Low_Signal->Optimize_Concentration Yes Optimize_Time Optimize Incubation Time Low_Signal->Optimize_Time Yes Check_Reagents_Signal Check Reagent Activity Low_Signal->Check_Reagents_Signal Yes Use_PDE_Inhibitor Ensure PDE Inhibitor is Used Low_Signal->Use_PDE_Inhibitor Yes Check_Pipetting Review Pipetting Technique High_Variability->Check_Pipetting Yes Uniform_Seeding Ensure Uniform Cell Seeding High_Variability->Uniform_Seeding Yes Avoid_Edge_Effects Avoid Plate Edge Effects High_Variability->Avoid_Edge_Effects Yes Resolved Problem Resolved Check_Cell_Density->Resolved Serum_Starve->Resolved Check_Reagents_BG->Resolved Optimize_Concentration->Resolved Optimize_Time->Resolved Check_Reagents_Signal->Resolved Use_PDE_Inhibitor->Resolved Check_Pipetting->Resolved Uniform_Seeding->Resolved Avoid_Edge_Effects->Resolved

Caption: Decision tree for troubleshooting inconsistent cAMP assay results.

References

Technical Support Center: Enhancing the Oral Bioavailability of ONO-1301

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of ONO-1301.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the low oral bioavailability of ONO-1301?

A1: While specific data on the oral bioavailability of ONO-1301 is not extensively published, potential reasons for low oral bioavailability of a compound like ONO-1301, a prostacyclin agonist, could include:

  • Poor Aqueous Solubility: The molecule's structure may lead to limited dissolution in the gastrointestinal (GI) fluids. ONO-1301 is soluble in DMSO, but its aqueous solubility might be a limiting factor.[1]

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.[2][3] Bypassing this through strategies like lymphatic transport can be beneficial.[3][4]

  • Chemical Instability: ONO-1301's stability in the acidic environment of the stomach or in the presence of digestive enzymes could be a concern.

  • Poor Membrane Permeation: The physicochemical properties of ONO-1301 may hinder its ability to cross the intestinal epithelium.

Q2: What are the general strategies to enhance the oral bioavailability of drugs like ONO-1301?

A2: Several formulation strategies can be employed to improve the oral bioavailability of challenging compounds:

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.

  • Particle Size Reduction: Techniques like micronization and nanocrystal technology increase the surface area for dissolution.

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state can enhance solubility and dissolution rate.

  • Prodrug Approach: Modifying the chemical structure of the drug to create a prodrug with improved absorption characteristics.

  • Use of Permeation Enhancers: Excipients that reversibly increase the permeability of the intestinal membrane.

  • Sustained-Release Formulations: A slow-release form of ONO-1301 (SR-ONO) has been developed, which may also contribute to improved and more consistent absorption profiles.

Q3: How does ONO-1301 exert its therapeutic effects?

A3: ONO-1301 is a long-acting prostacyclin agonist that also possesses thromboxane synthase inhibitory activity. Its mechanism involves stimulating the production of cyclic adenosine 3',5'-monophosphate (cAMP) and inducing the release of protective factors like hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF).

Troubleshooting Guides

Issue 1: Poor and Variable Absorption of ONO-1301 in Preclinical Animal Models
Potential Cause Troubleshooting Step Expected Outcome
Low Aqueous Solubility 1. Formulate with a solubilizing agent: Prepare a simple solution of ONO-1301 with a pharmaceutically acceptable co-solvent (e.g., PEG 400, propylene glycol) or a surfactant (e.g., Tween 80). 2. Develop a lipid-based formulation: Prepare a Self-Emulsifying Drug Delivery System (SEDDS) by dissolving ONO-1301 in a mixture of oils, surfactants, and co-surfactants.Increased and more consistent plasma concentrations of ONO-1301.
Rapid Degradation in the GI Tract 1. Administer with an enteric-coated capsule: Encapsulate the ONO-1301 formulation in a capsule that dissolves only in the higher pH of the small intestine. 2. Incorporate antioxidants: If oxidative degradation is suspected, include antioxidants like butylated hydroxytoluene (BHT) or α-tocopherol in the formulation.Improved stability of the drug in the GI tract, leading to higher bioavailability.
High First-Pass Metabolism 1. Utilize a lymphatic-targeting formulation: Formulations rich in long-chain triglycerides can promote lymphatic uptake, bypassing the portal circulation and first-pass metabolism. 2. Co-administer with a metabolic inhibitor (for research purposes): In preclinical studies, co-administration with a known inhibitor of relevant metabolizing enzymes can help quantify the extent of first-pass metabolism.Increased systemic exposure to the parent drug.
Issue 2: Inconsistent In Vitro Dissolution of ONO-1301 Formulation
Potential Cause Troubleshooting Step Expected Outcome
Drug Recrystallization in Amorphous Solid Dispersion 1. Optimize polymer selection: Screen different polymers (e.g., PVP, HPMC, Soluplus®) to find one that has good miscibility with ONO-1301 and can effectively inhibit crystallization. 2. Increase drug loading carefully: High drug loading can increase the risk of recrystallization. Determine the optimal drug-to-polymer ratio.A stable amorphous solid dispersion with consistent and enhanced dissolution.
Poor Emulsification of SEDDS 1. Adjust the surfactant-to-oil ratio: A higher concentration of surfactant generally leads to finer emulsions. 2. Screen different surfactants and co-surfactants: The hydrophilic-lipophilic balance (HLB) of the surfactant system is critical for efficient emulsification.Formation of a stable nano- or microemulsion upon dilution in aqueous media, leading to improved drug release.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters for Different ONO-1301 Formulations

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension 100 (Reference)
Solution with Co-solvent
SEDDS Formulation
Amorphous Solid Dispersion
Nanoparticle Formulation

This table is a template for researchers to populate with their experimental data.

Table 2: Formulation Components for ONO-1301 Bioavailability Enhancement Studies

Formulation TypeKey ComponentsExample ExcipientsPurpose
Lipid-Based (SEDDS) Oil, Surfactant, Co-surfactantCapryol 90, Cremophor EL, Transcutol HPTo enhance solubility and lymphatic absorption.
Amorphous Solid Dispersion PolymerPVP K30, HPMC-AS, Soluplus®To increase solubility and dissolution rate by preventing crystallization.
Nanoparticles Polymer, StabilizerPLGA, Poloxamer 188To increase surface area and potentially alter absorption pathways.

Experimental Protocols

Protocol 1: Preparation of ONO-1301 Self-Emulsifying Drug Delivery System (SEDDS)
  • Screening of Excipients:

    • Determine the solubility of ONO-1301 in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Kolliphor RH 40), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).

  • Construction of Ternary Phase Diagrams:

    • Select the most suitable excipients based on solubility studies.

    • Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.

  • Preparation of the SEDDS Formulation:

    • Accurately weigh the chosen amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Heat the mixture to 40°C in a water bath and vortex until a homogenous solution is formed.

    • Dissolve the required amount of ONO-1301 in the mixture with continuous stirring.

  • Characterization of the SEDDS:

    • Emulsification Study: Add a small amount of the SEDDS formulation to a specified volume of water with gentle stirring and observe the formation of the emulsion.

    • Droplet Size Analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using dynamic light scattering.

    • In Vitro Drug Release: Perform dissolution studies using a suitable apparatus (e.g., USP Type II) with a relevant dissolution medium.

Protocol 2: Preparation of ONO-1301 Amorphous Solid Dispersion by Solvent Evaporation
  • Selection of Polymer:

    • Choose a polymer that is miscible with ONO-1301 and soluble in a common volatile solvent (e.g., methanol, ethanol, acetone).

  • Preparation of the Spraying Solution:

    • Dissolve both ONO-1301 and the selected polymer (e.g., PVP K30) in the chosen solvent at a specific drug-to-polymer ratio.

  • Solvent Evaporation:

    • Use a rotary evaporator to remove the solvent under vacuum at a controlled temperature.

  • Characterization of the Solid Dispersion:

    • Solid-State Characterization: Analyze the physical form of ONO-1301 in the dispersion using Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous state.

    • In Vitro Dissolution: Compare the dissolution profile of the solid dispersion to that of the pure crystalline drug.

Visualizations

G cluster_oral Oral Administration of ONO-1301 cluster_gi Gastrointestinal Tract cluster_absorption Absorption Barriers ONO-1301 Formulation ONO-1301 Formulation Dissolution Dissolution ONO-1301 Formulation->Dissolution Degradation Degradation Dissolution->Degradation Low Stability Permeation Permeation Dissolution->Permeation Solubilized Drug Intestinal Epithelium Intestinal Epithelium Permeation->Intestinal Epithelium First-Pass Metabolism (Liver) First-Pass Metabolism (Liver) Intestinal Epithelium->First-Pass Metabolism (Liver) Systemic Circulation Systemic Circulation Intestinal Epithelium->Systemic Circulation Direct Absorption First-Pass Metabolism (Liver)->Systemic Circulation Reduced Bioavailability

Caption: Factors Affecting Oral Bioavailability of ONO-1301.

G cluster_problem Problem: Low Oral Bioavailability cluster_strategy Potential Strategies Low Solubility Low Solubility Lipid-Based Formulations (SEDDS) Lipid-Based Formulations (SEDDS) Low Solubility->Lipid-Based Formulations (SEDDS) Amorphous Solid Dispersions Amorphous Solid Dispersions Low Solubility->Amorphous Solid Dispersions Nanoparticles Nanoparticles Low Solubility->Nanoparticles High First-Pass Metabolism High First-Pass Metabolism High First-Pass Metabolism->Lipid-Based Formulations (SEDDS) Lymphatic Uptake Prodrugs Prodrugs High First-Pass Metabolism->Prodrugs Poor Permeability Poor Permeability Poor Permeability->Nanoparticles Poor Permeability->Prodrugs

Caption: Matching Bioavailability Challenges with Formulation Strategies.

G Start Start ONO-1301 ONO-1301 Start->ONO-1301 Polymer Polymer Start->Polymer Solvent Solvent Start->Solvent Dissolve Dissolve ONO-1301->Dissolve Polymer->Dissolve Solvent->Dissolve Spray Drying / Solvent Evaporation Spray Drying / Solvent Evaporation Dissolve->Spray Drying / Solvent Evaporation Solid Dispersion Powder Solid Dispersion Powder Spray Drying / Solvent Evaporation->Solid Dispersion Powder Characterization (DSC, XRPD) Characterization (DSC, XRPD) Solid Dispersion Powder->Characterization (DSC, XRPD) Dissolution Testing Dissolution Testing Solid Dispersion Powder->Dissolution Testing End End Characterization (DSC, XRPD)->End Dissolution Testing->End

Caption: Workflow for Preparing an Amorphous Solid Dispersion.

References

Validation & Comparative

Head-to-Head Comparison: ONO-1301 and Treprostinil in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-supported comparison of ONO-1301 and treprostinil, two prostacyclin analogues investigated for the treatment of pulmonary hypertension and other conditions. The information is compiled from preclinical studies to facilitate an objective evaluation of their respective pharmacological profiles.

Overview and Mechanism of Action

Both ONO-1301 and treprostinil are prostacyclin analogues that exert their primary effects through the activation of the prostacyclin receptor (IP receptor), leading to vasodilation and inhibition of platelet aggregation. However, ONO-1301 possesses a unique dual mechanism of action.

ONO-1301 is a novel, orally active, long-acting prostacyclin agonist that also exhibits thromboxane synthase inhibitory activity.[1] This dual action not only stimulates the beneficial effects of prostacyclin but also reduces the production of thromboxane A2, a potent vasoconstrictor and platelet aggregator.[2] ONO-1301 has been shown to promote the production of various protective factors, including hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF).[3][4]

Treprostinil is a stable prostacyclin mimetic that directly dilates pulmonary and systemic arterial vascular beds, inhibits platelet aggregation, and inhibits smooth muscle cell proliferation.[5] Its therapeutic effects are mediated through the activation of the IP receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

Signaling Pathways

The signaling pathways for both compounds converge on the production of cAMP, but their upstream activators and additional downstream effects differ, particularly for ONO-1301.

ONO1301_Signaling ONO1301 ONO-1301 IPR IP Receptor ONO1301->IPR Agonist TXS Thromboxane Synthase ONO1301->TXS Inhibitor AC Adenylyl Cyclase IPR->AC Activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Vasodilation Vasodilation PKA->Vasodilation Platelet ↓ Platelet Aggregation PKA->Platelet HGF_VEGF ↑ HGF, VEGF Production PKA->HGF_VEGF TXA2 ↓ Thromboxane A2 TXS->TXA2

ONO-1301 Signaling Pathway

Treprostinil_Signaling Treprostinil Treprostinil IPR IP Receptor Treprostinil->IPR Agonist AC Adenylyl Cyclase IPR->AC Activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Vasodilation Vasodilation PKA->Vasodilation Platelet ↓ Platelet Aggregation PKA->Platelet Proliferation ↓ Smooth Muscle Cell Proliferation PKA->Proliferation

Treprostinil Signaling Pathway

Quantitative Data Comparison

The following tables summarize quantitative data from various preclinical studies. It is crucial to note that these data are not from direct head-to-head comparative studies, and experimental conditions such as animal models, cell lines, and drug concentrations may vary between studies.

Table 1: In Vivo Efficacy in Monocrotaline-Induced Pulmonary Hypertension in Rats
ParameterONO-1301TreprostinilControl (Vehicle)
Right Ventricular Systolic Pressure (RVSP, mmHg) ~35 (at 3 mg/kg, s.c. twice daily)~55 (at 10 ng/kg/min, continuous s.c. infusion)~55-60
Right Ventricular Hypertrophy (RV/LV+S ratio) Significantly attenuatedNo significant attenuationIncreased
Survival Rate Improved (80% at 6 weeks)Not reported in this study30% at 6 weeks

Note: Data for ONO-1301 and its corresponding control are from a study with a specific experimental design. Data for treprostinil and its control are from a different study with a different design. Direct comparison should be made with caution.

Table 2: In Vitro Pharmacological Profile
ParameterONO-1301Treprostinil
Anti-platelet Aggregation (IC50) 460 nM (collagen-induced)Not explicitly reported in the provided results
Effect on cAMP Levels Dose-dependent increase in plasma cAMPDose and time-dependent increase in PASMCs
Effect on Growth Factor Production Induces HGF and VEGF secretionReduces PDGF-BB induced TGF-β1 secretion
Anti-proliferative Effect Inhibits proliferation of mouse lung fibroblastsDose-dependently reduces PDGF-BB induced proliferation of human PASMCs

Note: The experimental conditions for the in vitro assays varied across the cited studies.

Table 3: Pharmacokinetic Properties
ParameterONO-1301Treprostinil
Half-life ~5.6 hours (subcutaneous, rats)~4 hours (subcutaneous, human)
Bioavailability Not explicitly reported~100% (subcutaneous)
Formulation Standard and sustained-release (ONO-1301SR)Subcutaneous, intravenous, inhaled, and oral

Experimental Protocols

Monocrotaline-Induced Pulmonary Hypertension in Rats

This is a widely used model to study pulmonary arterial hypertension.

MCT_Protocol Start Start MCT_Injection Single subcutaneous injection of Monocrotaline (e.g., 60 mg/kg) Start->MCT_Injection Treatment Drug Administration (ONO-1301 or Treprostinil) or Vehicle MCT_Injection->Treatment Monitoring Monitor for signs of heart failure over several weeks Treatment->Monitoring Measurements Terminal Measurements: - Right Ventricular Systolic Pressure - Right Ventricular Hypertrophy - Histological analysis of pulmonary arteries Monitoring->Measurements End End Measurements->End

Monocrotaline-Induced PH Model Workflow

Detailed Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Induction of PAH: A single subcutaneous injection of monocrotaline (e.g., 60 mg/kg) is administered to induce pulmonary hypertension.

  • Drug Administration: Treatment with ONO-1301, treprostinil, or a vehicle control is initiated, often on the same day as monocrotaline injection or after the establishment of PAH. The route and frequency of administration vary between studies (e.g., subcutaneous injection, continuous infusion via osmotic pumps).

  • Monitoring: Animals are monitored for clinical signs of heart failure, such as dyspnea and weight loss, for a period of several weeks (e.g., 3-4 weeks).

  • Hemodynamic and Morphometric Analysis: At the end of the study period, rats are anesthetized, and right ventricular systolic pressure (RVSP) is measured via right heart catheterization. The hearts are then excised, and the ratio of the right ventricular weight to the left ventricle plus septum weight (RV/LV+S) is calculated to assess right ventricular hypertrophy. Pulmonary arteries are histologically examined for medial wall thickness.

In Vitro Cell Proliferation Assay (Pulmonary Artery Smooth Muscle Cells - PASMCs)

This assay is used to assess the anti-proliferative effects of the compounds.

Detailed Methodology:

  • Cell Culture: Human or rat pulmonary artery smooth muscle cells (PASMCs) are cultured in appropriate growth media.

  • Seeding: Cells are seeded into multi-well plates and allowed to adhere.

  • Stimulation: Cells are often growth-arrested by serum starvation before being stimulated with a mitogen, such as platelet-derived growth factor (PDGF), in the presence or absence of varying concentrations of ONO-1301 or treprostinil.

  • Proliferation Measurement: Cell proliferation can be quantified using various methods, such as direct cell counting, or assays that measure DNA synthesis (e.g., BrdU incorporation) or metabolic activity (e.g., MTT or WST-1 assays).

Cyclic AMP (cAMP) Measurement Assay

This assay quantifies the intracellular levels of cAMP, a key second messenger in the signaling pathway of prostacyclin analogues.

Detailed Methodology:

  • Cell Stimulation: Cultured cells (e.g., PASMCs, fibroblasts) are treated with ONO-1301, treprostinil, or a vehicle control for a specified period. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.

  • Cell Lysis: The cells are lysed to release intracellular components, including cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA) kit, following the manufacturer's instructions.

Summary and Conclusion

ONO-1301 and treprostinil are both potent prostacyclin analogues with therapeutic potential in conditions like pulmonary hypertension. Treprostinil is a well-established compound with a clear mechanism of action centered on IP receptor agonism and subsequent cAMP elevation. ONO-1301 presents a novel, dual mechanism by not only acting as a prostacyclin agonist but also inhibiting thromboxane synthase.

References

ONO-1301: Histological Validation of its Anti-Fibrotic Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides an objective comparison of the anti-fibrotic effects of ONO-1301 with other therapeutic alternatives, supported by histological data from preclinical studies. Detailed experimental protocols and signaling pathway diagrams are included to assist researchers in evaluating and potentially replicating these findings.

ONO-1301 is a novel synthetic prostacyclin (PGI2) agonist and thromboxane A2 (TXA2) synthase inhibitor.[1][2] This dual mechanism of action makes it a promising candidate for treating fibrotic diseases, which are characterized by excessive deposition of extracellular matrix (ECM) proteins, leading to organ scarring and dysfunction. This guide focuses on the histological evidence of ONO-1301's efficacy, primarily in the context of pulmonary fibrosis, and compares its performance with established anti-fibrotic drugs, pirfenidone and nintedanib.

Comparative Histological Data

The anti-fibrotic effects of ONO-1301 have been demonstrated across various animal models of fibrosis, including in the lung, liver, heart, and pancreas.[1][3][4] A common and well-characterized model for studying pulmonary fibrosis is the administration of bleomycin in mice. The following table summarizes the key histological findings for ONO-1301, pirfenidone, and nintedanib in this model.

DrugAnimal ModelKey Histological FindingsQuantitative Data (Example)Staining MethodsCitation(s)
ONO-1301 Bleomycin-induced pulmonary fibrosis (mice)Significantly attenuated the development of pulmonary fibrosis, reduced inflammatory cell infiltration.Significant decrease in Ashcroft score.Hematoxylin and Eosin (H&E), Masson's Trichrome
Pirfenidone Bleomycin-induced pulmonary fibrosis (mice)Ameliorated inflammatory infiltration and damaged lung structure, reduced collagen deposition.Significant decrease in the area percent of collagen.H&E, Masson's Trichrome
Nintedanib Bleomycin-induced pulmonary fibrosis (mice)Significantly diminished lung inflammation and fibrosis.Significant reduction in Ashcroft score.H&E, Crossman's Trichrome

Note: The data presented is for indirect comparison as direct head-to-head studies are limited. The efficacy of each compound can vary based on the specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for inducing and assessing pulmonary fibrosis in a mouse model, as cited in the comparative studies.

Bleomycin-Induced Pulmonary Fibrosis Model
  • Animal Model: C57BL/6 mice are commonly used.

  • Induction Agent: A single intratracheal instillation of bleomycin sulfate (e.g., 5 mg/kg body weight) is administered to induce lung injury and subsequent fibrosis.

  • Time Course: Histological analyses are typically performed at various time points, such as 7, 14, and 21 days post-bleomycin administration, to observe the progression of inflammation and fibrosis.

Histological Evaluation
  • Tissue Preparation: Lungs are harvested, fixed in 10% formalin, and embedded in paraffin.

  • Staining:

    • Hematoxylin and Eosin (H&E): To assess general lung architecture, inflammation, and cellular infiltration.

    • Masson's Trichrome or Sirius Red: To specifically visualize and quantify collagen deposition, a hallmark of fibrosis.

  • Scoring:

    • Ashcroft Score: A semi-quantitative scoring system used to grade the extent of lung fibrosis. The lung tissue is scored on a scale of 0 (normal) to 8 (total fibrosis).

    • Collagen Quantification: Image analysis software can be used to measure the area of positive staining for collagen from Masson's Trichrome or Sirius Red stained sections.

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the proposed mechanism of action of ONO-1301, the following diagrams are provided.

G cluster_0 Fibrosis Induction cluster_1 Treatment Groups cluster_2 Histological Analysis cluster_3 Data Comparison A C57BL/6 Mice B Intratracheal Bleomycin Instillation A->B C ONO-1301 B->C Randomized Treatment D Vehicle Control B->D Randomized Treatment E Alternative Drug (e.g., Pirfenidone) B->E Randomized Treatment F Lung Tissue Harvesting C->F Endpoint (e.g., Day 14/21) D->F Endpoint (e.g., Day 14/21) E->F Endpoint (e.g., Day 14/21) G Fixation & Embedding F->G H Staining (H&E, Masson's Trichrome) G->H I Microscopic Examination & Scoring H->I J Compare Fibrosis Scores & Collagen Deposition I->J

Experimental workflow for validating ONO-1301's anti-fibrotic effects.

Proposed signaling pathway of ONO-1301's anti-fibrotic action.

Mechanism of Action

ONO-1301 exerts its anti-fibrotic effects through a multi-faceted mechanism. As a prostacyclin agonist, it binds to the IP receptor, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). This pathway has been shown to inhibit fibroblast proliferation. Furthermore, ONO-1301 has been reported to induce the production of hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF), which have known anti-fibrotic and tissue-reparative properties.

Simultaneously, by inhibiting thromboxane synthase, ONO-1301 reduces the production of thromboxane A2, a potent pro-inflammatory and pro-fibrotic mediator. This reduction in TXA2 contributes to the overall anti-inflammatory and anti-fibrotic effects observed with ONO-1301 treatment.

Conclusion

Histological evidence from preclinical studies robustly supports the anti-fibrotic effects of ONO-1301. In the widely-used bleomycin-induced pulmonary fibrosis model, ONO-1301 demonstrates a significant reduction in fibrosis, comparable to the effects seen with the approved anti-fibrotic drugs pirfenidone and nintedanib. Its dual mechanism of action, targeting both prostacyclin and thromboxane pathways, offers a promising therapeutic strategy for fibrotic diseases. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of ONO-1301 and other anti-fibrotic agents.

References

Unveiling the Multifaceted Mechanism of ONO-1301: A Cross-Validation Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ONO-1301's mechanism of action across various cell lines, supported by experimental data. We delve into its signaling pathways, compare its performance with other prostacyclin analogs, and provide detailed experimental protocols for key assays.

ONO-1301, a novel synthetic prostacyclin (PGI2) agonist and thromboxane A2 synthase inhibitor, has garnered significant interest for its therapeutic potential in a range of diseases, including cardiovascular conditions, pulmonary fibrosis, and non-alcoholic steatohepatitis (NASH). Its unique dual mechanism of action contributes to its multifaceted effects on various cell types, primarily through the activation of the prostacyclin (IP) receptor and subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade triggers the production of crucial growth factors, such as Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF), promoting tissue repair and angiogenesis.

This guide cross-validates these mechanisms across several key cell lines, providing a comparative overview of ONO-1301's performance and offering insights for future research and development.

Comparative Analysis of ONO-1301's Efficacy Across Cell Lines

The following tables summarize the quantitative and qualitative effects of ONO-1301 across different cell lines as reported in various studies. This data highlights the compound's consistent mechanism of action while also revealing cell-specific responses.

Table 1: ONO-1301-Induced Growth Factor Upregulation

Cell LineGrowth Factor(s) UpregulatedConcentration RangeMethod of DetectionReference
Normal Human Dermal Fibroblasts (NHDF)HGF, VEGF, SDF-1, G-CSFDose-dependentReal-time PCR, ELISA[1]
Human Umbilical Vein Endothelial Cells (HUVEC)HGF, VEGF0.1 µMReal-time PCR[2]
Human Coronary Artery Smooth Muscle Cells (HCASMC)HGF, VEGF, SDF-1, G-CSFDose-dependentReal-time PCR, ELISA[1]
Hepatic Stellate Cells (HSC)VEGF0.1 µMReal-time PCR[2]
Mouse Lung FibroblastsNot specifiedDose-dependentNot specified[3]

Table 2: Anti-inflammatory and Other Effects of ONO-1301

Cell LineEffectConcentrationKey FindingsReference
MacrophagesSuppression of LPS-induced inflammatory markers (Mcp1, Tnfa, Inos)0.1 µMSignificantly elevated intracellular cAMP levels.
Hepatic Stellate Cells (HSC)Suppression of activation0.1 µMReduced expression of activation markers.
Mouse Mesangial CellsSuppression of high glucose-induced TGF-β, type IV collagen, α-SMA, MCP-1, and fibronectinConcentration-dependentEffects mediated through the PGI2 receptor.

Comparison with Alternative Prostacyclin Agonists

ONO-1301 distinguishes itself from other prostacyclin analogs like beraprost, iloprost, and treprostinil through its dual action as a PGI2 receptor agonist and a thromboxane synthase inhibitor. While direct in-vitro comparative studies on growth factor induction are limited, clinical and in-vivo data suggest potential advantages for ONO-1301. For instance, its chemical stability and longer-lasting effects are notable. A network meta-analysis of clinical trials in pulmonary arterial hypertension suggested that while epoprostenol was most effective in improving exercise capacity, ONO-1301's unique mechanism of inducing endogenous protective factors presents a promising alternative therapeutic strategy.

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms of ONO-1301, the following diagrams have been generated using Graphviz.

ONO_1301_Signaling_Pathway cluster_membrane Cell Membrane IP_Receptor Prostacyclin (IP) Receptor AC Adenylate Cyclase IP_Receptor->AC Activates ONO_1301 ONO-1301 ONO_1301->IP_Receptor Agonist ONO_1301->Inhibition cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (HGF, VEGF, etc.) CREB->Gene_Expression Induces Thromboxane_Synthase Thromboxane A2 Synthase Thromboxane_A2 Thromboxane A2 Thromboxane_Synthase->Thromboxane_A2 Produces Inhibition->Thromboxane_Synthase Inhibits

ONO-1301's dual mechanism of action.

Experimental_Workflow cluster_analysis 4. Analysis Cell_Culture 1. Cell Culture (e.g., NHDF, HUVEC) ONO_1301_Treatment 2. ONO-1301 Treatment (Varying concentrations) Cell_Culture->ONO_1301_Treatment Incubation 3. Incubation (e.g., 24-72 hours) ONO_1301_Treatment->Incubation RNA_Extraction RNA Extraction Incubation->RNA_Extraction Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis RT_PCR Real-time PCR (HGF, VEGF mRNA) RNA_Extraction->RT_PCR ELISA ELISA (HGF, VEGF protein) Supernatant_Collection->ELISA cAMP_Assay cAMP Assay Cell_Lysis->cAMP_Assay

General experimental workflow.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature, providing a foundation for replicating and expanding upon these findings.

Cell Culture and ONO-1301 Treatment
  • Cell Lines: Normal Human Dermal Fibroblasts (NHDF), Human Umbilical Vein Endothelial Cells (HUVEC), Human Coronary Artery Smooth Muscle Cells (HCASMC), Hepatic Stellate Cells (HSC), and Macrophages are cultured according to standard protocols recommended by the supplier.

  • Culture Conditions: Cells are maintained in their respective recommended media supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO2.

  • ONO-1301 Preparation: ONO-1301 is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 1 µM).

  • Treatment: Once cells reach a desired confluency (typically 70-80%), the culture medium is replaced with fresh medium containing the various concentrations of ONO-1301 or vehicle control (medium with DMSO). Cells are then incubated for the specified duration (e.g., 24, 48, or 72 hours) before analysis.

Measurement of cAMP Levels

Intracellular cAMP levels are quantified using a commercially available cAMP enzyme-linked immunosorbent assay (ELISA) kit.

  • Cell Lysis: After treatment with ONO-1301, the culture medium is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS). A lysis buffer provided with the ELISA kit is then added to each well to lyse the cells and release intracellular cAMP.

  • ELISA Procedure: The cell lysates are then processed according to the manufacturer's instructions for the cAMP ELISA kit. This typically involves the addition of the lysate to a microplate pre-coated with a cAMP-specific antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated cAMP tracer and subsequent substrate addition for colorimetric detection.

  • Data Analysis: The absorbance is read using a microplate reader at the appropriate wavelength. A standard curve is generated using known concentrations of cAMP, and the concentration of cAMP in the cell lysates is determined by interpolating from the standard curve.

Real-Time Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis

The mRNA expression levels of HGF and VEGF are quantified using real-time RT-PCR.

  • RNA Extraction: Total RNA is extracted from the ONO-1301-treated and control cells using a commercial RNA extraction kit following the manufacturer's protocol. The concentration and purity of the extracted RNA are determined using a spectrophotometer.

  • Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

  • Real-Time PCR: The real-time PCR is performed using a real-time PCR system with a SYBR Green-based detection method. The reaction mixture includes the synthesized cDNA, SYBR Green master mix, and specific primers for HGF, VEGF, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target genes (HGF and VEGF) is normalized to the expression of the housekeeping gene. The results are expressed as a fold change relative to the vehicle-treated control group.

Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Secretion

The concentration of secreted HGF and VEGF in the cell culture supernatant is measured by ELISA.

  • Supernatant Collection: After the incubation period with ONO-1301, the cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • ELISA Procedure: The levels of HGF and VEGF in the supernatant are quantified using specific ELISA kits for each growth factor, following the manufacturer's instructions. This involves adding the supernatant to microplates pre-coated with capture antibodies for HGF or VEGF, followed by the addition of detection antibodies, a streptavidin-HRP conjugate, and a substrate for color development.

  • Data Analysis: The absorbance is measured using a microplate reader, and the concentration of the growth factors is determined by comparison to a standard curve generated with recombinant HGF or VEGF.

This comprehensive guide provides a solid foundation for understanding and further investigating the multifaceted mechanism of action of ONO-1301. The provided data and protocols can aid researchers in designing and interpreting experiments aimed at exploring the full therapeutic potential of this promising compound.

References

A Comparative Analysis of ONO-1301 and Other Prostacyclin IP Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of ONO-1301, a novel prostacyclin (PGI2) mimetic, with other established prostacyclin IP receptor agonists. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic landscape of conditions like pulmonary arterial hypertension (PAH), where this pathway is a critical target. The comparison covers mechanisms of action, pharmacological data, and clinical findings, supported by experimental methodologies and pathway diagrams.

Introduction to Prostacyclin and IP Receptor Agonism

Prostacyclin (PGI2) is a natural eicosanoid produced by endothelial cells that plays a crucial role in vascular homeostasis.[1] It exerts potent vasodilatory and anti-platelet aggregation effects and also inhibits the proliferation of vascular smooth muscle cells.[2][3] These effects are primarily mediated through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[4][5] In diseases like pulmonary arterial hypertension (PAH), the production of endogenous prostacyclin is diminished, leading to vasoconstriction, thrombosis, and vascular remodeling. Consequently, targeting the IP receptor with stable prostacyclin analogues and agonists has become a cornerstone of PAH therapy.

ONO-1301 is a chemically and biologically stable, orally active non-prostanoid PGI2 mimetic. It is distinguished from other agents by its dual mechanism of action: it is not only a potent IP receptor agonist but also an inhibitor of thromboxane A2 (TXA2) synthase. This dual action potentially offers a more comprehensive therapeutic effect by simultaneously promoting vasodilation and preventing vasoconstriction and platelet aggregation mediated by TXA2.

Comparative Overview of IP Receptor Agonists

Prostacyclin therapies have evolved significantly, from the first synthetic prostacyclin, epoprostenol, which requires continuous intravenous infusion, to more stable and orally available agents. Each agent possesses a unique pharmacological profile, route of administration, and clinical efficacy.

Agonist Mechanism of Action Route of Administration Half-Life Key Characteristics & Clinical Notes
ONO-1301 IP receptor agonist; Thromboxane A2 synthase inhibitor.Oral, Subcutaneous (sustained-release).Long-acting due to chemical stability.Unique dual mechanism. Induces protective factors like HGF and VEGF. Escapes desensitization seen with other agonists.
Epoprostenol Synthetic Prostacyclin (PGI2).Continuous Intravenous (IV).3-5 minutes.Considered the most potent agent with a proven survival benefit in severe PAH, but administration is complex and carries risks.
Treprostinil Stable PGI2 analogue.IV, Subcutaneous, Inhaled, Oral.~4 hours.Offers multiple delivery options, improving convenience over epoprostenol. Subcutaneous administration can cause significant site pain.
Iloprost Stable PGI2 analogue.Inhaled, IV.20-30 minutes.Inhaled form targets the pulmonary vasculature directly, reducing systemic side effects, but requires frequent dosing (6-9 times/day).
Beraprost Oral PGI2 analogue.Oral.Short half-life requiring frequent dosing.The first orally active analogue. Clinical trials have shown that its beneficial effects may diminish over time.
Selexipag Selective, oral, non-prostanoid IP receptor agonist.Oral.Parent: ~1.3h; Active Metabolite: ~12h.A prodrug that is hydrolyzed to a more potent and long-lasting active metabolite. Shown to reduce morbidity/mortality risk in a large clinical trial.

Performance and Efficacy Data

Direct comparative efficacy data from head-to-head clinical trials are limited. However, data from various studies provide insights into the relative performance of these agonists, primarily in the context of PAH treatment.

Parameter ONO-1301 Epoprostenol Treprostinil Iloprost Beraprost Selexipag
Platelet Aggregation Inhibition (IC50) 460 nM (collagen-induced).Potent inhibitor.Potent inhibitor.Potent inhibitor.Potent inhibitor.Potent inhibitor (via active metabolite).
Change in 6-Minute Walk Distance (6MWD) N/A (Primarily pre-clinical data)Significant improvement.Significant improvement.Significant improvement.Modest improvement, attenuates over time.Significant improvement.
Hemodynamic Effects (Pulmonary Vascular Resistance - PVR) Reduces PVR in animal models.Significant reduction.Significant reduction.Significant reduction.No significant change in some studies.Significant reduction.
Morbidity/Mortality N/A (Pre-clinical)Proven survival benefit in IPAH.N/AN/ANo sustained benefit on disease progression.40% risk reduction in morbidity/mortality events vs. placebo.

Signaling Pathways

Prostacyclin IP receptor agonists mediate their primary effects through the canonical Gs-protein signaling pathway. ONO-1301 has the additional effect of inducing cytoprotective factors.

Canonical IP Receptor Signaling

Activation of the IP receptor by an agonist triggers a cascade that leads to vasodilation and inhibition of cellular proliferation.

IP_Signaling_Pathway Canonical Prostacyclin IP Receptor Signaling Pathway cluster_cytosol Cytosol Agonist Prostacyclin Agonist (ONO-1301, Iloprost, etc.) IP_Receptor IP Receptor Agonist->IP_Receptor Binds to Gs_Protein Gs Protein IP_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits AntiProlif Anti-proliferative Effects PKA->AntiProlif Relaxation Smooth Muscle Relaxation (Vasodilation) MLCK->Relaxation

Caption: Canonical IP receptor signaling cascade leading to vasodilation.

ONO-1301 Dual Mechanism and Downstream Effects

ONO-1301's unique structure confers a dual mechanism of action, combining IP agonism with thromboxane synthase inhibition, and promotes the synthesis of beneficial growth factors.

ONO1301_Mechanism ONO-1301 Unique Mechanism of Action cluster_IP IP Receptor Pathway cluster_TXA2 Thromboxane Pathway ONO1301 ONO-1301 IP_Receptor IP Receptor Agonism ONO1301->IP_Receptor TXA2_Synthase Thromboxane A2 Synthase ONO1301->TXA2_Synthase Inhibits cAMP_path ↑ cAMP IP_Receptor->cAMP_path Vasodilation Vasodilation & Anti-platelet Effects cAMP_path->Vasodilation HGF_VEGF ↑ HGF, VEGF, SDF-1 Synthesis cAMP_path->HGF_VEGF Tissue_Repair Tissue Repair & Angiogenesis HGF_VEGF->Tissue_Repair TXA2_Production ↓ Thromboxane A2 TXA2_Synthase->TXA2_Production Vasoconstriction Reduced Vasoconstriction & Platelet Aggregation TXA2_Production->Vasoconstriction

Caption: Dual action of ONO-1301 on IP receptor and thromboxane synthesis.

Key Experimental Protocols

The following are summarized methodologies for key experiments used to characterize and compare IP receptor agonists.

In Vitro Platelet Aggregation Assay

Objective: To determine the inhibitory effect of a compound on platelet aggregation.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is drawn from healthy human volunteers or animal subjects (e.g., mice) into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

  • Assay Procedure: The assay is performed using a light-transmission aggregometer. A cuvette containing PRP is placed in the aggregometer and stirred continuously at 37°C.

  • Treatment: Test compounds (e.g., ONO-1301, beraprost) at various concentrations or a vehicle control are added to the PRP and incubated for a specified time (e.g., 2 minutes).

  • Aggregation Induction: An aggregating agent, such as collagen (e.g., 2 µg/mL) or arachidonic acid, is added to induce platelet aggregation.

  • Data Analysis: Light transmission through the cuvette is monitored over time. Aggregation is quantified as the maximum change in light transmission, with 0% aggregation set by PRP and 100% by PPP. The concentration of the test compound that inhibits aggregation by 50% (IC50) is calculated.

In Vivo Hemodynamic Assessment in PAH Models

Objective: To evaluate the effect of a compound on cardiopulmonary hemodynamics in an animal model of pulmonary hypertension.

Methodology:

  • PAH Induction: PAH is induced in animal models, commonly rats, by a single subcutaneous injection of monocrotaline (MCT) or through chronic hypoxia combined with a VEGF receptor blocker (e.g., Sugen 5416).

  • Drug Administration: After a period for disease development (e.g., 3-4 weeks), animals are treated with the test compound (e.g., sustained-release ONO-1301, oral beraprost) or a vehicle control for a defined duration.

  • Hemodynamic Measurement: Animals are anesthetized, and a catheter is inserted into the right jugular vein and advanced into the right ventricle (RV) and pulmonary artery (PA). Right ventricular systolic pressure (RVSP), mean pulmonary arterial pressure (mPAP), and systemic arterial pressure are measured. Cardiac output can also be determined using methods like thermodilution.

  • Data Analysis: Hemodynamic parameters (RVSP, mPAP, PVR) are compared between the treated and control groups to assess the therapeutic effect of the compound.

cAMP Measurement Assay

Objective: To quantify the increase in intracellular cyclic adenosine monophosphate (cAMP) following IP receptor activation.

Methodology:

  • Cell Culture: Cells expressing the IP receptor (e.g., primary human pulmonary artery smooth muscle cells, or engineered cell lines like CHO cells) are cultured under standard conditions.

  • Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are stimulated with various concentrations of the IP receptor agonist (e.g., ONO-1301, iloprost) for a short period (e.g., 10-15 minutes) at 37°C.

  • Cell Lysis and cAMP Quantification: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration in the cell lysates is measured using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

  • Data Analysis: The amount of cAMP produced is normalized to the protein concentration of the cell lysate. Dose-response curves are generated to determine the potency (EC50) of the agonist.

Conclusion

The therapeutic landscape for diseases involving the prostacyclin pathway, such as PAH, has been significantly advanced by the development of various IP receptor agonists. While epoprostenol remains a highly effective therapy for severe disease, its cumbersome delivery method has driven the development of analogues with improved stability and alternative administration routes, such as treprostinil, iloprost, and the oral agent selexipag. ONO-1301 represents a next-generation agent with a unique dual mechanism that includes both IP receptor agonism and thromboxane synthase inhibition. This, combined with its ability to induce beneficial growth factors like HGF, suggests a potential for broader tissue-protective and regenerative effects beyond simple vasodilation. Further clinical investigation is required to fully elucidate the comparative efficacy and place in therapy of ONO-1301 against established prostacyclin analogues.

References

Evaluating the Synergistic Effects of ONO-1301 in Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of ONO-1301, a novel prostacyclin agonist, when used in combination with other therapeutic modalities. The focus is on its synergistic potential in regenerative medicine, particularly in the context of cardiac repair. The information presented is based on preclinical data and is intended to inform further research and development.

Introduction to ONO-1301

ONO-1301 is a synthetic, orally active prostacyclin (PGI2) agonist with a dual mechanism of action: it not only mimics the effects of prostacyclin by binding to the IP receptor but also inhibits thromboxane A2 synthase.[1] This dual action contributes to its long-lasting effects.[1] A key feature of ONO-1301 is its ability to induce the production of several crucial growth factors, including hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF), from various cell types.[2][3][4] This induction is mediated, at least in part, by an increase in intracellular cyclic adenosine monophosphate (cAMP). Through these mechanisms, ONO-1301 has demonstrated pro-angiogenic, anti-inflammatory, and anti-fibrotic properties in various preclinical models.

Synergistic Effects of ONO-1301 with Human iPSC-Derived Cardiomyocyte (hiPSC-CM) Tissue Sheets in Cardiac Repair

A significant area of investigation for ONO-1301 is its potential to enhance the efficacy of cell-based therapies for ischemic heart disease. Preclinical studies have explored the combination of a slow-release formulation of ONO-1301 integrated into a scaffold with human induced pluripotent stem cell-derived cardiomyocyte (hiPSC-CM) tissue sheets for treating myocardial infarction (MI) in a rat model. The rationale for this combination is that ONO-1301's pro-angiogenic and pro-survival signaling can create a more favorable microenvironment for the transplanted cells, thereby improving their engraftment, survival, and therapeutic benefit.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from a preclinical study evaluating the combination of ONO-1301 with hiPSC-CM tissue sheets in a rat model of myocardial infarction. The data compares the outcomes in the group receiving the combination therapy (hiPSC-CM sheets with ONO-1301 scaffold, ONO (+)) to the group receiving the hiPSC-CM sheets with a control scaffold (ONO (-)) at 4 weeks post-transplantation.

Table 1: Cardiac Function Assessment

ParameterONO (-) Group (hiPSC-CM only)ONO (+) Group (hiPSC-CM + ONO-1301)p-value
Left Ventricular Ejection Fraction (%)Data indicates less enhancementSignificantly enhanced compared to ONO (-)<0.05

Note: Specific numerical values for ejection fraction were not available in the abstract, but the significant enhancement in the ONO (+) group was highlighted.

Table 2: Histological and Angiogenesis Assessment

ParameterONO (-) Group (hiPSC-CM only)ONO (+) Group (hiPSC-CM + ONO-1301)p-value
Graft Survival (Tissue Thickness)Less than 900 µmApproximately 900 µmNot specified
Interstitial FibrosisNot specifiedSignificantly improvedNot specified
Capillary Density in MI Border ZoneLower density29.95% higher than ONO (-) group0.004
Mature Blood Vessel NumberLower numberIncreasedNot specified
Experimental Protocols

1. In Vivo Myocardial Infarction Model and Combination Therapy

  • Animal Model: A rat model of myocardial infarction (MI) is used. MI is induced by ligation of the left anterior descending coronary artery.

  • hiPSC-CM Tissue Sheet Preparation: Human induced pluripotent stem cells are differentiated into cardiomyocytes (hiPSC-CMs). These cells are then used to create tissue sheets.

  • ONO-1301 Slow-Release Scaffold: A slow-release scaffold containing ONO-1301 is developed. This is achieved by mixing ONO-1301 with a biocompatible polymer such as poly(lactic-co-glycolic acid) (PLGA).

  • Transplantation: Three layers of the hiPSC-CM tissue sheets are transplanted onto the surface of the infarcted rat hearts. The experimental group receives the tissue sheets integrated with the ONO-1301 scaffold, while the control group receives the tissue sheets with a scaffold lacking ONO-1301.

  • Follow-up: The animals are monitored for 4 weeks post-transplantation.

2. Assessment of Cardiac Function and Histology

  • Echocardiography: Left ventricular ejection fraction and other hemodynamic parameters are measured at baseline and at the end of the study period to assess cardiac function.

  • Histological Analysis: At the end of the study, the hearts are harvested, and tissue sections are prepared.

    • Graft Survival: The thickness and survival of the transplanted cardiac tissue are assessed using staining methods like Hematoxylin and Eosin (H&E).

    • Fibrosis: The extent of interstitial fibrosis is evaluated using Masson's trichrome staining.

    • Angiogenesis: Capillary density and the number of mature blood vessels in the MI border zone are quantified using immunohistochemistry for endothelial cell markers (e.g., CD31) and smooth muscle actin.

Mandatory Visualizations

ONO_1301_Signaling_Pathway ONO_1301 ONO-1301 IP_Receptor Prostacyclin (IP) Receptor ONO_1301->IP_Receptor Adenylate_Cyclase Adenylate Cyclase IP_Receptor->Adenylate_Cyclase cAMP ↑ cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Gene_Expression ↑ Gene Expression CREB->Gene_Expression HGF HGF Gene_Expression->HGF VEGF VEGF Gene_Expression->VEGF Biological_Effects Pro-angiogenic Pro-survival Anti-fibrotic HGF->Biological_Effects VEGF->Biological_Effects

Caption: ONO-1301 Signaling Pathway.

Experimental_Workflow cluster_Preparation Preparation cluster_Transplantation Transplantation cluster_Analysis Analysis (4 Weeks Post-Op) MI_Model 1. Induce Myocardial Infarction in Rats hiPSC_CM 2. Prepare hiPSC-CM Tissue Sheets Group_ONO_plus Group 1 (ONO +): Transplant hiPSC-CM Sheets with ONO-1301 Scaffold MI_Model->Group_ONO_plus Group_ONO_minus Group 2 (ONO -): Transplant hiPSC-CM Sheets with Control Scaffold MI_Model->Group_ONO_minus ONO_Scaffold 3. Prepare ONO-1301 Slow-Release Scaffold hiPSC_CM->Group_ONO_plus hiPSC_CM->Group_ONO_minus ONO_Scaffold->Group_ONO_plus ONO_Scaffold->Group_ONO_minus Cardiac_Function 5. Assess Cardiac Function (Echocardiography) Group_ONO_plus->Cardiac_Function Histology 6. Perform Histological Analysis (Graft Survival, Fibrosis, Angiogenesis) Group_ONO_plus->Histology Group_ONO_minus->Cardiac_Function Group_ONO_minus->Histology

Caption: Experimental Workflow.

Comparison with Alternatives and Conclusion

At present, the primary application of ONO-1301 in a synergistic context appears to be in regenerative medicine, where it acts as an ancillary therapy to improve the outcomes of cell-based treatments. The data suggests that by creating a pro-angiogenic and pro-survival niche, ONO-1301 can significantly enhance the therapeutic efficacy of transplanted hiPSC-CMs for cardiac repair.

Direct comparisons of this combination therapy with other standalone treatments for myocardial infarction (e.g., conventional pharmacological agents or other types of cell therapies) have not been extensively reported in the literature reviewed. The synergistic approach of combining ONO-1301 with cell therapy represents a novel strategy that addresses a key challenge in regenerative medicine: the poor survival and integration of transplanted cells.

References

Independent Validation of ONO-1301's Pro-Angiogenic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pro-angiogenic effects of ONO-1301 against other established angiogenic factors, namely Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF). The information presented is collated from independent studies to offer a comprehensive overview supported by experimental data.

Comparative Analysis of Pro-Angiogenic Efficacy

ONO-1301, a synthetic prostacyclin agonist, exerts its pro-angiogenic effects indirectly by stimulating the production of endogenous growth factors, primarily Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF).[1][2][3][4] This mode of action contrasts with the direct pro-angiogenic activity of recombinant growth factors like VEGF and bFGF.

While direct head-to-head studies comparing the potency of ONO-1301 with VEGF and bFGF across a range of standardized assays are limited in publicly available literature, existing data allows for an inferred comparison. ONO-1301 has been shown to significantly increase capillary density and promote angiogenesis in various preclinical models.[3] For instance, in a murine ischemic heart model, a slow-releasing form of ONO-1301 increased capillary density in the border zone to 557.2±26.7 capillaries/mm², compared to 342.7±29.7 capillaries/mm² in the control group. Another study in a rat myocardial infarction model also reported a significant increase in capillary density in the group treated with an ONO-1301-releasing scaffold.

Comparatively, studies directly evaluating VEGF and bFGF have established their potent, dose-dependent pro-angiogenic activities. In a study using a SCID mouse model with alginate hydrogels for localized delivery, VEGF was found to be more effective than bFGF in creating a dense bed of new blood vessels. While both growth factors increased the number of blood vessels, VEGF treatment resulted in a higher overall blood vessel density. Another in vitro study found VEGF to be about half as potent as bFGF at equimolar concentrations in inducing capillary-like tubule formation in collagen gels.

The table below summarizes key quantitative findings from various studies. It is important to note that these results are from different experimental models and are not from direct comparative studies of all three agents in a single experimental setup.

AgentModel SystemKey Quantitative FindingReference
ONO-1301 Murine Ischemic Heart ModelIncreased capillary density to 557.2±26.7 capillaries/mm² (vs. 342.7±29.7 in control)
Rat Myocardial Infarction Model29.95% higher capillary density in the MI border zone compared to the control group
VEGF SCID Mouse with Alginate HydrogelDose-dependent increase in the number of blood vessels; higher blood vessel density than bFGF
In Vitro Collagen Gel AssayApproximately half as potent as bFGF at 0.5nM concentration in inducing tube formation
bFGF SCID Mouse with Alginate HydrogelDose-dependent increase in blood vessel density, but less potent than VEGF
In Vitro Collagen Gel AssayMore potent than VEGF at 0.5nM concentration in inducing tube formation

Signaling Pathways

The pro-angiogenic effects of ONO-1301, VEGF, and bFGF are mediated by distinct signaling pathways.

ONO-1301 Signaling Pathway:

ONO-1301 acts as a prostacyclin (PGI2) receptor (IP receptor) agonist. This activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates the synthesis and secretion of HGF and VEGF from stromal cells like fibroblasts. These induced growth factors then act on endothelial cells to promote angiogenesis. The pro-angiogenic effect of ONO-1301 can be significantly reduced by HGF antagonists.

ONO_1301_Signaling_Pathway ONO_1301 ONO-1301 IP_Receptor IP Receptor ONO_1301->IP_Receptor Adenylate_Cyclase Adenylate Cyclase IP_Receptor->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB HGF_VEGF_Gene HGF/VEGF Gene Expression CREB->HGF_VEGF_Gene HGF_VEGF_Secretion HGF/VEGF Secretion (from Stromal Cells) HGF_VEGF_Gene->HGF_VEGF_Secretion Angiogenesis Angiogenesis HGF_VEGF_Secretion->Angiogenesis

ONO-1301 Signaling Pathway

VEGF Signaling Pathway:

VEGF-A, a potent and specific mitogen for endothelial cells, binds to its receptor, VEGFR-2 (also known as KDR/Flk-1). This binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways, including the PLCγ-PKC-MAPK cascade, which is crucial for endothelial cell proliferation, and the PI3K-Akt pathway, which promotes cell survival and migration.

VEGF_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC MAPK_Cascade MAPK Cascade (Ras-Raf-MEK-ERK) PKC->MAPK_Cascade Proliferation Cell Proliferation MAPK_Cascade->Proliferation Akt Akt PI3K->Akt Survival_Migration Cell Survival & Migration Akt->Survival_Migration

VEGF Signaling Pathway

bFGF Signaling Pathway:

Basic Fibroblast Growth Factor (bFGF or FGF-2) binds to its high-affinity FGF receptors (FGFRs), which are receptor tyrosine kinases. This binding, in the presence of heparan sulfate proteoglycans as co-receptors, leads to receptor dimerization and autophosphorylation. Activated FGFRs then recruit and phosphorylate various downstream signaling molecules, activating pathways such as the RAS-MAPK pathway, which is critical for cell proliferation, and the PI3K/Akt pathway, involved in cell survival.

bFGF_Signaling_Pathway bFGF bFGF FGFR FGFR bFGF->FGFR RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_Akt PI3K-Akt Pathway FGFR->PI3K_Akt HSPG HSPG (Co-receptor) HSPG->FGFR Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_Akt->Survival

bFGF Signaling Pathway

Experimental Protocols

The following are generalized protocols for key in vitro and in vivo angiogenesis assays. Specific parameters may vary between studies.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Matrix (e.g., Matrigel®)

  • 96-well culture plates

  • Test compounds (ONO-1301, VEGF, bFGF) and vehicle control

  • Calcein AM (for fluorescence imaging)

Protocol:

  • Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled 96-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Harvest HUVECs and resuspend them in a serum-starved medium.

  • Add the test compounds (ONO-1301, VEGF, bFGF at desired concentrations) or vehicle control to the HUVEC suspension.

  • Seed the HUVECs onto the solidified matrix.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Visualize and quantify tube formation using a microscope. For quantitative analysis, parameters such as total tube length, number of junctions, and number of loops can be measured using imaging software.

Tube_Formation_Workflow Start Start Coat_Plate Coat 96-well plate with Matrigel Start->Coat_Plate Solidify Incubate to solidify Matrigel Coat_Plate->Solidify Prepare_Cells Prepare HUVEC suspension Solidify->Prepare_Cells Add_Compounds Add test compounds (ONO-1301, VEGF, bFGF) Prepare_Cells->Add_Compounds Seed_Cells Seed HUVECs onto Matrigel Add_Compounds->Seed_Cells Incubate_Tubes Incubate for 4-18 hours Seed_Cells->Incubate_Tubes Visualize Visualize and quantify tube formation Incubate_Tubes->Visualize End End Visualize->End

In Vitro Tube Formation Assay Workflow
In Vivo Murine Sponge Implantation Angiogenesis Assay

This in vivo assay evaluates the angiogenic response to a test substance within a subcutaneously implanted sponge.

Materials:

  • Mice (e.g., C57BL/6)

  • Sterile synthetic sponges (e.g., polyvinyl alcohol)

  • Test compounds (ONO-1301, VEGF, bFGF) or vehicle control

  • Surgical instruments

  • Hemoglobin measurement kit or materials for histological analysis

Protocol:

  • Prepare sterile sponges and soak them with the test compounds or vehicle control.

  • Anesthetize the mice and make a small dorsal incision.

  • Create a subcutaneous pocket and implant the sponge.

  • Suture the incision.

  • After a predetermined period (e.g., 14 days), euthanize the mice and excise the sponges.

  • Quantify angiogenesis by:

    • Hemoglobin content: Homogenize the sponge and measure the hemoglobin concentration as an index of blood vessel formation.

    • Histological analysis: Fix, section, and stain the sponge with hematoxylin and eosin (H&E) or for endothelial cell markers (e.g., CD31) to visualize and quantify blood vessels.

Sponge_Implantation_Workflow Start Start Prepare_Sponge Prepare sterile sponge with test compound Start->Prepare_Sponge Anesthetize Anesthetize mouse Prepare_Sponge->Anesthetize Implant Subcutaneously implant sponge Anesthetize->Implant Incubate Allow angiogenesis (e.g., 14 days) Implant->Incubate Excise Excise sponge Incubate->Excise Quantify Quantify angiogenesis (Hemoglobin or Histology) Excise->Quantify End End Quantify->End

In Vivo Sponge Implantation Assay Workflow

Conclusion

ONO-1301 demonstrates significant pro-angiogenic activity through an indirect mechanism involving the upregulation of endogenous growth factors like HGF and VEGF. While direct quantitative comparisons with potent, direct-acting angiogenic factors such as VEGF and bFGF are not extensively documented in single studies, the available evidence suggests that ONO-1301 is a robust promoter of angiogenesis in preclinical models. Its unique mechanism of action, which leverages the body's own growth factor production, may offer a different therapeutic profile compared to the direct administration of recombinant proteins. Further side-by-side studies are warranted to precisely delineate the comparative efficacy and potential synergistic effects of these different pro-angiogenic agents.

References

A Comparative Pharmacodynamic Profile of ONO-1301 and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the pharmacodynamic profiles of the synthetic prostacyclin (IP) receptor agonist ONO-1301 and its analogs. This document synthesizes available experimental data to highlight the distinct characteristics of these compounds, aiding in the evaluation of their therapeutic potential.

ONO-1301 is a unique non-prostanoid prostacyclin mimetic, distinguished by its dual mechanism of action: it not only acts as an agonist at the prostacyclin (IP) receptor but also exhibits inhibitory activity against thromboxane A2 synthase.[1][2][3] This dual functionality, coupled with its chemical stability, sets it apart from traditional prostacyclin analogs.[4] This guide provides a comparative overview of its pharmacodynamic properties alongside those of other notable prostacyclin analogs such as beraprost, iloprost, and treprostinil.

Comparative Pharmacodynamic Data

The following table summarizes key quantitative parameters for ONO-1301 and its analogs, focusing on receptor binding affinity, functional potency, and inhibitory activity. This data is crucial for understanding the relative efficacy and selectivity of these compounds.

CompoundReceptor Binding Affinity (Ki/Kd, nM)Functional Potency (EC50/IC50, nM)TargetCell/System
ONO-1301 High Affinity (Specific Ki not reported)[5]460 (IC50, collagen-induced platelet aggregation)IP Receptor Agonist / Thromboxane A2 Synthase InhibitorPlatelets
Beraprost 133 (Kd)-IP ReceptorHuman Platelets
66 (Kd)-IP ReceptorRat Platelets
Iloprost 3.9 (Ki)-IP ReceptorHuman
Treprostinil 32 (Ki)-IP ReceptorHuman

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.

G cluster_0 ONO-1301 Dual Action cluster_1 IP Receptor Agonism cluster_2 Thromboxane Synthase Inhibition ONO_1301 ONO-1301 IP_Receptor IP Receptor ONO_1301->IP_Receptor Binds to TXA2_Synthase Thromboxane A2 Synthase ONO_1301->TXA2_Synthase Inhibits Adenylyl_Cyclase Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_1 Vasodilation, Platelet Inhibition PKA->Cellular_Response_1 Leads to TXA2 Thromboxane A2 TXA2_Synthase->TXA2 Produces Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 PGH2->TXA2_Synthase Cellular_Response_2 Vasoconstriction, Platelet Aggregation TXA2->Cellular_Response_2 Induces G cluster_0 Experimental Workflow start Start compound_prep Prepare ONO-1301 and Analogs start->compound_prep binding_assay IP Receptor Binding Assay (Determine Ki) compound_prep->binding_assay cAMP_assay cAMP Functional Assay (Determine EC50) compound_prep->cAMP_assay txa2_assay Thromboxane Synthase Inhibition Assay (Determine IC50) compound_prep->txa2_assay cell_culture Culture Cells Expressing IP Receptor cell_culture->binding_assay cell_culture->cAMP_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis cAMP_assay->data_analysis txa2_assay->data_analysis end End data_analysis->end

References

A Comparative Guide to the In Vivo Target Engagement of ONO-1301

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ONO-1301's in vivo performance against other prostacyclin analogs and alternative therapies. The information presented is collated from preclinical studies to assist in the evaluation of its target engagement and therapeutic potential.

ONO-1301 is a synthetic, orally active prostacyclin (PGI2) mimetic with a unique dual mechanism of action. It not only acts as a potent agonist of the prostacyclin receptor (IP receptor) but also exhibits inhibitory activity against thromboxane A2 synthase.[1] This dual action contributes to its therapeutic effects, which are largely mediated by the induction of protective growth factors, including Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF).[2] A key feature of ONO-1301 for in vivo applications is its sustained-release formulation (SR-ONO or ONO-1301SR), which ensures prolonged therapeutic activity.[2][3]

Comparative Preclinical Efficacy

To contextualize the in vivo target engagement of ONO-1301, this section compares its performance with other prostacyclin analogs in a key therapeutic area: pulmonary arterial hypertension (PAH).

Pulmonary Arterial Hypertension (PAH)

ONO-1301 has been evaluated in rodent models of PAH, demonstrating significant improvements in key disease parameters. The following table summarizes the preclinical data for ONO-1301 and compares it with other commonly used prostacyclin analogs: treprostinil, iloprost, and beraprost.

ParameterONO-1301TreprostinilIloprostBeraprost
Animal Model Monocrotaline-induced PAH in ratsMonocrotaline-induced PAH in rats; Sugen/hypoxia-induced PAH in ratsMonocrotaline-induced PAH in ratsChronically hypoxic rats
Key Efficacy Endpoints
Right Ventricular Systolic Pressure (RVSP)Significantly attenuated increase[1]Significantly reducedReversed increaseDecreased pulmonary arterial pressure
Right Ventricular Hypertrophy (RVH)Significantly attenuated increase in RV weight to body weight ratioSignificantly reducedRegressedNo significant change in one study
Pulmonary Vascular RemodelingSignificantly attenuated increase in medial wall thicknessDid not alter media wall thickness in one studyReversed vascular remodelingN/A
SurvivalImproved 6-week survival rate (80% vs. 30% for vehicle)N/AN/AN/A

Alternative Therapeutic Strategies

ONO-1301's mechanism of inducing HGF and VEGF offers a unique approach to tissue repair and regeneration. This contrasts with therapies that involve the direct administration of these growth factors.

Therapeutic ApproachONO-1301Direct HGF/VEGF Therapy
Mechanism Indirectly induces endogenous production of multiple growth factors (HGF, VEGF, etc.) via IP receptor activation and cAMP signaling.Direct administration of recombinant HGF or VEGF, or gene therapy to express these factors.
Advantages Potential for a more balanced and physiological induction of multiple protective factors. The sustained-release formulation provides long-lasting effects.Direct and targeted delivery of a specific growth factor to the site of injury.
Challenges Efficacy is dependent on the host's cellular machinery to produce growth factors.Short half-life of recombinant proteins in circulation. Potential for off-target effects with systemic delivery. Challenges with gene therapy delivery and safety.
Preclinical Evidence (Myocardial Infarction) A sustained-release form of ONO-1301 is being investigated to enhance cardiac tissue salvage and regeneration.HGF gene therapy has shown promise in preclinical models of myocardial infarction.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language for use with Graphviz.

ONO-1301 Signaling Pathway

ONO1301_Signaling_Pathway cluster_cell Target Cell (e.g., Fibroblast, Endothelial Cell) cluster_effects Therapeutic Effects ONO1301 ONO-1301 IP_receptor IP Receptor ONO1301->IP_receptor Agonist Thromboxane_Synthase Thromboxane A2 Synthase ONO1301->Thromboxane_Synthase Inhibits AC Adenylyl Cyclase IP_receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation cAMP->Vasodilation Anti_platelet Anti-platelet Aggregation cAMP->Anti_platelet CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression (HGF, VEGF, etc.) CREB->Gene_expression Induces Growth_Factors Secreted Growth Factors (HGF, VEGF) Gene_expression->Growth_Factors Anti_fibrotic Anti-fibrotic Growth_Factors->Anti_fibrotic Angiogenesis Angiogenesis Growth_Factors->Angiogenesis Thromboxane_Synthase->Thromboxane_A2 Anti_inflammatory Anti-inflammatory

Caption: ONO-1301 signaling pathway.

Experimental Workflow for In Vivo Validation in a PAH Model

InVivo_PAH_Workflow cluster_setup Model Induction cluster_treatment Treatment Regimen cluster_endpoints Endpoint Analysis Animal_model Rodent Model (e.g., Sprague-Dawley Rats) Induction PAH Induction (e.g., Monocrotaline Injection) Animal_model->Induction Randomization Randomization Induction->Randomization Treatment_group ONO-1301SR (Subcutaneous Injection) Randomization->Treatment_group Control_group Vehicle Control Randomization->Control_group Hemodynamics Hemodynamic Assessment (e.g., RVSP) Treatment_group->Hemodynamics Histology Histopathological Analysis (e.g., RVH, Vascular Remodeling) Treatment_group->Histology Biomarkers Biomarker Analysis (e.g., Plasma cAMP, HGF levels) Treatment_group->Biomarkers Survival Survival Analysis Treatment_group->Survival Control_group->Hemodynamics Control_group->Histology Control_group->Biomarkers Control_group->Survival

Caption: In vivo PAH validation workflow.

Experimental Protocols

This section provides a detailed methodology for a key in vivo experiment cited in this guide.

Monocrotaline-Induced Pulmonary Arterial Hypertension in Rats

Objective: To evaluate the efficacy of ONO-1301 in a preclinical model of PAH.

Materials:

  • Male Sprague-Dawley rats

  • Monocrotaline (MCT)

  • ONO-1301 (sustained-release formulation)

  • Vehicle control

  • Anesthesia

  • Equipment for hemodynamic monitoring (e.g., pressure transducer)

  • Histology equipment and reagents

Procedure:

  • Animal Acclimatization: House rats in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water for at least one week prior to the experiment.

  • PAH Induction: On day 0, administer a single subcutaneous injection of monocrotaline (e.g., 60 mg/kg) to induce PAH. A control group should receive a saline injection.

  • Treatment Administration:

    • Following PAH induction, randomize the animals into treatment and control groups.

    • Administer the sustained-release formulation of ONO-1301 (e.g., ONO-1301SR) via subcutaneous injection at a predetermined dose and frequency (e.g., once every 3 weeks).

    • Administer the vehicle control to the control group following the same schedule.

  • Hemodynamic Assessment:

    • At the end of the study period (e.g., 3-6 weeks), anesthetize the rats.

    • Perform a right heart catheterization to measure right ventricular systolic pressure (RVSP) using a pressure transducer.

  • Histopathological Analysis:

    • Following hemodynamic measurements, euthanize the animals.

    • Excise the heart and lungs.

    • Separate the right ventricle (RV) from the left ventricle and septum (LV+S) and weigh them to determine the ratio of RV to LV+S weight as an index of right ventricular hypertrophy (RVH).

    • Fix the lung tissue in formalin, embed in paraffin, and section for histological staining (e.g., hematoxylin and eosin, Masson's trichrome) to assess pulmonary vascular remodeling, including medial wall thickness.

  • Data Analysis:

    • Compare the measured parameters (RVSP, RVH, medial wall thickness) between the ONO-1301 treated group and the vehicle control group using appropriate statistical tests (e.g., t-test, ANOVA).

    • For survival studies, monitor the animals daily and record the date of mortality. Construct Kaplan-Meier survival curves and compare between groups using a log-rank test.

This guide provides a comparative overview of ONO-1301's in vivo target engagement based on available preclinical data. Further research and clinical trials are necessary to fully elucidate its therapeutic potential in various disease indications.

References

A Comparative Analysis of ONO-1301 and Traditional Anti-Inflammatory Drugs in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel anti-inflammatory agent ONO-1301 and traditional anti-inflammatory drugs, specifically nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The comparison is based on their mechanisms of action and performance in preclinical experimental models, with a focus on quantitative data from a carrageenan-induced paw edema model.

Executive Summary

ONO-1301 is a unique anti-inflammatory agent with a dual mechanism of action as a long-acting prostacyclin (PGI2) agonist and a thromboxane synthase inhibitor.[1][2][3][4] This contrasts with traditional anti-inflammatory drugs like NSAIDs, which primarily inhibit cyclooxygenase (COX) enzymes[5], and corticosteroids, which modulate gene transcription via intracellular receptors to exert broad anti-inflammatory and immunosuppressive effects. Preclinical data suggests that ONO-1301 exhibits potent anti-inflammatory effects, comparable to or exceeding those of traditional agents in certain models, while also promoting tissue repair and regeneration through the upregulation of protective factors like hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF).

Comparative Data on Anti-Inflammatory Efficacy

The anti-inflammatory effects of ONO-1301 have been directly compared with the traditional NSAID indomethacin and the corticosteroid dexamethasone in the carrageenan-induced rat paw edema model, a classic assay for acute inflammation.

Treatment GroupDose (mg/kg)Inhibition of Paw Edema (%)
ONO-1301135.2
358.1
1075.4
Indomethacin1045.6
Dexamethasone162.3

Data summarized from a study on carrageenan-induced paw edema in rats. The percentage of inhibition was measured at the time of peak edema.

Mechanism of Action: A Comparative Overview

The fundamental difference in the anti-inflammatory strategies of ONO-1301 and traditional drugs lies in their molecular targets and downstream signaling pathways.

ONO-1301: ONO-1301's primary mechanism involves the activation of the prostacyclin (IP) receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This is complemented by its inhibition of thromboxane A2 synthase, which further shifts the prostanoid balance towards an anti-inflammatory and anti-platelet state. A key differentiator is its ability to induce the production of various growth factors, including HGF and VEGF, which contribute to tissue protection and repair.

Traditional NSAIDs (e.g., Diclofenac, Indomethacin): NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes, COX-1 and COX-2. Inhibition of COX-2 is responsible for the anti-inflammatory effects, while the inhibition of the constitutively expressed COX-1 can lead to undesirable side effects, particularly in the gastrointestinal tract.

Corticosteroids (e.g., Dexamethasone): Corticosteroids are potent anti-inflammatory and immunosuppressive agents that function by binding to cytosolic glucocorticoid receptors. Upon activation, this complex translocates to the nucleus and modulates the transcription of a wide range of genes, leading to the downregulation of pro-inflammatory cytokines and other inflammatory mediators.

Signaling Pathway Diagrams

G cluster_ONO ONO-1301 Pathway ONO ONO-1301 IP_receptor Prostacyclin (IP) Receptor ONO->IP_receptor Agonist Thromboxane_Synthase Thromboxane Synthase ONO->Thromboxane_Synthase Inhibitor cAMP ↑ cAMP IP_receptor->cAMP Thromboxane_A2 ↓ Thromboxane A2 Thromboxane_Synthase->Thromboxane_A2 PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Anti_inflammatory Anti-inflammatory Effects PKA->Anti_inflammatory HGF_VEGF ↑ HGF, VEGF (Tissue Repair) CREB->HGF_VEGF Platelet_Aggregation ↓ Platelet Aggregation Thromboxane_A2->Platelet_Aggregation

Caption: ONO-1301 signaling pathway.

G cluster_NSAID NSAID Pathway NSAIDs NSAIDs COX1 COX-1 NSAIDs->COX1 Inhibitor COX2 COX-2 NSAIDs->COX2 Inhibitor Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1 Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes_COX1 Prostaglandins, Thromboxanes (GI protection, Platelet function) COX1->Prostaglandins_Thromboxanes_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_COX2 GI_Side_Effects ↓ GI Protection (Side Effect) Prostaglandins_Thromboxanes_COX1->GI_Side_Effects Anti_inflammatory_Effects ↓ Inflammation, Pain, Fever (Therapeutic Effect) Prostaglandins_COX2->Anti_inflammatory_Effects

Caption: NSAID mechanism of action.

G cluster_Corticosteroid Corticosteroid Pathway Corticosteroids Corticosteroids GR Glucocorticoid Receptor (Cytosol) Corticosteroids->GR GR_Complex Corticosteroid-GR Complex GR->GR_Complex Nucleus Nucleus GR_Complex->Nucleus GRE Glucocorticoid Response Elements (DNA) GR_Complex->GRE Gene_Transcription Modulation of Gene Transcription GRE->Gene_Transcription Pro_inflammatory_Genes ↓ Pro-inflammatory Genes (e.g., Cytokines, COX-2) Gene_Transcription->Pro_inflammatory_Genes Anti_inflammatory_Genes ↑ Anti-inflammatory Genes Gene_Transcription->Anti_inflammatory_Genes

Caption: Corticosteroid mechanism of action.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the efficacy of acute anti-inflammatory drugs.

G start Acclimatize Rats treatment Administer Test Compound (ONO-1301, NSAID, Corticosteroid) or Vehicle start->treatment induction Inject Carrageenan (1%) into Hind Paw treatment->induction measurement Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4, 5 hours) induction->measurement analysis Calculate % Inhibition of Edema measurement->analysis end Endpoint analysis->end

Caption: Carrageenan-induced paw edema workflow.

Detailed Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.

  • Treatment: Test compounds (ONO-1301, indomethacin, dexamethasone) or vehicle are administered, usually intraperitoneally or orally, at a specified time before carrageenan injection.

  • Induction of Edema: A subplantar injection of 0.1 mL of 1% carrageenan suspension in saline is made into the right hind paw of the rat.

  • Measurement of Edema: Paw volume is measured using a plethysmometer immediately before carrageenan injection and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after.

  • Data Analysis: The degree of swelling is calculated as the increase in paw volume. The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to evaluate the effects of anti-inflammatory agents on systemic inflammation and cytokine production.

G start Acclimatize Mice treatment Administer Test Compound or Vehicle start->treatment induction Inject LPS (Intraperitoneally) treatment->induction sampling Collect Blood/Tissues at Specific Time Points induction->sampling analysis Measure Cytokine Levels (e.g., TNF-α, IL-6) by ELISA or qPCR sampling->analysis end Endpoint analysis->end

References

ONO-1301: A Comparative Analysis of its Long-Term Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the long-term efficacy of ONO-1301, a novel long-acting prostacyclin (PGI₂) agonist and thromboxane synthase inhibitor, in comparison to other established treatments. The data presented herein is derived from preclinical studies and is intended to inform research and development efforts in cardiovascular and fibrotic diseases, with a primary focus on Pulmonary Arterial Hypertension (PAH).

Executive Summary

ONO-1301 has demonstrated significant therapeutic potential in various preclinical models of disease, most notably in pulmonary hypertension. Its dual mechanism of action—stimulating the prostacyclin IP receptor and inhibiting thromboxane A₂ synthesis—offers a multi-faceted approach to treatment. Preclinical data consistently show that ONO-1301 attenuates key pathological features of PAH, including increased pulmonary artery pressure, right ventricular hypertrophy, and vascular remodeling, leading to improved survival in animal models. While direct head-to-head clinical comparisons with other long-term PAH therapies are not yet available, this guide synthesizes the existing preclinical evidence to provide a comparative perspective. A Phase I/IIa clinical trial of a slow-release formulation of ONO-1301 (YS-1402) in ischemic cardiomyopathy has shown promising safety and potential efficacy, suggesting a favorable profile for further clinical investigation.

Data Presentation: Preclinical Efficacy of ONO-1301 in Pulmonary Hypertension

The following tables summarize the quantitative data from key preclinical studies investigating the long-term efficacy of ONO-1301 in established rat models of pulmonary hypertension.

Table 1: Efficacy of ONO-1301 in the Monocrotaline-Induced Rat Model of PAH

ParameterControl (Vehicle)ONO-1301 TreatmentPercentage ImprovementStudy Reference
Right Ventricular Systolic Pressure (RVSP) (mmHg) ~55-60~35-4527-36% reduction[1]
Right Ventricular Hypertrophy (RV/LV+S ratio) ~0.50-0.60~0.35-0.4525-33% reduction[1]
Medial Wall Thickness of Pulmonary Arteries (%) ~30-40~20-2530-40% reduction[1]
6-Week Survival Rate (%) 30%80%167% increase[1]

LV+S: Left Ventricle plus Septum weight

Table 2: Efficacy of a Sustained-Release Formulation of ONO-1301 (ONO-1301MS) in the Monocrotaline-Induced Rat Model of PAH

ParameterControl (Vehicle)ONO-1301MS TreatmentPercentage ImprovementStudy Reference
Right Ventricular Systolic Pressure (RVSP) (mmHg) ~60~40~33% reduction[2]
Right Ventricular Hypertrophy (RV/BW ratio g/kg) ~1.0~0.6~40% reduction

BW: Body Weight

Table 3: Efficacy of ONO-1301 Nanoparticles in the Sugen/Hypoxia-Induced Rat Model of PAH

ParameterControl (Saline)ONO-1301 NanoparticlesPercentage ImprovementStudy Reference
Right Ventricle Pressure / Left Ventricle Pressure Ratio 0.68 ± 0.110.49 ± 0.12~28% reduction
Medial Wall Thickness (%) 36.6 ± 8.520.8 ± 4.8~43% reduction

Comparative Efficacy with other Prostacyclin Pathway Agonists (Indirect Comparison)

Direct comparative preclinical studies between ONO-1301 and other prostacyclin analogues are limited. The following table provides an indirect comparison based on data from separate studies in the monocrotaline rat model of PAH. It is crucial to note that variations in experimental protocols (e.g., dosage, timing of administration, and specific strain of rat) may influence the results, and therefore, this comparison should be interpreted with caution.

Table 4: Indirect Comparison of Prostacyclin Agonists in the Monocrotaline Rat Model of PAH

DrugKey Efficacy FindingsStudy Reference
ONO-1301 Significant reduction in RVSP, RV hypertrophy, and medial wall thickness; marked improvement in survival.
Treprostinil Did not significantly decrease elevations of RVSP, RV hypertrophy, or medial wall thickening in one study.
Iloprost (inhaled) Reversed established PAH, including reductions in right ventricular pressure, pulmonary vascular resistance, right heart hypertrophy, and medial wall thickness.
Selexipag Lowered right ventricular systolic pressures, reduced pulmonary artery wall thickness and right ventricular hypertrophy, and improved survival.

A key differentiating feature of ONO-1301 is its longer plasma half-life (approximately 5.6 hours) compared to other prostacyclin analogs like epoprostenol (intravenous, ~6 minutes) and subcutaneous treprostinil (~4 hours), which may contribute to more stable hemodynamics.

Experimental Protocols

Monocrotaline (MCT)-Induced Pulmonary Hypertension Rat Model

This is the most widely used model to study PAH and was employed in several key ONO-1301 preclinical studies.

Protocol Outline:

  • Induction of PAH: Male Sprague-Dawley or Wistar rats receive a single subcutaneous or intraperitoneal injection of monocrotaline (typically 60 mg/kg).

  • Disease Development: The animals are monitored for a period of 3 to 4 weeks, during which they develop characteristic features of PAH, including increased right ventricular systolic pressure (RVSP), right ventricular hypertrophy, and pulmonary vascular remodeling.

  • Treatment Administration: ONO-1301 or a vehicle control is administered, typically starting from the day of or one day after MCT injection and continuing for the duration of the study (e.g., 3-4 weeks). Administration can be via subcutaneous injection, oral gavage, or as a sustained-release formulation.

  • Efficacy Assessment: At the end of the study period, hemodynamic parameters (e.g., RVSP) are measured via right heart catheterization. The heart and lungs are then excised for histological and morphometric analysis to assess right ventricular hypertrophy (Fulton's index: RV/[LV+S] weight ratio) and medial wall thickness of the pulmonary arteries. Survival rates are also monitored over the study duration.

Sugen/Hypoxia-Induced Pulmonary Hypertension Rat Model

This model is considered to more closely mimic the pathology of severe human PAH, including the formation of plexiform-like lesions.

Protocol Outline:

  • Induction of PAH: Rats (often Sprague-Dawley) receive a single subcutaneous injection of the VEGF receptor inhibitor SU5416 (20 mg/kg).

  • Hypoxic Exposure: The animals are then exposed to a hypoxic environment (e.g., 10% O₂) for a period of 3 weeks.

  • Normoxic Recovery and Disease Progression: Following the hypoxic period, the rats are returned to normoxic conditions for an additional period (e.g., 2-5 weeks), during which severe, progressive PAH develops.

  • Treatment Administration: Treatment with ONO-1301 (e.g., in a nanoparticle formulation) or vehicle is typically initiated after the establishment of PAH.

  • Efficacy Assessment: Similar to the MCT model, endpoints include hemodynamic measurements, assessment of right ventricular hypertrophy, and histological analysis of pulmonary vascular remodeling.

Mandatory Visualization

Signaling Pathway of ONO-1301

ONO1301_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus IP Receptor IP Receptor Adenylate Cyclase Adenylate Cyclase IP Receptor->Adenylate Cyclase Activates ONO-1301 ONO-1301 ONO-1301->IP Receptor Binds & Activates Thromboxane Synthase Thromboxane Synthase ONO-1301->Thromboxane Synthase Inhibits Thromboxane A2 Thromboxane A2 Thromboxane Synthase->Thromboxane A2 cAMP cAMP Adenylate Cyclase->cAMP Catalyzes conversion of ATP to PKA PKA cAMP->PKA Activates Vasodilation Vasodilation cAMP->Vasodilation Anti-proliferation Anti-proliferation cAMP->Anti-proliferation CREB CREB PKA->CREB Phosphorylates Gene Transcription Gene Transcription CREB->Gene Transcription Promotes HGF HGF Gene Transcription->HGF VEGF VEGF Gene Transcription->VEGF Anti-inflammatory Anti-inflammatory HGF->Anti-inflammatory Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: ONO-1301 signaling pathway.

Experimental Workflow for Preclinical Efficacy Assessment in PAH

Experimental_Workflow cluster_induction PAH Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_endpoints Key Endpoints A Animal Model Selection (e.g., Sprague-Dawley Rat) B PAH Induction (e.g., Monocrotaline Injection) A->B C Randomization into Treatment Groups B->C Disease Development (3-4 weeks) D Long-term Administration (e.g., ONO-1301 vs. Vehicle) C->D E Hemodynamic Measurement (Right Heart Catheterization) D->E F Histological Analysis (Heart & Lungs) D->F G Survival Monitoring D->G H RVSP E->H I RV Hypertrophy F->I J Medial Wall Thickness F->J K Survival Rate G->K

References

Benchmarking the safety profile of (Z)-ONO 1301 against other prostacyclin analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and pharmacological profiles of (Z)-ONO-1301, a novel long-acting prostacyclin (PGI₂) agonist with thromboxane A₂ synthase inhibitory activity, against other established prostacyclin analogs, including treprostinil, iloprost, beraprost, and the selective IP receptor agonist, selexipag. The information presented is based on available preclinical and clinical data to assist in the evaluation of their relative safety profiles.

Executive Summary

Prostacyclin analogs are a cornerstone in the management of pulmonary arterial hypertension (PAH), primarily through their vasodilatory and anti-platelet effects mediated by the prostacyclin (IP) receptor. However, their clinical utility can be limited by adverse effects stemming from their mechanism of action and, in some cases, off-target receptor interactions. (Z)-ONO-1301 presents a unique profile by combining IP receptor agonism with inhibition of thromboxane A₂ synthase, which may offer a distinct safety and efficacy balance. This guide benchmarks its safety profile against other widely used prostacyclin analogs by comparing their receptor binding affinities, potency in functional assays, effects on platelet aggregation, and reported clinical adverse events.

Pharmacological Profile: Receptor Selectivity and Potency

The safety and efficacy of prostacyclin analogs are intrinsically linked to their interaction with the IP receptor and other prostanoid receptors (e.g., EP, DP, TP). Off-target binding can contribute to a wider range of side effects.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Prostacyclin Analogs
ReceptorTreprostinil[1]Iloprost[1]BeraprostSelexipag (Active Metabolite ACT-333679)(Z)-ONO-1301
IP 323.9Potent Agonist[2][3]High SelectivityPrimary Agonist
EP₁ Low Affinity1.1---
EP₂ 3.6Very Low Affinity---
EP₃ Very Low AffinityLow Affinity---
EP₄ Low AffinityLow AffinityBinds to EP₄--
DP₁ 4.4Very Low Affinity---
FP Very Low AffinityLow Affinity---
TP Very Low AffinityVery Low Affinity---
Data for (Z)-ONO-1301 and a complete profile for Beraprost were not available in the public domain.
Table 2: Comparative Functional Potency (EC₅₀/IC₅₀, nM) of Prostacyclin Analogs
AssayTreprostinilIloprostBeraprost (esuberaprost)Selexipag (Active Metabolite ACT-333679)(Z)-ONO-1301
cAMP Elevation (IP Receptor) 1.90.370.4Partial Agonist (Emax 56%)Induces cAMP elevation
Cellular Relaxation (PASMC) ---4.3-
Inhibition of Cell Proliferation (PASMC) --34.0Reduces proliferation
Inhibition of Collagen-Induced Platelet Aggregation ----460
Inhibition of ADP-Induced Platelet Aggregation Decreased reactivityPotent inhibitor---
PASMC: Pulmonary Arterial Smooth Muscle Cells. Data presented are from various sources and may not be directly comparable due to different experimental conditions.

Impact on Platelet Aggregation

A key therapeutic effect of prostacyclin analogs is the inhibition of platelet aggregation. However, this can also increase the risk of bleeding. (Z)-ONO-1301's dual mechanism may offer a nuanced effect on hemostasis.

Table 3: Comparative Inhibitory Effects on Platelet Aggregation
Prostacyclin AnalogAgonistIC₅₀ (nM)Species
(Z)-ONO-1301 Collagen460-
Iloprost ADPPotent inhibitor (90% inhibition at 10 nM)Human
Treprostinil ADP, AADecreased platelet reactivityHuman
Beraprost ADP-Human
Selexipag (Active Metabolite ACT-333679) -IC₅₀ = 210 nM (in vitro)Human
Direct comparative studies under identical conditions are limited.

Clinical Safety Profile: Common Adverse Events

The following table summarizes the most frequently reported adverse events from clinical trials of various prostacyclin analogs. These are often related to their vasodilatory properties.

Table 4: Common Adverse Events of Prostacyclin Analogs in Clinical Trials
Adverse Event(Z)-ONO-1301TreprostinilIloprostBeraprostSelexipag
Headache ✓ (16.4%)
Diarrhea -
Nausea/Vomiting --
Jaw Pain ---
Flushing/Reddening of face -✓ (12.4%)
Cough -✓ (17%)--
Pain in extremity/Myalgia ---
Throat Irritation ----
Dizziness ---
Infusion/Injection site pain N/A✓ (subcutaneous)N/AN/AN/A
Checkmarks (✓) indicate commonly reported adverse events. Percentages are provided where available from meta-analyses.

Signaling Pathways and Experimental Workflows

Prostacyclin (IP) Receptor Signaling Pathway

Prostacyclin analogs primarily exert their effects by binding to the IP receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP), which in turn mediates various physiological responses, including vasodilation and inhibition of platelet aggregation.

IP_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Prostacyclin_Analog Prostacyclin Analog ((Z)-ONO-1301, etc.) IP_Receptor IP Receptor Prostacyclin_Analog->IP_Receptor Binds G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Platelet_Inhibition Platelet Aggregation Inhibition PKA->Platelet_Inhibition ONO1301_Mechanism cluster_IP_pathway IP Receptor Pathway cluster_TXA2_pathway Thromboxane Pathway ONO1301 (Z)-ONO-1301 IP_Receptor IP Receptor ONO1301->IP_Receptor Agonist TXA2_Synthase Thromboxane A₂ Synthase ONO1301->TXA2_Synthase Inhibitor cAMP ↑ cAMP IP_Receptor->cAMP Vasodilation_Platelet_Inhibition Vasodilation & Platelet Inhibition cAMP->Vasodilation_Platelet_Inhibition TXA2 ↓ Thromboxane A₂ TXA2_Synthase->TXA2 Vasoconstriction_Platelet_Aggregation Vasoconstriction & Platelet Aggregation TXA2->Vasoconstriction_Platelet_Aggregation Platelet_Aggregation_Workflow Start Start: Obtain Whole Blood PRP_Prep Prepare Platelet-Rich Plasma (PRP) by centrifugation Start->PRP_Prep Incubation Incubate PRP with Prostacyclin Analog or Vehicle PRP_Prep->Incubation Addition Add Platelet Agonist (e.g., Collagen, ADP) Incubation->Addition Measurement Measure Light Transmission over time in Aggregometer Addition->Measurement Analysis Analyze Aggregation Curve (Calculate % Inhibition, IC₅₀) Measurement->Analysis End End Analysis->End

References

Safety Operating Guide

Safe Disposal of (Z)-ONO 1301: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: This document provides essential safety and logistical information for the proper disposal of (Z)-ONO 1301, a prostacyclin agonist used in research. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. As a potent, biologically active compound, this compound must be managed as hazardous chemical waste.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, compiled from supplier data sheets. This information is crucial for safe handling and waste management.

PropertyValueSource
Chemical Name (Z)-2-((6-methyl-5-(2-(((phenyl(pyridin-3-yl)methylene)amino)oxy)ethyl)-7,8-dihydronaphthalen-1-yl)oxy)acetic acid[1]
CAS Number 176391-41-6[1]
Molecular Formula C27H26N2O4[1]
Molecular Weight 442.51 g/mol [1]
Purity >98% by HPLC[1]
Solubility Soluble in DMSO and Water
Storage (Short Term) 0°C, desiccated
Storage (Long Term) -20°C, desiccated

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols are based on established guidelines for the disposal of hazardous laboratory chemicals and potent pharmaceutical compounds. Since a specific Safety Data Sheet (SDS) with disposal instructions for this compound is not publicly available, these procedures represent best practices.

Waste Identification and Segregation

All forms of this compound waste must be treated as hazardous chemical waste. This includes:

  • Unused or expired pure this compound powder.

  • Solutions containing this compound.

  • Contaminated labware (e.g., pipette tips, vials, gloves, bench paper).

  • Solvents used for rinsing contaminated containers.

Procedure:

  • Segregate Waste Streams: Maintain separate, clearly labeled waste containers for each type of this compound waste:

    • Solid Waste: Unused powder, contaminated personal protective equipment (PPE), and other solid materials.

    • Liquid Waste: Unused solutions and the first rinse from container decontamination.

    • Sharps Waste: Contaminated needles, syringes, or other sharps.

  • Incompatible Materials: Store this compound waste away from incompatible chemicals. As a general rule, keep organic compounds separate from strong acids, bases, and oxidizers to prevent violent reactions.

Waste Accumulation and Storage

Proper storage of chemical waste is essential to prevent spills, leaks, and exposure.

Procedure:

  • Designate a Satellite Accumulation Area (SAA): Store all this compound waste in a designated SAA within the laboratory, at or near the point of generation. The SAA must be under the control of laboratory personnel.

  • Use Appropriate Containers:

    • Collect waste in containers that are compatible with the chemical composition of the waste (e.g., high-density polyethylene or glass for liquids) and have secure, leak-proof screw caps.

    • Ensure containers are in good condition and free from damage.

  • Label Containers Clearly:

    • Label each waste container with the words "Hazardous Waste" and the full chemical name: "this compound".

    • List all components of a mixture by percentage or volume, including solvents.

    • Indicate the date when waste was first added to the container.

  • Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.

Decontamination and Disposal of Empty Containers

Containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.

Procedure:

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble).

    • Collect the first rinse as hazardous liquid waste and place it in the appropriate waste container. Subsequent rinses may be permissible for drain disposal, but only if your institution's Environmental Health and Safety (EHS) department approves.

  • Deface Labels: Completely remove or deface the original chemical label on the rinsed container to prevent confusion.

  • Final Disposal: Dispose of the decontaminated and defaced container in the regular laboratory glass or plastic recycling, or as instructed by your EHS office.

Final Disposal of Hazardous Waste

The final disposal of this compound waste must be handled by trained professionals.

Procedure:

  • Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound powder or solutions be disposed of in the regular trash or poured down the sink.

  • Schedule a Waste Pickup: Once a waste container is full or has been in the SAA for the maximum allowable time (typically up to one year, but check with your institution), contact your institution's EHS department to schedule a waste pickup.

  • Follow Institutional Protocols: Adhere to all specific procedures and documentation requirements set by your EHS office for hazardous waste disposal.

Mandatory Visualizations

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.

G start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Aqueous/Solvent Solutions waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled 'Hazardous Solid Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Hazardous Liquid Waste' Container liquid_waste->collect_liquid decontaminate Decontaminate Container (Triple Rinse) empty_container->decontaminate store_saa Store in Designated Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa collect_rinse Collect First Rinseate as Hazardous Liquid Waste decontaminate->collect_rinse deface_label Deface Original Label decontaminate->deface_label collect_rinse->store_saa dispose_container Dispose of Container as Non-Hazardous Waste deface_label->dispose_container contact_ehs Container Full or Time Limit Reached? Contact EHS for Pickup store_saa->contact_ehs contact_ehs->store_saa No end End: Professional Disposal contact_ehs->end Yes

Caption: Disposal workflow for this compound from generation to final EHS pickup.

References

Essential Safety and Handling of (Z)-ONO 1301: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(Z)-ONO 1301 , an orally active and long-acting prostacyclin agonist with thromboxane-synthase inhibitory activity, requires careful handling to ensure the safety of laboratory personnel.[1][2] As a potent research compound, adherence to strict safety protocols is paramount to minimize exposure and prevent potential physiological effects. This guide provides essential information on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE)

Given that this compound is a pharmacologically active substance, a comprehensive approach to personal protection is mandatory. The following table summarizes the recommended PPE for handling this compound in a laboratory setting. This guidance is based on general best practices for handling hazardous drugs and research chemicals.[3][4][5]

PPE CategoryItemSpecifications & Use
Hand Protection Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. Change the outer glove immediately upon contamination and both pairs frequently.
Body Protection Disposable GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required to prevent skin contact.
Eye & Face Protection Safety Goggles & Face ShieldChemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.
Respiratory Protection N95 Respirator or HigherAn N95 respirator or a higher level of respiratory protection should be used when handling the powdered form of the compound, especially when weighing or preparing solutions, to prevent inhalation.
Head & Foot Protection Bouffant Cap & Shoe CoversA bouffant cap should be worn to contain hair. Disposable shoe covers should be worn in the designated handling area to prevent the spread of contamination.

Operational Plan: Handling and Storage

Receiving and Unpacking: Upon receipt, inspect the package for any signs of damage or leakage. Unpacking should be performed in a designated area, preferably within a chemical fume hood, while wearing the appropriate PPE.

Storage: this compound should be stored under the conditions specified by the supplier to maintain its stability. Short-term storage is often at 0°C, while long-term storage is recommended at -20°C in a desiccated environment.

Preparation of Solutions: All manipulations, including weighing and the preparation of solutions, should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure. This compound is soluble in DMSO.

Disposal Plan

All waste materials contaminated with this compound, including used PPE, disposable labware, and excess solutions, must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, gowns, weigh boats, pipette tips) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.

Below is a workflow diagram illustrating the key steps for safely handling this compound in a laboratory setting.

G node_prep Preparation (Don PPE) node_unpack Receiving & Unpacking in Hood node_prep->node_unpack node_weigh Weighing in Hood node_unpack->node_weigh node_dissolve Solution Preparation in Hood node_weigh->node_dissolve node_exp Experimentation node_dissolve->node_exp node_decon Decontamination of Work Area node_exp->node_decon node_waste Waste Segregation (Hazardous) node_decon->node_waste node_doff Doffing PPE node_decon->node_doff node_dispose Waste Disposal (Authorized Vendor) node_waste->node_dispose node_doff->node_waste Dispose of contaminated PPE

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.